GR127935
Descripción
Propiedades
IUPAC Name |
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34/h5-12,17-18H,13-16H2,1-4H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBCEBYHYKAFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164044 | |
| Record name | GR 127935 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148672-13-3 | |
| Record name | N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148672-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GR 127935 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GR 127935 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GR-127935 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LLH6CEB40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GR127935: A Technical Guide to its Mechanism of Action on 5-HT1B Receptors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of GR127935, a potent and selective ligand for the 5-HT1B and 5-HT1D receptors. This compound serves as a critical experimental tool for characterizing the physiological and pathological roles of these receptors. This guide details its binding profile, functional activity, and the experimental methodologies used for its characterization.
Introduction
This compound, chemically known as N-[methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl) [1,1-biphenyl]-4-carboxamide, is widely recognized as a selective 5-HT1B/1D receptor antagonist.[1][2] Its high affinity for these receptors makes it an invaluable tool in pharmacological research to investigate the downstream effects of 5-HT1B/1D receptor modulation, from cellular signaling to in vivo behavioral outcomes.[1][3] The 5-HT1B receptor, a Gi/o-coupled protein, is a key autoreceptor that regulates the release of serotonin (B10506) and other neurotransmitters, making it a significant target in neuroscience and drug development.[4][5]
Binding Profile and Selectivity
This compound exhibits a high affinity for both 5-HT1B and 5-HT1D receptors.[1][6] Its selectivity is a crucial aspect of its utility, although it possesses a moderate affinity for the 5-HT2A receptor, which should be considered when interpreting experimental results, particularly at higher concentrations.[1][2]
Table 1: Binding Affinity of this compound at Various Serotonin Receptors
| Receptor Subtype | Binding Affinity (pKi) | Reference |
|---|---|---|
| 5-HT1B/D | High (specific values often combined) | [1][6] |
| 5-HT1D | Nanomolar affinity | [3] |
Functional Activity at the 5-HT1B Receptor
While primarily classified as an antagonist, the functional profile of this compound can be complex and assay-dependent. In many functional preparations, it potently antagonizes the effects of 5-HT1B/1D agonists like sumatriptan.[1][2] However, some studies have reported partial agonist activity, highlighting the importance of the specific cellular context and signaling pathway being investigated.
-
Antagonist Activity : In numerous in vivo studies, this compound effectively blocks physiological responses mediated by 5-HT1B/D receptors, such as sumatriptan-induced hypotension.[1][2] In [35S]GTPγS binding assays using membranes from C6-glial cells, this compound potently antagonized agonist-stimulated G-protein activation with a pA2 value of 9.11.[7]
-
Partial Agonist Activity : In contrast, some functional assays have demonstrated weak intrinsic activity. One study using [35S]GTPγS binding in CHO cells expressing the human 5-HT1B receptor found that this compound acts as a partial agonist.[8] Similarly, in C6-glial cell membranes, this compound alone produced a slight (10%) stimulation of [35S]GTPγS binding.[7]
This dual characterization underscores the need for careful experimental design and interpretation when using this compound to probe 5-HT1B receptor function.
Table 2: Functional Activity Data for this compound at the 5-HT1B Receptor
| Assay Type | Cell Line/Tissue | Activity | Potency (pA2) | Efficacy (vs. 5-HT) | Reference |
|---|---|---|---|---|---|
| [35S]GTPγS Binding | C6-glial cells (h5-HT1B) | Antagonist | 9.11 | - | [7] |
| [35S]GTPγS Binding | C6-glial cells (h5-HT1B) | Weak Partial Agonist | - | 10% stimulation | [7] |
| [35S]GTPγS Binding | CHO cells (h5-HT1B) | Partial Agonist | - | Data reported | [8] |
| In vivo blood flow | Rabbit | Antagonist (vs. sumatriptan) | - | - |[1] |
Signaling Pathways of the 5-HT1B Receptor
Experimental Protocols
Characterizing the interaction of this compound with the 5-HT1B receptor involves standard pharmacological assays, including radioligand binding and functional G-protein activation assays.
This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the 5-HT1B receptor.[10][11]
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the 5-HT1B receptor in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with protease inhibitors.[12]
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[12]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[12]
2. Assay Procedure:
-
Perform the assay in a 96-well plate with a final volume of 250 µL.[12]
-
Total Binding: Add membrane preparation, a fixed concentration of a suitable 5-HT1B radioligand (e.g., [3H]-GR125743), and assay buffer.
-
Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT) to saturate the receptors.
-
Competition: Add membrane preparation, radioligand, and varying concentrations of unlabeled this compound.
-
Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
3. Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[11][12]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.[10]
4. Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]
This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.[13] It is used to determine the potency (EC50) and efficacy (Emax) of compounds and to differentiate between agonists, antagonists, and inverse agonists.[13][14]
1. Assay Setup:
-
Use membrane preparations as described for the binding assay.
-
In a 96-well plate, add membranes to an assay buffer containing GDP (to facilitate the exchange for [35S]GTPγS), the test compound (this compound), and for antagonist mode, a fixed concentration of a 5-HT1B agonist.
2. Reaction Initiation and Incubation:
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes to allow for nucleotide binding.[8]
3. Termination and Detection:
-
Terminate the reaction by rapid filtration, similar to the radioligand binding assay.
-
Wash away unbound [35S]GTPγS with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS via scintillation counting.[13]
4. Data Analysis:
-
To assess partial agonism, plot the stimulated [35S]GTPγS binding against the log concentration of this compound to determine EC50 and Emax relative to a full agonist.
-
To assess antagonism, plot the inhibition of agonist-stimulated binding against the log concentration of this compound to determine the IC50, which can be used to calculate the antagonist affinity (pA2).
Conclusion
This compound is a cornerstone pharmacological tool for the study of 5-HT1B/1D receptors. Its primary mechanism of action is as a potent and selective antagonist, effectively blocking the canonical Gi/o-coupled signaling pathway.[1][7] However, researchers must remain aware of its potential for weak partial agonism in certain experimental systems and its moderate affinity for 5-HT2A receptors.[1][7][8] The detailed protocols provided herein offer a framework for the precise characterization of this compound and other novel ligands at the 5-HT1B receptor, facilitating further advancements in neuroscience and therapeutic development.
References
- 1. Interactions of this compound, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. 5-HT1B receptor - Wikipedia [en.wikipedia.org]
- 6. [PDF] Interactions of this compound, a 5-HT1B/D receptor ligand, with functional 5-HT receptors | Semantic Scholar [semanticscholar.org]
- 7. How efficacious are 5-HT1B/D receptor ligands: an answer from GTP gamma S binding studies with stably transfected C6-glial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
GR127935: A Comprehensive Technical Guide to a Selective 5-HT1D Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR127935 is a potent and selective antagonist of the 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) family.[1] Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1D receptor. This technical guide provides an in-depth overview of this compound, including its binding affinity, selectivity profile, and functional activity. Detailed experimental protocols for key assays used to characterize this antagonist are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its pharmacological properties.
Introduction
The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system is implicated in a wide array of physiological processes, and its dysregulation is associated with numerous neuropsychiatric and peripheral disorders. The 5-HT1D receptor, primarily found in the central nervous system, plays a crucial role in modulating neurotransmitter release.[2] As a G protein-coupled receptor, its activation initiates a cascade of intracellular events, influencing neuronal excitability and communication.[2] this compound, a member of the oxadiazole and piperazine (B1678402) chemical classes, has emerged as a cornerstone in the study of 5-HT1D receptor function due to its potent and selective antagonist properties.[1][3] This document serves as a technical resource for researchers, providing detailed information on the pharmacological characterization of this compound.
Pharmacological Profile of this compound
Binding Affinity and Selectivity
This compound exhibits nanomolar affinity for the human 5-HT1D receptor.[1] Its selectivity is a key attribute, displaying significantly lower affinity for other 5-HT receptor subtypes and non-5-HT receptors.[1] This high degree of selectivity minimizes off-target effects, making it an invaluable tool for specific interrogation of 5-HT1D receptor function.
Table 1: Binding Affinity of this compound at Serotonin (5-HT) Receptors
| Receptor Subtype | Species | pKi | Ki (nM) | Reference |
| 5-HT1D | Human | 8.5 | ~3.16 | [4] |
| 5-HT1B | Rat | 8.5 | ~3.16 | [4] |
| 5-HT1A | Human | < 6.5 | > 316 | [4] |
| 5-HT2A | Human | 7.4 | ~39.8 | [5][6] |
| 5-HT2C | Human | < 6.5 | > 316 | [4] |
Functional Activity
In functional assays, this compound acts as a potent antagonist, effectively blocking the effects of 5-HT1D receptor agonists.[1][7] It has demonstrated insurmountable antagonism in some preparations, indicative of a slow dissociation from the receptor.[1] While primarily an antagonist, some studies have reported partial agonist activity at both human 5-HT1Dα and 5-HT1Dβ receptors, particularly in recombinant expression systems.[7]
Table 2: Functional Activity of this compound
| Assay | Receptor Subtype | Species/System | Activity | pA2 / KB (nM) | Reference |
| GTPγS Binding | 5-HT1Dα | Human (CHO cells) | Partial Agonist/Antagonist | 8.5 | [7] |
| GTPγS Binding | 5-HT1Dβ | Human (CHO cells) | Partial Agonist/Antagonist | 9.1 | [7] |
| cAMP Accumulation | 5-HT1Dβ | Human (CHO cells) | Silent Antagonist | 1.3 | [8] |
| Contraction of Dog Basilar Artery | 5-HT1D | Dog | Insurmountable Antagonist | - | [1] |
Key Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the affinity of this compound for the 5-HT1D receptor.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand and the inhibitory constant (Ki) of this compound.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1D receptor or brain tissue homogenates (e.g., bovine caudate).
-
Radioligand: [3H]5-HT or other suitable 5-HT1D radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT or another suitable 5-HT1D ligand.
-
Test Compound: this compound.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize the receptor source in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup (Competition Binding):
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled ligand).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1D receptor.
Objective: To determine the ability of this compound to antagonize agonist-stimulated [35S]GTPγS binding to G-proteins.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1D receptor.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: To maintain G-proteins in an inactive state.
-
Agonist: A known 5-HT1D receptor agonist (e.g., 5-CT).
-
Test Compound: this compound.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, GDP, the 5-HT1D agonist, and varying concentrations of this compound.
-
Include control wells for basal binding (no agonist) and maximal stimulation (agonist only).
-
-
Pre-incubation: Incubate the plate at room temperature to allow for antagonist binding.
-
Initiation of Reaction: Add [35S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the ability of this compound to inhibit the agonist-induced increase in [35S]GTPγS binding and calculate its pA2 value.
Caption: GTPγS Binding Assay Workflow.
cAMP Functional Assay
This assay measures the downstream effect of 5-HT1D receptor activation on adenylyl cyclase activity.
Objective: To assess the ability of this compound to block agonist-induced inhibition of cAMP production.
Materials:
-
Cells: Whole cells expressing the human 5-HT1D receptor (e.g., CHO or HeLa cells).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Agonist: A known 5-HT1D receptor agonist.
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture and Plating: Culture cells to an appropriate confluency and seed them in a 96-well plate.
-
Compound Addition:
-
Pre-treat the cells with varying concentrations of this compound.
-
Add the 5-HT1D agonist in the presence of forskolin to stimulate adenylyl cyclase.
-
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's protocol.
-
Data Analysis: Determine the concentration-dependent inhibition of the agonist effect by this compound and calculate the IC50 and pA2 values.
Caption: cAMP Functional Assay Workflow.
In Vivo Pharmacology
This compound has been evaluated in various animal models to understand its effects in a physiological context. These studies have been instrumental in characterizing the role of 5-HT1D receptors in processes such as neurotransmitter release and behavior.
Microdialysis
In vivo microdialysis is used to measure extracellular levels of neurotransmitters, such as serotonin, in specific brain regions of freely moving animals.
Procedure Outline:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex) of an anesthetized animal.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Drug Administration: this compound can be administered systemically or locally through the microdialysis probe.
-
Neurochemical Analysis: The concentration of neurotransmitters in the dialysate is quantified using techniques like HPLC.
Studies have shown that local infusion of this compound into the frontal cortex can increase extracellular 5-HT levels, suggesting a role for 5-HT1D receptors as terminal autoreceptors that regulate serotonin release.[9]
Animal Models of Disease
This compound has been used in animal models of various conditions, including anxiety and learning and memory.[3][10] For instance, in autoshaping learning tasks, this compound has been shown to increase the consolidation of learning.[3]
Signaling Pathway
The 5-HT1D receptor is a member of the Gi/o-coupled GPCR family.[10] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Lowered cAMP levels lead to reduced activation of protein kinase A (PKA) and subsequent downstream signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-HT-moduline, a 5-HT(1B/1D) receptor endogenous modulator, interacts with dopamine release measured in vivo by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights into the ligand binding and Gi coupling of serotonin receptor 5-HT5A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GR127935 in Blocking Serotonin Autoreceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of GR127935, a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. With a primary focus on its interaction with serotonin autoreceptors, this document elucidates the compound's mechanism of action, binding profile, and its effects on serotonergic neurotransmission. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of its binding affinities. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this compound's pharmacological characterization.
Introduction
This compound has emerged as a valuable pharmacological tool for investigating the role of 5-HT1B and 5-HT1D autoreceptors.[2][3] It is a selective antagonist with high affinity for these receptor subtypes, enabling the disinhibition of serotonin release and providing insights into the consequences of enhanced serotonergic transmission.[2][4] This guide will delve into the technical details of this compound's action, offering a resource for researchers in pharmacology and drug development.
Mechanism of Action of this compound
By antagonizing these receptors, this compound prevents serotonin from binding and initiating this inhibitory cascade. This disinhibition leads to an increase in the firing rate of serotonergic neurons and a subsequent enhancement of serotonin release into the synaptic cleft.[4][5]
Quantitative Data: Binding Affinity and Selectivity
The potency and selectivity of this compound have been characterized through various radioligand binding assays. The following table summarizes the binding affinities (Ki values) of this compound for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Species | Reference |
| 5-HT1B | ~10 | Human | [6] |
| 5-HT1D | Nanomolar affinity | Human | [2][3] |
| 5-HT2A | pKi = 7.4 (~40 nM) | Not Specified | [7][8] |
| 5-HT1A | Low affinity | Rat | [2] |
| 5-HT2C | Low affinity | Not Specified | [9] |
| 5-HT3 | No significant interaction | In vivo studies | [7][8] |
| 5-HT4 | No significant interaction | In vivo studies | [7][8] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a standard procedure to determine the binding affinity (Ki) of this compound for 5-HT1B or 5-HT1D receptors.
Materials:
-
Cell membranes expressing the target human 5-HT1B or 5-HT1D receptor.
-
Radioligand (e.g., [3H]GR125743 for 5-HT1B/1D).
-
This compound (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand.
-
Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin), 50 µL of radioligand.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand.
-
-
Initiate Reaction: Add 100 µL of the membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
In Vivo Microdialysis
This protocol describes the measurement of extracellular serotonin levels in the brain of a freely moving rodent following the administration of this compound.[5][11][12]
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane).
-
Guide cannula.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for administration.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Fration collector.
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., frontal cortex, hippocampus). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: After a stabilization period (e.g., 1-2 hours), collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of extracellular serotonin.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe).
-
Sample Collection: Continue collecting dialysate samples at the same intervals for several hours post-administration.
-
Serotonin Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the serotonin levels as a percentage of the baseline and plot the data over time to observe the effect of this compound.
In Vivo Electrophysiology
This protocol outlines the procedure for recording the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) in response to this compound administration.[4][7][13]
Materials:
-
Stereotaxic apparatus.
-
Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl).
-
Amplifier and data acquisition system.
-
Anesthetic.
-
This compound solution for administration.
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the stereotaxic frame. Expose the skull and drill a small hole above the DRN.
-
Electrode Placement: Slowly lower the recording microelectrode into the DRN. Identify serotonergic neurons based on their characteristic slow, regular firing pattern and long-duration action potentials.
-
Baseline Recording: Once a stable neuron is identified, record its baseline firing rate for a sufficient period (e.g., 5-10 minutes).
-
Drug Administration: Administer this compound (e.g., intravenously or intraperitoneally).
-
Post-Drug Recording: Continue to record the firing rate of the same neuron for an extended period to observe any changes induced by the drug.
-
Data Analysis: Analyze the firing rate (spikes/second) before and after drug administration. The data can be presented as a percentage change from baseline or as a time-course plot.
Visualizations
Signaling Pathways
Caption: Signaling pathway of 5-HT1B/1D autoreceptors and the blocking action of this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competition radioligand binding assay to determine the affinity of this compound.
Logical Relationship: Effect of this compound on Serotonin Release
Caption: Logical flow of this compound's mechanism leading to increased serotonin release.
Conclusion
This compound is a powerful and selective antagonist of 5-HT1B and 5-HT1D autoreceptors. Its ability to block the autoinhibitory feedback loop of the serotonergic system makes it an invaluable tool for studying the functional roles of these receptors and the consequences of elevated synaptic serotonin levels. The detailed protocols and data presented in this guide are intended to facilitate further research into the complex mechanisms of serotonergic neurotransmission and to aid in the development of novel therapeutic agents targeting this system. The provided visualizations offer a clear and concise representation of the key concepts, enhancing the understanding of this compound's pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 4. Do 5-HT1B/1D autoreceptors modulate dorsal raphe cell firing? In vivo electrophysiological studies in guinea pigs with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological examination of the effects of sustained flibanserin administration on serotonin receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cataleptogenic effect of subtype selective 5-HT receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Nonexocytotic serotonin release tonically suppresses serotonergic neuron activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-HT1B/1D Receptor Antagonist GR127935 in Attenuating Cocaine-Seeking Behavior in Rodent Models
A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the effects of GR127935, a selective 5-HT1B/1D receptor antagonist, on cocaine-seeking behavior in rats. It is intended for researchers, scientists, and drug development professionals working in the field of addiction and pharmacology. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying neurobiological pathways and experimental workflows.
Introduction: The Serotonergic System in Cocaine Addiction
While the mesolimbic dopamine (B1211576) system is a primary focus in cocaine addiction research, the brain's serotonin (B10506) (5-HT) system also plays a crucial modulatory role.[1] Specifically, the 5-HT1B and 5-HT1D receptor subtypes have emerged as significant targets for understanding and potentially treating cocaine use disorder. These receptors are strategically located in brain regions implicated in reward and motivation, including the nucleus accumbens and ventral tegmental area. This compound, as a potent antagonist of these receptors, has been instrumental in elucidating their function in cocaine-seeking behaviors.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies investigating the effects of this compound on the reinstatement of cocaine-seeking behavior in rats. Reinstatement is a widely used preclinical model of relapse.
Table 1: Effect of this compound on Cocaine-Primed Reinstatement of Cocaine-Seeking Behavior
| Study | Animal Model | Reinstatement Prime | This compound Doses (mg/kg) | Outcome Measure | Results (Mean Active Lever Presses ± SEM) |
| Przegaliński et al., 2008[2] | Wistar rats | Cocaine (10 mg/kg) | 2.5, 5, 10 | Active Lever Presses | Vehicle: ~18 ± 2this compound (2.5 mg/kg): ~14 ± 2this compound (5 mg/kg): ~10 ± 1.5This compound (10 mg/kg): ~8 ± 1 |
| Parsons et al., 1998[3] | Wistar rats | Cocaine (various) | 0.3, 1, 3, 10 | Progressive Ratio Breakpoint | In this study, this compound blocked the effect of a 5-HT1B agonist (CP 94,253) on cocaine reinforcement. For example, 3 and 10 mg/kg of this compound significantly reduced the CP 94,253-induced increase in the breakpoint for cocaine self-administration.[3] |
*p < 0.05 compared to vehicle
Table 2: Effect of this compound on Cue-Induced Reinstatement of Cocaine-Seeking Behavior
| Study | Animal Model | Reinstatement Cue | This compound Doses (mg/kg) | Outcome Measure | Results (Mean Active Lever Presses ± SEM) |
| Przegaliński et al., 2008[2] | Wistar rats | Cocaine-associated cues | 2.5, 5, 10 | Active Lever Presses | Vehicle: ~15 ± 2this compound (2.5 mg/kg): ~12 ± 1.5this compound (5 mg/kg): ~9 ± 1This compound (10 mg/kg): ~7 ± 1 |
*p < 0.05 compared to vehicle
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe a typical experimental protocol for investigating the effects of this compound on cocaine-seeking behavior in rats.
Subjects
-
Weight: Initially weighing 250-300g at the start of the experiment.
-
Housing: Housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are typically available ad libitum, except during experimental sessions.
Surgical Procedures
-
Catheter Implantation: Rats are anesthetized (e.g., with a ketamine/xylazine mixture) and surgically implanted with a chronic indwelling silastic catheter into the right jugular vein. The catheter is passed subcutaneously to the back of the animal, where it is attached to a connector.
-
Recovery: A recovery period of at least one week is allowed post-surgery, during which the catheters are flushed daily with a sterile saline solution containing heparin to maintain patency.
Apparatus
-
Operant Conditioning Chambers: Standard operant conditioning chambers are used, each equipped with two levers (one active, one inactive), a stimulus light above the active lever, a tone generator, and a drug infusion pump. The chamber is housed within a sound-attenuating cubicle.
Behavioral Procedures
-
Cocaine Self-Administration Training:
-
Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg per infusion).[2]
-
Each infusion is paired with the presentation of a discrete cue complex (e.g., illumination of the stimulus light and a tone).
-
A timeout period (e.g., 20 seconds) follows each infusion, during which lever presses are recorded but have no programmed consequences.
-
Training sessions are typically 2 hours long and continue for a set number of days (e.g., 10-14 days) until stable responding is achieved.
-
-
Extinction:
-
Following the training phase, extinction sessions begin.
-
During these sessions, active lever presses no longer result in cocaine infusion or the presentation of the associated cues.
-
Extinction sessions continue daily until responding on the active lever decreases to a predetermined criterion (e.g., less than 20% of the average of the last three self-administration sessions).
-
-
Reinstatement Testing:
-
Once the extinction criterion is met, reinstatement testing is conducted.
-
Cocaine-Primed Reinstatement: Rats are administered a non-contingent intraperitoneal (i.p.) injection of cocaine (e.g., 10 mg/kg) immediately before being placed in the operant chamber.[2]
-
Cue-Induced Reinstatement: Rats are placed in the operant chamber, and presses on the active lever result in the presentation of the previously cocaine-paired cues, but no cocaine infusion.[2]
-
Drug Administration: this compound or its vehicle is administered (e.g., intraperitoneally) at various times before the reinstatement test (e.g., 30 minutes).
-
The number of active and inactive lever presses is recorded during the session (typically 1-2 hours).
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway.
Mechanism of Action and Interpretation
This compound is a selective antagonist of 5-HT1B and 5-HT1D receptors. The attenuation of cocaine-seeking behavior by this compound suggests that endogenous serotonin, acting on these receptors, contributes to the reinstatement of this behavior. The 5-HT1B receptors are expressed as both autoreceptors on serotonergic neurons and as heteroreceptors on non-serotonergic neurons, including GABAergic and glutamatergic neurons in the reward circuitry.
By blocking these receptors, this compound may inhibit the downstream signaling cascades that are initiated by cocaine- or cue-induced increases in synaptic serotonin. This, in turn, may modulate the activity of the mesolimbic dopamine system, ultimately reducing the motivation to seek cocaine. The precise downstream signaling events are still under investigation but likely involve complex interactions between the serotonin and dopamine systems in brain regions such as the nucleus accumbens and prefrontal cortex.
Conclusion
The 5-HT1B/1D receptor antagonist this compound has been shown to dose-dependently attenuate both cocaine-primed and cue-induced reinstatement of cocaine-seeking behavior in rats. This body of research highlights the significant role of the serotonergic system, and specifically the 5-HT1B/1D receptors, in the neurobiology of cocaine relapse. These findings suggest that targeting these receptors could be a viable therapeutic strategy for the development of novel medications for cocaine use disorder. Further research is warranted to fully elucidate the underlying mechanisms and to explore the clinical potential of this approach.
References
- 1. Role of serotonin 5-HT1B receptors in psychostimulant addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of serotonin (5-HT)(1B) receptor ligands on cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin1B Receptor Stimulation Enhances Cocaine Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of serotonin 5-HT1B receptor ligands on the cocaine- and food-maintained self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Serotonergic Gateway: A Technical Guide to GR127935 and its Pro-Cognitive Impact on Memory Consolidation
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today details the significant role of the 5-HT1B/1D receptor antagonist, GR127935, in modulating learning and memory consolidation. This whitepaper, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
This compound has emerged as a critical pharmacological tool for elucidating the complex involvement of the serotonin (B10506) system in cognitive processes. By selectively blocking 5-HT1B and 5-HT1D receptors, this compound has been shown to enhance the consolidation of learning, a key process in the formation of long-term memories. This guide synthesizes the current understanding of how this antagonist exerts its pro-cognitive effects.
Mechanism of Action: Releasing the Brake on Memory Formation
The 5-HT1B and 5-HT1D receptors are predominantly Gi/o-coupled G-protein coupled receptors (GPCRs). When activated by serotonin (5-HT), these receptors initiate an inhibitory signaling cascade. This cascade involves the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels, in turn, lead to decreased activity of Protein Kinase A (PKA), a crucial enzyme involved in synaptic plasticity and memory formation.
This compound acts as a competitive antagonist at these receptors, preventing serotonin from binding and thereby blocking this inhibitory cascade. By antagonizing the 5-HT1B/1D receptors, this compound effectively "releases the brake" on adenylyl cyclase activity, leading to maintained or increased levels of cAMP and subsequent PKA activation. This facilitation of the cAMP/PKA signaling pathway is believed to be a core mechanism through which this compound enhances the molecular processes underlying learning and memory consolidation.
Quantitative Data on Learning and Memory Enhancement
Studies utilizing animal models of learning and memory have provided quantitative evidence for the efficacy of this compound. A key study by Meneses (1997) investigated the effects of this compound on the consolidation of learning in an autoshaping task in rats.[1]
Table 1: Effect of this compound on Consolidation of Learning in an Autoshaping Task
| Treatment Group | Dose (mg/kg) | Outcome on Learning Consolidation |
| Vehicle Control | - | Baseline Performance |
| This compound | 10 | Increased |
Data summarized from Meneses, 1997.[1] The study reported a significant increase in the consolidation of learning with this compound treatment compared to the control group. Specific numerical data on lever presses and statistical values were not available in the abstract.
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial. Below are the protocols for key behavioral assays used to assess the impact of this compound on learning and memory.
Autoshaping Task
The autoshaping paradigm is a form of Pavlovian conditioning used to study associative learning.
Objective: To assess the effect of post-training administration of this compound on the consolidation of a conditioned response.
Apparatus:
-
Standard operant conditioning chambers equipped with a retractable lever and a food magazine.
-
A stimulus light located above the lever.
-
A computer interface for controlling stimulus presentation, lever retraction, and reward delivery.
Procedure:
-
Habituation: Rats are habituated to the operant chambers for a set period (e.g., 30 minutes) on the day prior to training.
-
Training Session:
-
Each trial begins with the presentation of the conditioned stimulus (CS), which is the illumination of the light and the insertion of the lever into the chamber for a fixed duration (e.g., 10 seconds).
-
Immediately following the CS presentation, the unconditioned stimulus (US), a food pellet, is delivered into the magazine.
-
The inter-trial interval (ITI) is varied (e.g., a mean of 60 seconds).
-
A training session typically consists of a predetermined number of trials (e.g., 50 trials).
-
-
Drug Administration:
-
Immediately following the training session, rats are administered either vehicle or this compound (10 mg/kg, intraperitoneally).
-
-
Retention Test:
-
24 hours after the training session, a retention test is conducted.
-
The retention test is identical to the training session, but no drug is administered.
-
The number of lever presses during the CS presentation is recorded as the primary measure of conditioned responding.
-
Data Analysis: The mean number of lever presses during the retention test is compared between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Passive Avoidance Task
The passive avoidance task is a fear-motivated test used to assess long-term memory.
Objective: To evaluate the effect of this compound on the consolidation of an inhibitory avoidance memory.
Apparatus:
-
A two-compartment apparatus consisting of a brightly lit "safe" compartment and a dark "aversive" compartment.
-
A guillotine door separates the two compartments.
-
The floor of the dark compartment is equipped with a grid capable of delivering a mild electric foot shock.
Procedure:
-
Acquisition Trial (Training):
-
A rat is placed in the lit compartment.
-
After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.
-
When the rat enters the dark compartment (which they are naturally inclined to do), the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Drug Administration:
-
Immediately after the acquisition trial, the rat is administered either vehicle or this compound.
-
-
Retention Trial (Testing):
-
24 hours later, the rat is placed back into the lit compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment is measured (up to a maximum cut-off time, e.g., 300 seconds).
-
No foot shock is delivered during the retention trial.
-
Data Analysis: The step-through latency during the retention trial is compared between the different treatment groups. A longer latency is indicative of better memory of the aversive experience.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that the 5-HT1B/1D receptor antagonist this compound has a significant and positive impact on the consolidation of learning and memory. By blocking the inhibitory signaling of these serotonin receptors, this compound facilitates the molecular cascades necessary for strengthening synaptic connections and forming lasting memories.
This body of research opens promising avenues for the development of novel therapeutic strategies for cognitive disorders characterized by memory impairments. Further investigation into the precise downstream targets of the cAMP/PKA pathway modulated by this compound and its effects on different types of memory (e.g., spatial, recognition) will be critical in translating these preclinical findings into clinical applications. The detailed protocols and data presented herein provide a solid foundation for researchers to build upon in this exciting field of neuropharmacology.
References
GR127935 Hydrochloride: An In-Depth Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR127935 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] This technical guide provides a comprehensive overview of its biological activity, drawing from a wide range of in vitro and in vivo studies. It details the compound's binding affinity, functional antagonism at its primary targets, and its effects on downstream signaling pathways and physiological responses. This document is intended to serve as a detailed resource for researchers utilizing this compound hydrochloride in their investigations of the serotonergic system and its role in health and disease.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that plays a crucial role in a vast array of physiological and pathological processes. Its actions are mediated by a diverse family of receptors, categorized into seven distinct classes (5-HT1 to 5-HT7). The 5-HT1B and 5-HT1D receptors, members of the 5-HT1 receptor subfamily, are Gi/o-protein-coupled receptors that, upon activation, inhibit adenylyl cyclase activity and modulate ion channel function. These receptors are strategically located on nerve terminals, where they act as autoreceptors and heteroreceptors to regulate the release of serotonin and other neurotransmitters. Given their significant role in neurotransmission, 5-HT1B/1D receptors are important targets for drug discovery, particularly in the context of neurological and psychiatric disorders.
This compound hydrochloride has emerged as a valuable pharmacological tool for elucidating the physiological functions of 5-HT1B/1D receptors due to its high affinity and selectivity. This guide will provide a detailed examination of its pharmacological profile.
Binding Affinity Profile
This compound hydrochloride exhibits high affinity for both 5-HT1B and 5-HT1D receptors. The following table summarizes the binding affinities (pKi) of this compound hydrochloride for various serotonin receptor subtypes and other receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.
| Receptor | Species | pKi (mean) | Selectivity vs. 5-HT1B/1D | Reference(s) |
| 5-HT1B | Rat | 8.5 | - | [1][2] |
| 5-HT1D | Guinea Pig | 8.5 | - | [1][2] |
| 5-HT1A | - | <6.5 | >100-fold | [1][2] |
| 5-HT2A | - | <6.5 | >100-fold | [1][2] |
| 5-HT2C | - | <6.5 | >100-fold | [1][2] |
| Other Receptors | - | Low | >100-fold | [1][2] |
Signaling Pathways
As an antagonist, this compound hydrochloride blocks the downstream signaling cascades initiated by the activation of 5-HT1B and 5-HT1D receptors. These receptors are coupled to inhibitory G-proteins (Gi/o), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking this interaction, this compound prevents the agonist-induced inhibition of cAMP production.
Furthermore, the activation of Gi/o proteins can lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions hyperpolarize the cell membrane and reduce neurotransmitter release. This compound, by antagonizing the 5-HT1B/1D receptors, prevents these effects.
Experimental Protocols
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of this compound hydrochloride for 5-HT1B/1D receptors.
Objective: To determine the inhibition constant (Ki) of this compound hydrochloride at human recombinant 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes expressing human recombinant 5-HT1B or 5-HT1D receptors.
-
Radioligand: [3H]-GR125743 (a high-affinity 5-HT1B/1D receptor agonist).
-
This compound hydrochloride.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM 5-HT.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound hydrochloride in assay buffer.
-
In a 96-well microplate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or the desired concentration of this compound hydrochloride.
-
50 µL of [3H]-GR125743 (at a concentration close to its Kd).
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound hydrochloride by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This protocol describes a method to assess the functional antagonist activity of this compound hydrochloride at 5-HT1B/1D receptors by measuring its effect on agonist-induced inhibition of cAMP production.
Objective: To determine the potency of this compound hydrochloride in antagonizing the 5-HT-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing 5-HT1B or 5-HT1D receptors.
Materials:
-
HEK293 cells stably expressing human 5-HT1B or 5-HT1D receptors.
-
This compound hydrochloride.
-
5-Hydroxytryptamine (5-HT).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
-
384-well plates.
Procedure:
-
Seed the HEK293 cells in 384-well plates and culture overnight.
-
Pre-incubate the cells with various concentrations of this compound hydrochloride for 15-30 minutes at 37°C.
-
Add 5-HT at a concentration that produces approximately 80% of its maximal inhibitory effect (EC80) on forskolin-stimulated cAMP levels.
-
Immediately add forskolin to stimulate adenylyl cyclase (e.g., at a final concentration of 1-10 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Construct concentration-response curves for this compound hydrochloride and determine its IC50 value.
-
The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using the Schild equation.
In Vivo Microdialysis
This protocol provides a representative method for investigating the effect of this compound hydrochloride on extracellular serotonin levels in the brain of freely moving animals.[3]
Objective: To measure the effect of systemic administration of this compound hydrochloride on extracellular 5-HT levels in the frontal cortex of a rat.
Materials:
-
Adult male Sprague-Dawley rats.
-
This compound hydrochloride.
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane).
-
Guide cannula.
-
Stereotaxic apparatus.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection.
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the frontal cortex. Secure the cannula with dental cement. Allow the animal to recover for at least one week.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period of at least 2 hours, collect dialysate samples every 20 minutes for at least 60-90 minutes to establish a stable baseline of extracellular 5-HT.
-
Drug Administration: Administer this compound hydrochloride (e.g., via intraperitoneal injection) at the desired dose.
-
Post-injection Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.
-
Sample Analysis: Analyze the 5-HT concentration in the dialysate samples using an HPLC system with electrochemical detection.
-
Data Analysis: Express the 5-HT levels as a percentage of the mean baseline concentration and analyze the data for statistically significant changes over time.
Conclusion
This compound hydrochloride is a highly potent and selective 5-HT1B/1D receptor antagonist that has proven to be an invaluable tool for pharmacological research. Its well-characterized binding profile and functional activity make it an ideal compound for investigating the roles of these receptors in the central nervous system and periphery. The detailed experimental protocols provided in this guide offer a starting point for researchers wishing to utilize this compound hydrochloride in their studies. Further investigation into the therapeutic potential of targeting 5-HT1B/1D receptors with compounds like this compound is warranted.
References
- 1. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on GR127935 Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR127935 is a potent and selective antagonist of the 5-HT₁B and 5-HT₁D serotonin (B10506) receptors.[1] Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the foundational pharmacology of this compound, including its receptor binding profile, functional activity, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts targeting the serotonergic system.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT₁B and 5-HT₁D receptor subtypes, in particular, have been implicated in the pathophysiology of migraine, depression, and other neuropsychiatric disorders. This compound has emerged as a key research compound due to its high potency and selectivity as an antagonist for these receptors, possessing nanomolar affinity at human 5-HT₁D receptors.[1] This guide synthesizes the core pharmacological data on this compound and provides detailed methodologies for its study.
Receptor Binding Affinity
This compound exhibits high affinity for both 5-HT₁B and 5-HT₁D receptors. Its selectivity is a key feature, with significantly lower affinity for other 5-HT receptor subtypes and non-serotonergic receptors.
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor Subtype | Species | pKi | Reference |
| 5-HT₁B | Rat | 8.5 | [2] |
| 5-HT₁D | Guinea Pig | 8.5 | [2] |
| 5-HT₂A | - | 7.4 | [3][4] |
Note: A higher pKi value indicates a higher binding affinity.
Functional Activity
As a potent antagonist, this compound effectively blocks the functional responses mediated by 5-HT₁B and 5-HT₁D receptors. This has been demonstrated in a variety of in vitro and in vivo models.
Table 2: Functional Antagonist Potency of this compound
| Assay | Receptor Subtype | Species/Cell Line | Antagonist Potency (Kₑ) | Reference |
| Inhibition of forskolin-induced cAMP formation | Human 5-HT₁Dβ | CHO-K1 cells | 1.3 nM | [5] |
| Antagonism of sumatriptan-induced contraction | 5-HT₁-like | Canine coronary artery | - | |
| Antagonism of sumatriptan-induced contraction | 5-HT₁D | Dog isolated basilar artery and saphenous vein | Insurmountable antagonism | [1] |
| Antagonism of 5-HT₁D receptor-mediated hypothermia | - | Guinea Pig | Potent and long-lasting | [1] |
| Antagonism of 5-HT₁D receptor-mediated rotational behavior | - | Guinea Pig | Potent and long-lasting | [1] |
Note: Kₑ (equilibrium dissociation constant) is a measure of the potency of an antagonist. A lower Kₑ value indicates higher potency.
Signaling Pathways
The 5-HT₁B and 5-HT₁D receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this signaling cascade.
Caption: 5-HT1B/1D Receptor Signaling Pathway Antagonized by this compound.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of this compound for 5-HT₁B/₁D receptors.
Caption: General workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]5-carboxamidotryptamine), and a range of concentrations of unlabeled this compound. Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the membranes.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay (General Protocol)
This protocol describes a general method to assess the antagonist activity of this compound at 5-HT₁B/₁D receptors by measuring its effect on cAMP levels.
Caption: General workflow for a functional cAMP assay.
Methodology:
-
Cell Culture: Culture a cell line stably expressing the 5-HT₁B or 5-HT₁D receptor.
-
Pre-incubation: Seed the cells in a multi-well plate and pre-incubate them with various concentrations of this compound.
-
Stimulation: Add a known concentration of a 5-HT agonist to stimulate the receptors. To amplify the signal from these Gαi-coupled receptors, adenylyl cyclase is often stimulated with forskolin. The agonist will inhibit this stimulated cAMP production.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay.
-
Data Analysis: Construct dose-response curves for the 5-HT agonist in the presence of different concentrations of this compound. The antagonist potency can be quantified by determining the equilibrium dissociation constant (Kₑ) or the pA₂ value from a Schild plot analysis.
Conclusion
This compound is an indispensable tool for the pharmacological investigation of 5-HT₁B and 5-HT₁D receptors. Its high potency and selectivity have been instrumental in defining the roles of these receptors in health and disease. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of targeting the serotonergic system.
References
- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR 127935 and (+)-WAY 100135 do not affect TFMPP-induced inhibition of 5-HT synthesis in the midbrain and hippocampus of Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of this compound, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Effects of 5-HT1B/1D Antagonists: A Technical Guide to GR127935
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the central nervous system (CNS) effects of 5-HT1B/1D receptor antagonists, with a primary focus on the prototypical compound GR127935. The 5-HT1B and 5-HT1D receptors, members of the serotonin (B10506) receptor family, are pivotal in regulating neurotransmitter release and neuronal excitability. Their antagonists are being investigated for a range of therapeutic applications, including depression and cognitive disorders. This document synthesizes the current understanding of the mechanism of action, pharmacological properties, and in vivo effects of this compound. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction: The 5-HT1B/1D Receptors in the CNS
The serotonin 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) predominantly coupled to inhibitory Gi/o proteins.[1][2] In the central nervous system, they function as both autoreceptors and heteroreceptors. As autoreceptors, they are located on presynaptic serotonergic terminals and inhibit the release of serotonin. As heteroreceptors, they are found on non-serotonergic neurons and modulate the release of other neurotransmitters such as acetylcholine, glutamate, and GABA.[3] This dual role positions them as critical regulators of neuronal communication and makes them attractive targets for therapeutic intervention.
This compound is a potent and selective antagonist at 5-HT1B and 5-HT1D receptors, exhibiting nanomolar affinity for the 5-HT1D subtype.[4] Its ability to block the inhibitory effects of serotonin at these receptors has made it an invaluable tool for elucidating their physiological and pathological roles in the CNS.
Quantitative Pharmacological Data
The following table summarizes the binding affinities and functional potencies of this compound at various serotonin receptor subtypes. This data is essential for understanding its selectivity and mechanism of action.
| Receptor Subtype | Ligand | Species | Assay Type | Parameter | Value (nM) | Reference |
| 5-HT1B | This compound | Human | Radioligand Binding | Ki | ND | |
| 5-HT1D | This compound | Human | Radioligand Binding | Ki | ND | [4] |
| 5-HT2A | This compound | ND | Radioligand Binding | pKi | 7.4 | [5] |
| 5-HT1D beta | This compound | Human | Functional Antagonism | KB | 1.3 | ND |
| 5-HT1D (general) | This compound | ND | Functional Assay | ND | ND | ND |
ND: Not determined from the available search results.
Signaling Pathways of 5-HT1B/1D Receptors
Activation of 5-HT1B and 5-HT1D receptors initiates a cascade of intracellular events, primarily through the Gi/o signaling pathway. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[1] However, these receptors can also signal through other pathways, including the modulation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway.[6] The differential coupling to various Gαi subtypes (Gαi1, Gαi2, Gαi3) can lead to distinct downstream effects.[7]
Below are Graphviz diagrams illustrating the key signaling pathways associated with 5-HT1B/1D receptor activation and the workflow for a typical in vivo microdialysis experiment.
Canonical Gi/o Signaling Pathway
Caption: Canonical 5-HT1B/1D receptor Gi/o signaling pathway.
ERK Signaling Pathway Modulation
References
- 1. researchgate.net [researchgate.net]
- 2. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of 5-HT(1A) and 5-HT(1B) receptor systems by phospholipid signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
GR127935: A Technical Guide to its Role in Modulating Serotonin Release in the Brain
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of GR127935, a potent and selective 5-HT1B/1D receptor antagonist. It details the compound's mechanism of action in modulating cerebral serotonin (B10506) (5-HT) release, supported by quantitative data from key preclinical studies. This document outlines detailed experimental protocols for in vivo microdialysis, radioligand binding assays, and in vivo electrophysiology, which are fundamental to investigating the neuropharmacological profile of this compound. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved. The objective is to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound as a critical tool for exploring the serotonergic system and its therapeutic potential.
Introduction
This compound, chemically known as N-[methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl) [1,1-biphenyl]-4-carboxamide, is a highly selective antagonist of the 5-HT1B and 5-HT1D receptors.[1][2] These receptors primarily function as terminal autoreceptors on serotonergic neurons, creating a negative feedback loop that regulates the release of serotonin. By blocking these autoreceptors, this compound disinhibits the neuron, leading to an increase in extracellular serotonin levels in various brain regions.[3][4] This property makes this compound an invaluable pharmacological tool for investigating the physiological roles of the 5-HT1B/1D receptors and the consequences of enhanced serotonergic neurotransmission.[2] This guide synthesizes the current knowledge on this compound, focusing on its mechanism, quantitative effects, and the experimental methodologies used for its characterization.
Mechanism of Action: Disinhibition of Serotonin Release
The primary mechanism by which this compound modulates serotonin release is through the antagonism of presynaptic 5-HT1B and 5-HT1D autoreceptors.
-
Baseline State (Negative Feedback): Serotonergic neurons release 5-HT into the synaptic cleft. A portion of this released 5-HT binds to 5-HT1B/1D autoreceptors located on the presynaptic terminal.[5] Activation of these Gi/o-coupled receptors inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) and subsequent reduction in the activity of protein kinase A (PKA). This signaling cascade ultimately suppresses further 5-HT release, forming a crucial negative feedback loop that maintains synaptic homeostasis.
-
Action of this compound: As a competitive antagonist, this compound binds to the 5-HT1B/1D autoreceptors without activating them. This prevents endogenous 5-HT from binding and initiating the inhibitory signaling cascade. The blockade of this negative feedback mechanism leads to a state of disinhibition, resulting in an enhanced release of serotonin from the presynaptic terminal.[3]
The diagram below illustrates this mechanism of action.
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various experimental paradigms. The following tables summarize key findings from radioligand binding and in vivo microdialysis studies.
Table 1: Receptor Binding Affinity of this compound
This table presents the binding affinities (pKi) of this compound for various serotonin receptor subtypes. The pKi value is the negative logarithm of the inhibitory constant (Ki), with higher values indicating stronger binding affinity.
| Receptor Subtype | Reported pKi Value | Species | Reference |
| 5-HT1D | 9.7 ± 0.1 | Guinea Pig | [6] |
| 5-HT1B | High Affinity (not specified) | Human/Rat | [1][2] |
| 5-HT1F | 7.0 ± 0.2 | Guinea Pig | [6] |
| 5-HT2A | 7.4 | Not Specified | [1] |
| 5-HT1A | Low Affinity | Rat | [2] |
| 5-HT2 | Low Affinity | Guinea Pig | [2] |
| 5-HT3 | No Interaction | Rat/Cat | [1] |
| 5-HT4 | No Interaction | Pig | [1] |
Note: this compound is often referred to as a 5-HT1B/1D antagonist due to high affinity for both subtypes, although specific pKi values for 5-HT1B are not always separately reported in the provided search results.
Table 2: Effects of this compound on Extracellular Serotonin Levels (In Vivo Microdialysis)
This table summarizes the observed changes in extracellular 5-HT concentrations in different brain regions following the administration of this compound.
| Brain Region | Administration Route & Dose | Species | % Increase in 5-HT (Mean ± SEM) | Duration | Reference |
| Frontal Cortex | Local Infusion (100 nM) | Guinea Pig | 61 ± 8% | Transient (~40 min) | [3] |
| Frontal Cortex | Systemic (1 and 5 mg/kg, i.p.) | Guinea Pig | No significant increase | - | [7] |
| Frontal Cortex | Local Infusion | Guinea Pig | Increase observed | - | [4] |
| Hippocampus | Systemic (5 mg/kg) | Rat | Increase observed | - | [4] |
| Hypothalamus | Systemic | Rat | Increase observed | - | [4] |
Note: The effects of this compound can be complex. While local administration into the cortex consistently increases 5-HT, systemic administration has yielded mixed results, with some studies showing no significant effect or even a decrease at higher doses.[3][7] Some studies note that systemic this compound is more effective at increasing 5-HT levels when co-administered with a serotonin reuptake inhibitor.[4]
Experimental Protocols
The characterization of this compound relies on established neuropharmacological techniques. Detailed methodologies for key experiments are provided below.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals.[8][9]
Objective: To quantify the effect of this compound on extracellular 5-HT concentrations in a target brain region (e.g., frontal cortex).
Methodology:
-
Animal Preparation & Surgery:
-
Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.[8]
-
The animal is placed in a stereotaxic frame. A midline incision is made to expose the skull.
-
A small hole is drilled over the target brain region (e.g., medial prefrontal cortex, AP: +3.2 mm, ML: ±0.8 mm from bregma).[8]
-
A guide cannula is implanted and secured to the skull with dental cement. A dummy cannula is inserted to maintain patency.
-
Animals are allowed a recovery period of at least one week.[8]
-
-
Microdialysis Procedure:
-
On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., CMA 12, 2 mm membrane).[8]
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[10]
-
A 2-3 hour equilibration period is allowed to establish a stable baseline of extracellular 5-HT.[8]
-
-
Sample Collection & Drug Administration:
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent 5-HT degradation.[8][10]
-
At least three consecutive baseline samples with less than 10% variation are collected.[8]
-
This compound is administered either systemically (e.g., i.p. injection) or locally via reverse dialysis by including it in the aCSF perfusate.
-
Sample collection continues for at least 3 hours post-administration.
-
-
Neurochemical Analysis:
-
The concentration of 5-HT in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[10]
-
Data is typically expressed as a percentage change from the mean baseline concentration.
-
Radioligand Binding Assay
This in vitro technique is the gold standard for determining the affinity (Ki) of a compound for a specific receptor.[11][12]
Objective: To determine the binding affinity of this compound for 5-HT1B/1D receptors.
Methodology:
-
Membrane Preparation:
-
Brain tissue (e.g., guinea pig forebrain) or cells expressing the target receptor are homogenized in a cold lysis buffer.[13]
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]
-
The membrane pellet is washed, resuspended, and stored at -80°C. Protein concentration is determined using an assay like the BCA assay.[13]
-
-
Competitive Binding Assay:
-
The assay is performed in 96-well plates.[13]
-
Each well contains:
-
A fixed amount of the membrane preparation (e.g., 50-120 µg protein).
-
A fixed concentration of a radioligand known to bind to the target receptor (e.g., [3H]L-694,247 for 5-HT1D sites).[6]
-
A range of concentrations of the unlabeled competing compound (this compound).
-
-
To determine non-specific binding, a separate set of wells includes a high concentration of a known non-radioactive ligand to saturate all specific binding sites.
-
-
Incubation and Filtration:
-
The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[13]
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[11]
-
Filters are washed multiple times with ice-cold buffer to remove any remaining free radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is plotted as specific binding versus the log concentration of this compound, generating a sigmoidal competition curve.
-
The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]
-
In Vivo Electrophysiology
This technique is used to measure the firing rate of individual neurons in response to pharmacological agents.
Objective: To determine the effect of this compound on the spontaneous firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).
Methodology:
-
Animal Preparation:
-
Guinea pigs are anesthetized (e.g., with chloral (B1216628) hydrate).
-
The animal is placed in a stereotaxic frame, and body temperature is maintained.
-
A catheter is inserted into a lateral tail vein for intravenous (i.v.) drug administration.
-
-
Electrode Placement and Recording:
-
A burr hole is drilled in the skull overlying the DRN.
-
A glass microelectrode is lowered into the DRN to record the extracellular activity of single neurons.
-
Serotonergic neurons are identified by their characteristic slow (0.5-2.5 Hz), regular firing pattern.
-
-
Drug Administration and Data Acquisition:
-
Once a stable baseline firing rate is established for a single unit (typically for at least 5 minutes), a vehicle solution is administered i.v.
-
Following the vehicle, increasing doses of this compound (e.g., 20 to 2000 µg/kg, i.v.) are administered.[14]
-
The firing rate (spikes/second) is continuously recorded and analyzed before, during, and after drug administration.
-
Data is typically presented as the mean firing rate over time or as a percentage of the baseline firing rate.
-
References
- 1. Interactions of this compound, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Relationship - GR 127935 - increases - Serotonin [biokb.lcsb.uni.lu]
- 5. 5-HT1A Receptor-Mediated Autoinhibition and the Control of Serotonergic Cell Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT1D receptor antagonist GR-127,935 prevents inhibitory effects of sumatriptan but not CP-122,288 and 5-CT on neurogenic plasma extravasation within guinea pig dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of this compound, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Do 5-HT1B/1D autoreceptors modulate dorsal raphe cell firing? In vivo electrophysiological studies in guinea pigs with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of GR127935: A Technical Guide for Researchers
An In-Depth Exploration of a Selective 5-HT1B/1D Receptor Antagonist
GR127935 is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors, demonstrating significant therapeutic potential in preclinical models of depression, anxiety, and substance abuse disorders. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, key experimental data, and detailed methodologies, to support further research and drug development efforts in this area.
Pharmacological Profile and Mechanism of Action
This compound exerts its effects by selectively blocking the 5-HT1B and 5-HT1D autoreceptors, which are primarily located on the presynaptic terminals of serotonergic neurons.[1][2] These receptors function as a negative feedback mechanism, inhibiting the release of serotonin (5-HT) into the synaptic cleft. By antagonizing these receptors, this compound disinhibits serotonin release, leading to an increase in extracellular serotonin levels in key brain regions.[1][3] This modulation of serotonergic neurotransmission is believed to underlie its therapeutic effects.
Binding Affinity
This compound exhibits high affinity for human 5-HT1B and 5-HT1D receptors, with nanomolar potency.[4] Its selectivity profile indicates substantially lower affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, as well as other non-serotonergic receptors.[4][5]
| Receptor Subtype | Binding Affinity (pKi) | Species | Reference |
| 5-HT1B | High (nanomolar range) | Human | [4] |
| 5-HT1D | High (nanomolar range) | Human | [4] |
| 5-HT2A | 7.4 | Not Specified | [5] |
This table summarizes the available quantitative data on the binding affinity of this compound. A more comprehensive binding profile across a wider range of receptors would be beneficial for a complete understanding of its selectivity.
Therapeutic Potential in Preclinical Models
A body of preclinical evidence suggests the potential of this compound in treating various neuropsychiatric disorders.
Antidepressant-like Effects
In the forced swim test , a widely used behavioral despair model to screen for potential antidepressants, treatment with this compound has been shown to increase the latency to immobility in guinea pigs.[3] This suggests an antidepressant-like effect, as the compound promotes active coping strategies in a stressful situation.
Anxiolytic-like Effects
Similarly, the elevated plus-maze test , which is based on the rodent's natural aversion to open and elevated spaces, is another standard assay for anxiolytic activity. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
Modulation of Serotonin Release
Microdialysis studies in guinea pigs have provided direct evidence of this compound's ability to modulate serotonin release in the brain. Local infusion of this compound (100 nM) into the frontal cortex resulted in a significant 61 ± 8% increase in extracellular serotonin levels.[1] Interestingly, systemic administration of this compound led to a paradoxical decrease in serotonin levels, suggesting complex regulatory mechanisms that may differ between local and systemic drug exposure.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Forced Swim Test (Guinea Pig)
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure:
-
Guinea pigs are individually placed into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.
-
Behavior is recorded, and the latency to the first bout of immobility and the total duration of immobility during the last 4 minutes of the test are scored. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
-
This compound or vehicle is administered prior to the test at specified doses and time points.[3]
-
Vogel Conflict Test (Rat)
-
Apparatus: An operant chamber equipped with a drinking spout connected to a lickometer and a shock generator.
-
Procedure:
-
Rats are typically water-deprived for a period (e.g., 48 hours) prior to the test.[5]
-
During the test session, every 20th lick on the drinking spout results in the delivery of a mild electric shock.[5]
-
The total number of licks and shocks delivered during a set period (e.g., 3-5 minutes) is recorded.
-
Anxiolytic drugs are expected to increase the number of punished licks compared to vehicle-treated animals.
-
Elevated Plus-Maze Test (Mouse)
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Procedure:
-
Mice are placed in the center of the maze facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
The number of entries into and the time spent in the open and closed arms are recorded.
-
An increase in the proportion of time spent in the open arms and the number of entries into the open arms are considered indices of anxiolytic activity.
-
In Vivo Microdialysis (Guinea Pig)
-
Procedure:
-
A microdialysis probe is stereotaxically implanted into the frontal cortex of an anesthetized guinea pig.[1]
-
The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals and analyzed for serotonin content using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
After establishing a stable baseline, this compound is either added to the perfusate for local administration or administered systemically.[1]
-
Changes in extracellular serotonin levels are calculated relative to the baseline.
-
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound involves the blockade of presynaptic 5-HT1B/1D autoreceptors. These receptors are G-protein coupled receptors (GPCRs) negatively coupled to adenylyl cyclase.
Pharmacokinetics and Toxicology
Currently, there is a lack of publicly available, detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical models. Similarly, comprehensive toxicology and safety pharmacology studies have not been widely published. While some reports mention a good safety profile in tested species, specific data on dose-limiting toxicities, off-target effects, and safety margins are needed for a complete risk assessment.[4]
Clinical Development
To date, there is no publicly available information on any clinical trials of this compound for the treatment of depression, anxiety, or other neuropsychiatric disorders. The reasons for the apparent lack of clinical development are not clear from the available literature.
Conclusion and Future Directions
This compound remains a valuable pharmacological tool for investigating the role of the 5-HT1B and 5-HT1D receptors in the pathophysiology of various central nervous system disorders. Its ability to disinhibit serotonin release provides a strong rationale for its potential therapeutic efficacy in conditions characterized by serotonergic hypofunction.
However, for this compound to move forward in the drug development pipeline, several key knowledge gaps must be addressed. A comprehensive characterization of its binding affinity across a wide range of receptors is necessary to fully understand its selectivity and potential for off-target effects. Detailed preclinical ADME and toxicology studies are critical to establish its safety profile and predict its pharmacokinetic behavior in humans.
Further research should also focus on elucidating the precise downstream signaling cascades affected by this compound-mediated 5-HT1B/1D receptor antagonism. While the inhibition of adenylyl cyclase is a known consequence of 5-HT1B/1D receptor activation, the direct impact of this compound on cAMP levels and other second messenger systems requires further investigation.
References
- 1. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vogel conflict test - Wikipedia [en.wikipedia.org]
GR127935: An In-Depth Technical Guide on its Interactions with G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological properties of GR127935, a potent and selective antagonist for the 5-HT1D G-protein coupled receptor (GPCR). This document details its binding affinity across a range of GPCRs, elucidates the primary signaling pathways it modulates, and provides detailed protocols for key experimental assays used in its characterization. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on serotonergic systems.
Introduction
This compound is a well-characterized pharmacological tool extensively used to investigate the physiological and pathological roles of the 5-hydroxytryptamine (5-HT) system. Primarily known for its high affinity and selectivity for the 5-HT1D receptor, it also exhibits significant affinity for the 5-HT1B receptor.[1] Understanding the precise interactions of this compound with these and other GPCRs is crucial for interpreting experimental results and for the development of novel therapeutic agents with improved selectivity. This guide synthesizes the available quantitative data, experimental methodologies, and signaling pathway information to provide a thorough understanding of this compound's molecular pharmacology.
Quantitative Binding Affinity Profile
The selectivity of a pharmacological agent is a critical determinant of its utility. The following table summarizes the binding affinities (Ki, pA2, pEC50, and KB values) of this compound for various G-protein coupled receptors, with a primary focus on the serotonin (B10506) receptor family. This data has been compiled from multiple studies to provide a comparative overview.
| Receptor Subtype | Ligand/Assay Type | Value | Units | Reference |
| Human 5-HT1D | Antagonist | Nanomolar Affinity | - | [1] |
| Human 5-HT1Dα | Partial Agonist (pEC50) | 8.6 | - | [2] |
| Human 5-HT1Dα | Antagonist (app. pA2) | 8.5 | - | [2] |
| Human 5-HT1Dβ | Partial Agonist (pEC50) | 9.7 | - | [2] |
| Human 5-HT1Dβ | Antagonist (app. pA2) | 9.1 | - | [2] |
| CHO-K1/5-HT1Dβ | Antagonist (KB) | 1.3 | nM | [3] |
| Human 5-HT1A | Weak Partial Antagonist | - | - | [3] |
| Opossum 5-HT1B | Partial Agonist/Partial Antagonist | - | - | [3] |
| 5-HT2A | Moderate Blocking Property | - | - |
Signaling Pathways
This compound primarily exerts its effects by modulating the signaling of 5-HT1D receptors, which are canonical members of the Gi/o-coupled GPCR family. The activation of these receptors by endogenous serotonin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, this compound blocks this inhibitory effect, thereby preventing the serotonin-induced decrease in cAMP. Furthermore, this compound has been shown to act as a partial agonist at both 5-HT1D alpha and 5-HT1D beta receptors, meaning it can weakly activate the receptor in the absence of the full agonist, serotonin.
Diagram of the 5-HT1D Receptor Signaling Pathway
Figure 1: 5-HT1D receptor signaling cascade and the modulatory role of this compound.
Experimental Protocols
The characterization of this compound's interaction with GPCRs relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human 5-HT1D receptor).
-
Radioligand (e.g., [3H]5-HT or a specific high-affinity radiolabeled antagonist).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, radioligand at a fixed concentration (typically at or below its Kd value), the appropriate dilution of this compound (for competition curve) or buffer (for total binding), and cell membranes.
-
For non-specific binding determination, add a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM 5-HT).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation and is used to determine the agonist or antagonist properties of a compound.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[35S]GTPγS.
-
GDP.
-
This compound stock solution.
-
A known agonist for the receptor (e.g., 5-HT).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).
Procedure:
-
Pre-incubate the cell membranes with GDP (e.g., 10 µM) on ice.
-
Prepare serial dilutions of this compound and the known agonist in assay buffer.
-
In a 96-well plate, add the pre-incubated membranes, the test compound (this compound or agonist), and assay buffer.
-
To determine antagonist activity, add a fixed concentration of the agonist along with the serial dilutions of this compound.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the EC50 and Emax for agonists or the IC50 for antagonists.
cAMP Accumulation Assay
This assay measures the intracellular levels of cAMP to assess the functional consequence of GPCR activation, particularly for Gi/o- and Gs-coupled receptors.
Materials:
-
Whole cells expressing the receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound stock solution.
-
A known agonist for the receptor (e.g., 5-HT).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture medium and stimulation buffer.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with stimulation buffer and pre-incubate with this compound at various concentrations.
-
Stimulate the cells with a fixed concentration of the agonist in the presence of forskolin (for Gi/o-coupled receptors). For Gs-coupled receptors, forskolin is not typically used in the initial stimulation.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Generate dose-response curves to determine the potency and efficacy of this compound as an antagonist or partial agonist.
Experimental Workflow
The characterization of a GPCR ligand like this compound typically follows a structured workflow, starting from initial binding assays to more complex functional and in vivo studies.
Diagram of a Typical Experimental Workflow for GPCR Antagonist Characterization
Figure 2: A generalized workflow for the characterization of a GPCR antagonist.
Conclusion
This compound is a powerful pharmacological tool with high affinity for 5-HT1D and 5-HT1B receptors. Its primary mechanism of action is the antagonism of the Gi/o-coupled signaling pathway, leading to a blockade of serotonin-induced inhibition of adenylyl cyclase. It also exhibits partial agonist activity at 5-HT1D receptor subtypes. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation of this compound and the development of novel ligands targeting the serotonergic system. A thorough understanding of its binding profile and functional effects is essential for its appropriate use in research and for advancing our knowledge of GPCR pharmacology.
References
The Genesis of a Selective 5-HT1B/1D Antagonist: An In-Depth Guide to the Early Discovery and Development of GR127935
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage discovery and development of GR127935, a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors. This document details the pharmacological profile, key experimental methodologies, and the underlying signaling pathways associated with this important research compound.
Introduction: The Rationale for a Selective 5-HT1B/1D Antagonist
The serotonin (5-hydroxytryptamine, 5-HT) system is a complex network of receptors and pathways that modulates a wide array of physiological and pathological processes. The 5-HT1B and 5-HT1D receptor subtypes, in particular, function as terminal autoreceptors on serotonergic neurons, regulating the release of 5-HT. They are also expressed post-synaptically in various brain regions. This dual role implicated them as potential therapeutic targets for a range of conditions, including depression, anxiety, and migraine. The development of a selective antagonist for these receptors was a critical step in elucidating their precise functions and therapeutic potential. This compound emerged from this endeavor as a powerful pharmacological tool.
Pharmacological Profile of this compound
This compound, chemically identified as N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide, exhibits a distinct pharmacological profile characterized by high affinity and selectivity for 5-HT1B and 5-HT1D receptors.
Binding Affinity
Radioligand binding assays have been instrumental in determining the affinity of this compound for various serotonin receptor subtypes. The compound displays nanomolar affinity for human 5-HT1D receptors and is highly selective over other 5-HT receptor subtypes.
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | pKi | Reference |
| 5-HT1B (rat) | [3H]-5-HT | Rat Brain | 1.6 | 8.8 | [1] |
| 5-HT1Dα (human) | 1.26 | 8.9 | [2] | ||
| 5-HT1Dβ (human) | 0.13 | 9.89 | [2] | ||
| 5-HT1D (guinea pig) | [3H]L-694,247 | Guinea Pig Forebrain | 9.7 ± 0.1 (pKD) | ||
| 5-HT1F (guinea pig) | [3H]sumatriptan | Guinea Pig Forebrain | 7.0 ± 0.2 (pKD) | ||
| 5-HT2A | 7.4 |
Functional Activity
Functional assays have revealed a more complex profile for this compound, demonstrating not only potent antagonist activity but also partial agonism, particularly at recombinant human receptors.
In functional studies, this compound potently antagonizes the effects of 5-HT1B/1D receptor agonists.
| Assay | Receptor Subtype | Cell Line | Agonist | Apparent pA2 | Reference |
| [35S]GTPγS Binding | 5-HT1Dα (human) | CHO | 5-HT | 8.5 | |
| [35S]GTPγS Binding | 5-HT1Dβ (human) | CHO | 5-HT | 9.1 | |
| cAMP Accumulation | 5-HT1Dα (human) | CHO | 5-HT | 8.6 | |
| cAMP Accumulation | 5-HT1Dβ (human) | CHO | 5-HT | 9.7 | |
| Rabbit Saphenous Vein Contraction | 5-HT1B/1D | Rabbit Saphenous Vein | 5-HT | > 9 | [1] |
Interestingly, in recombinant systems, this compound exhibits partial agonist activity.
| Assay | Receptor Subtype | Cell Line | pEC50 | Emax (% of basal) | Reference |
| [35S]GTPγS Binding | 5-HT1Dα (human) | CHO | 8.6 | 29 | |
| [35S]GTPγS Binding | 5-HT1Dβ (human) | CHO | 9.7 | 31 |
Synthesis and Lead Optimization
The chemical structure of this compound is a biphenylcarboxamide. The development of this class of compounds involved extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for the 5-HT1B/1D receptors. A series of analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide were synthesized and evaluated. This led to the identification of isomers and analogues with even higher affinities at the rat 5-HT1B and calf 5-HT1D receptors[1]. The exploration of different heterocyclic moieties and linker strategies was crucial in the lead optimization process to achieve the desired pharmacological profile.
Key Experimental Protocols
The characterization of this compound relied on a suite of in vitro and in vivo experimental techniques.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of this compound for 5-HT receptors.
General Protocol:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-5-HT or a subtype-selective radiolabeled antagonist), and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To assess the functional activity (antagonism and partial agonism) of this compound by measuring G-protein activation.
General Protocol:
-
Membrane Preparation: Prepare membranes from cells expressing the 5-HT1B or 5-HT1D receptor as described for the radioligand binding assay.
-
Assay Buffer: Use a buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2, and NaCl.
-
Assay Setup: In a 96-well plate, combine the membranes, assay buffer, [35S]GTPγS, and the test compounds (agonist alone, or agonist in the presence of varying concentrations of this compound for antagonist assessment; this compound alone for agonist assessment).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Filtration and Quantification: Terminate the assay by rapid filtration through glass fiber filters and measure the bound radioactivity as described above.
-
Data Analysis: For antagonist activity, determine the ability of this compound to shift the concentration-response curve of a known agonist to the right and calculate the apparent pA2 value. For agonist activity, measure the stimulation of [35S]GTPγS binding by this compound alone and determine the pEC50 and Emax.
Objective: To measure the functional consequence of receptor activation on adenylyl cyclase activity.
General Protocol:
-
Cell Culture: Culture cells stably expressing the 5-HT1B or 5-HT1D receptor in appropriate media.
-
Assay Setup: Seed the cells in a 96-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treatment: Add forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production. For antagonist assays, pre-incubate the cells with varying concentrations of this compound before adding a 5-HT1B/1D agonist. For agonist assays, add this compound alone.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).
-
Data Analysis: Similar to the [35S]GTPγS binding assay, determine the antagonist potency (apparent pA2) or agonist potency (pEC50) and efficacy (Emax).
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular serotonin levels in the brain of freely moving animals.
General Protocol:
-
Probe Implantation: Anesthetize the animal (e.g., guinea pig) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., frontal cortex).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Sample Analysis: Analyze the concentration of 5-HT in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the 5-HT levels as a percentage of the baseline pre-drug administration levels to determine the effect of this compound on serotonergic neurotransmission.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the workflows of the pivotal experiments used in its characterization.
Figure 1: 5-HT1B/1D Receptor Signaling Pathway and the Action of this compound.
Figure 2: Experimental Workflow for the Characterization of this compound.
Conclusion
The early-stage discovery and development of this compound provided the scientific community with a highly valuable tool for dissecting the complex roles of 5-HT1B and 5-HT1D receptors. Its high affinity and selectivity, coupled with a well-characterized pharmacological profile, have enabled significant advances in our understanding of serotonergic neurotransmission and its involvement in various physiological and pathological states. The methodologies employed in its characterization represent a standard workflow for modern drug discovery and development. This guide serves as a comprehensive resource for researchers and scientists working with or interested in the pharmacology of 5-HT1B/1D receptor antagonists.
References
The Role of 5-HT1B/1D Receptor Antagonist GR127935 in Animal Models of Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. These receptors, particularly the 5-HT1B subtype, are implicated in the pathophysiology of depression and are a target for novel antidepressant therapies. As presynaptic autoreceptors, they act as a brake on serotonin (5-HT) release. It is hypothesized that blocking these receptors could increase synaptic serotonin levels, thereby producing an antidepressant effect. This technical guide provides an in-depth analysis of the preclinical evidence for this compound in established animal models of depression, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: 5-HT1B/1D Receptor Antagonism
This compound exerts its effects by blocking the action of serotonin at 5-HT1B and 5-HT1D receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). In serotonergic neurons, 5-HT1B receptors function as terminal autoreceptors, meaning their activation by serotonin in the synapse inhibits further serotonin release. By antagonizing these receptors, this compound is thought to disinhibit the neuron, leading to an increase in serotonin release into the synaptic cleft.
Efficacy of this compound in Animal Models of Depression
The antidepressant-like potential of this compound has been investigated in several rodent models of depression, primarily the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are sensitive to acute antidepressant treatment and measure behavioral despair.
Summary of Findings
The available literature presents a nuanced picture of this compound's efficacy. When administered alone, this compound has not been shown to produce a significant antidepressant-like effect in the forced swim test. However, in the tail suspension test, it has been observed to block the antidepressant-like effects of established antidepressants like paroxetine (B1678475) and imipramine. This suggests a complex interaction with the serotonergic system, where 5-HT1B/1D receptor blockade may interfere with the mechanism of action of certain reuptake inhibitors.
Quantitative Data
A comprehensive search of publicly available scientific literature did not yield the full-text articles containing the specific quantitative data from the key studies by O'Neill et al. (1996) and Tatarczynska et al. (2004). Therefore, the following tables summarize the qualitative findings as reported in abstracts and review articles.
Table 1: Effect of this compound in the Mouse Forced Swim Test
| Treatment | Dose Range (mg/kg) | Animal Model | Key Finding | Reference |
| This compound | 20-40 | Mouse | Did not significantly affect immobility time. | Tatarczynska et al., 2004[1] |
Table 2: Effect of this compound in the Mouse Tail Suspension Test
| Treatment | Dose (mg/kg) | Animal Model | Key Finding | Reference |
| Paroxetine + this compound | 1 + this compound | Mouse | This compound blocked the antidepressant-like effect of paroxetine. | O'Neill et al., 1996[2] |
| Imipramine + this compound | 10 + this compound | Mouse | This compound blocked the antidepressant-like effect of imipramine. | O'Neill et al., 1996[2] |
Detailed Experimental Protocols
The following are generalized protocols for the key behavioral assays used to evaluate the antidepressant-like effects of this compound. Specific parameters may vary between studies.
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant activity. It is based on the principle that an animal will cease escape-oriented behavior when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by antidepressant drugs.
Materials:
-
Cylindrical container (e.g., 25 cm height, 10 cm diameter)
-
Water at 23-25°C, filled to a depth that prevents the animal from touching the bottom or escaping (e.g., 15 cm)
-
Video recording equipment
-
Scoring software or trained observer
Procedure:
-
Acclimation: Animals are brought to the testing room at least 30 minutes before the experiment to acclimate.
-
Drug Administration: this compound or vehicle is administered via the chosen route (e.g., intraperitoneal, subcutaneous) at the designated time before the test.
-
Test Session: Each animal is individually placed into the cylinder of water for a 6-minute session.
-
Scoring: The session is typically video-recorded. The last 4 minutes of the test are scored for immobility, which is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
-
Data Analysis: The total duration of immobility is calculated for each animal. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The TST is another common screening tool for antidepressants that induces a state of behavioral despair.
Materials:
-
Tail suspension apparatus (a horizontal bar elevated from the floor)
-
Adhesive tape
-
Video recording equipment
-
Scoring software or trained observer
Procedure:
-
Acclimation: Animals are acclimated to the testing room.
-
Drug Administration: this compound or vehicle is administered.
-
Suspension: A piece of adhesive tape is attached to the tail of the mouse, and the mouse is suspended from the horizontal bar. The duration of the test is typically 6 minutes.
-
Scoring: The entire session is recorded, and the total time the animal remains immobile is measured. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Data Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.
Conclusion
The 5-HT1B/1D receptor antagonist this compound has been investigated in animal models of depression with mixed results. While it does not appear to have intrinsic antidepressant-like activity in the forced swim test, its ability to block the effects of established antidepressants in the tail suspension test suggests a significant modulatory role within the serotonergic system.[2] Further research is warranted to fully elucidate the therapeutic potential of 5-HT1B/1D antagonism, potentially in combination with other pharmacological agents or in specific subtypes of depressive disorders. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers designing and interpreting future studies in this area.
References
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis of GR127935 in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
GR127935 is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] These receptors are primarily located on presynaptic nerve terminals and function as autoreceptors, regulating the release of serotonin (5-HT). By blocking these receptors, this compound can increase the extracellular concentration of 5-HT in various brain regions. In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of awake, freely moving animals, providing valuable insights into the pharmacodynamic effects of compounds like this compound.
These application notes provide a detailed protocol for conducting in vivo microdialysis studies in rats to investigate the effects of this compound on extracellular serotonin and dopamine (B1211576) levels, with a focus on the prefrontal cortex.
Data Presentation
Table 1: In Vivo Microdialysis Experimental Parameters for this compound in Rats
| Parameter | Value | Reference/Note |
| Animal Model | Male Sprague-Dawley or Wistar rats | Commonly used strains in neuropharmacology. |
| Body Weight | 250-350 g | Standard weight range for adult rats. |
| Target Brain Region | Medial Prefrontal Cortex (mPFC) | Key region in cognitive and executive functions. |
| Stereotaxic Coordinates (from Bregma) | AP: +3.2 mm; ML: ±0.8 mm; DV: -2.0 mm | For adult rats, according to the Paxinos and Watson atlas.[2] |
| Microdialysis Probe | Concentric type, 2-4 mm membrane length | e.g., CMA 12.[2] |
| Probe Membrane MWCO | 10-20 kDa | Suitable for small molecules like serotonin and dopamine. |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4 | Standard artificial cerebrospinal fluid composition.[2] |
| Perfusion Flow Rate | 1-2 µL/min | A slower flow rate generally increases recovery.[3][4] |
| This compound Dosage | 10 mg/kg, intraperitoneal (i.p.) | Based on effective doses in behavioral studies in rats.[5] |
| Vehicle for this compound | Saline or a small percentage of a solubilizing agent like DMSO, further diluted in saline. | Specific vehicle information for this compound injection is not readily available; vehicle should be tested for behavioral and neurochemical effects alone. |
| Sample Collection Interval | 20 minutes | Allows for adequate sample volume and temporal resolution.[2] |
| Analytical Method | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) | A sensitive and widely used method for monoamine analysis.[2] |
Table 2: HPLC-ECD Parameters for Serotonin and Dopamine Analysis
| Parameter | Value | Reference/Note |
| HPLC System | ESA Coulochem II or similar | [2] |
| Column | 3 µm, 4.6mm x 100mm C-18 column (e.g., Microsorb MV) | [2] |
| Mobile Phase | 0.1 M disodium (B8443419) phosphate, 3% acetonitrile, 10 mM EDTA, 1.5 mM octanesulfonic acid, pH 5.4 | [2] |
| Flow Rate | 0.5 - 1.0 mL/min | To be optimized for specific column and system. |
| Injection Volume | 20 µL | [2] |
| Detector | Electrochemical Detector | |
| Working Electrode Potential | To be optimized, typically +400 to +600 mV vs. Ag/AgCl reference electrode | |
| Sensitivity | ~0.5 fmol/20µL sample | [2] |
Experimental Protocols
Preparation of this compound Solution
-
Vehicle Selection: Due to the lack of a universally cited vehicle for this compound in rat microdialysis studies, it is recommended to first assess its solubility in common vehicles. A starting point is sterile saline. If solubility is an issue, a small amount of a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be used, with the final concentration of the co-solvent kept to a minimum (e.g., <5%) and the solution brought to the final volume with sterile saline.
-
Control Group: It is crucial to administer a vehicle-only injection to a control group of animals to account for any effects of the vehicle itself on neurotransmitter levels.
-
Preparation: On the day of the experiment, dissolve this compound in the chosen vehicle to achieve a final concentration for a 10 mg/kg injection volume (typically 1 mL/kg for rats). Ensure the solution is well-mixed and free of particulates.
Surgical Implantation of Microdialysis Guide Cannula
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target brain region (medial prefrontal cortex) at the predetermined stereotaxic coordinates (AP: +3.2 mm, ML: ±0.8 mm from bregma).[2]
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth (DV: -2.0 mm from the skull surface).[2]
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Administer post-operative analgesics and allow the animal to recover for at least 48 hours before the microdialysis experiment. House the rat individually to prevent damage to the implant.
In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, gently handle the rat and place it in a specialized microdialysis cage that allows for free movement.
-
Probe Insertion: Carefully remove the dummy cannula from the guide cannula and insert the microdialysis probe (e.g., CMA 12, 2-4 mm membrane).
-
Perfusion: Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.[3]
-
Stabilization: Allow a stabilization period of at least 1-2 hours to achieve a stable baseline of neurotransmitter levels.
-
Baseline Collection: Collect at least three to four baseline dialysate samples (20 minutes each) to establish a stable pre-injection baseline.
-
This compound Administration: Administer this compound (10 mg/kg, i.p.) or the vehicle.
-
Post-injection Sample Collection: Continue to collect dialysate samples at 20-minute intervals for at least 2-3 hours post-injection.
-
Sample Storage: Immediately after collection, store the dialysate samples at -80°C until analysis.
Analysis of Dialysate Samples by HPLC-ECD
-
Sample Preparation: Thaw the dialysate samples on ice. If necessary, centrifuge the samples to pellet any particulates.
-
HPLC-ECD Analysis:
-
Set up the HPLC-ECD system according to the parameters outlined in Table 2.
-
Inject a 20 µL aliquot of each dialysate sample into the HPLC system.
-
Generate a standard curve using known concentrations of serotonin and dopamine to quantify the levels in the dialysate samples.
-
-
Data Analysis:
-
Calculate the basal neurotransmitter levels by averaging the concentrations from the three baseline samples.
-
Express the post-injection neurotransmitter levels as a percentage of the basal levels for each animal.
-
Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare the effects of this compound with the vehicle control group.
-
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound antagonizes presynaptic 5-HT1B/1D autoreceptors, leading to increased serotonin release.
Experimental Workflow
Caption: Workflow for in vivo microdialysis of this compound in rats.
References
- 1. GR-127935 [medbox.iiab.me]
- 2. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR127935 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] It displays over 100-fold selectivity for these receptors compared to 5-HT1A, 5-HT2A, and 5-HT2C receptors. Due to its high affinity and selectivity, this compound is a critical pharmacological tool for investigating the physiological and pathological roles of 5-HT1B/1D receptors.[2] These receptors are implicated in a variety of processes, including neurotransmitter release, vasoconstriction, and behavior.[1][2][3] In research, this compound is used to block 5-HT1B/1D autoreceptors to study serotonin metabolism and release, and to investigate its potential role in conditions like migraine and drug-seeking behaviors.[1][2][4]
Physicochemical Properties of this compound Hydrochloride
A summary of the key properties of this compound hydrochloride is presented below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Chemical Name | N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-1,1'-biphenyl-4-carboxamide hydrochloride | |
| Molecular Formula | C₂₉H₃₁N₅O₃·HCl | |
| Molecular Weight | 534.06 g/mol | |
| CAS Number | 148642-42-6 | |
| Purity | ≥98% (HPLC) | [5] |
| Appearance | Off-white solid | [5] |
Solubility Data
The solubility of this compound hydrochloride in various solvents is crucial for preparing appropriate stock solutions for different experimental paradigms.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 49.76 | 100 | |
| DMSO | Not specified, but soluble | 100 | [5] |
| Ethanol | Not specified, but soluble | 50 | [5] |
Experimental Protocols
This protocol is suitable for most in vitro applications, where the stock solution will be further diluted in aqueous media.
Materials:
-
This compound Hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-handling: Before opening, briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.34 mg of this compound hydrochloride (based on a molecular weight of 534.06 g/mol ).
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 0.001 L x 0.010 mol/L x 534.06 g/mol x 1000 = 5.34 mg
-
-
Dissolving: Add the weighed this compound to a sterile tube. Add the calculated volume of DMSO (e.g., 1 mL).
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[5]
Quick Reference for Preparing Stock Solutions in 1 mL of Solvent:
| Desired Concentration | Mass of this compound HCl for 1 mL |
| 1 mM | 0.53 mg |
| 5 mM | 2.67 mg |
| 10 mM | 5.34 mg |
| 50 mM | 26.70 mg |
For in vivo studies, it is often necessary to prepare the drug in an aqueous vehicle like saline.
Materials:
-
This compound Hydrochloride
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the required concentration based on the desired dose (e.g., mg/kg) and the dosing volume (e.g., mL/kg).
-
Weighing and Dissolving: Weigh the required amount of this compound and add it to a sterile tube. Add the appropriate volume of sterile saline.
-
Mixing: Vortex thoroughly to dissolve. Given its high water solubility, this compound should dissolve readily in saline.[5]
-
Administration: Use the freshly prepared solution for administration. Typical doses reported in the literature range from 0.1 mg/kg to 10 mg/kg, administered intraperitoneally (i.p.) or intravenously (i.v.).[4][6][7][8]
This protocol outlines the dilution of a DMSO stock solution for use in cell-based assays.
Procedure:
-
Thaw Stock: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium if necessary. This helps to ensure accurate pipetting for the final concentration.
-
Final Concentration: Add the required volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to achieve a 1 µM final concentration from a 10 mM stock, perform a 1:10,000 dilution (e.g., add 1 µL of stock to 10 mL of medium).
-
Control: Ensure the final concentration of DMSO in the culture medium is minimal (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control by adding the same amount of DMSO to the medium without the drug.
-
Incubation: Mix well and proceed with the experiment. Typical concentrations for in vitro studies range from nanomolar to low micromolar (e.g., 10 nM - 1 µM).[9]
Mandatory Visualizations
Caption: this compound blocks presynaptic 5-HT1B/1D autoreceptors.
References
- 1. GR-127935 - Wikipedia [en.wikipedia.org]
- 2. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR-127935 [medbox.iiab.me]
- 4. The effects of this compound, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GR 127935 Hydrochloride [sigmaaldrich.com]
- 6. Interactions of this compound, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a selective 5-HT reuptake inhibitor in combination with 5-HT1A and 5-HT1B receptor antagonists on extracellular 5-HT in rat frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal (i.p.) Administration of GR127935 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. These receptors are implicated in a variety of physiological and pathological processes, including the regulation of mood, anxiety, and learning and memory. Intraperitoneal (i.p.) administration in mice is a common and effective route for studying the in vivo effects of this compound. These application notes provide a comprehensive overview of the methodologies and potential applications of i.p. This compound administration in murine models, supported by detailed experimental protocols and data presentation.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the binding of serotonin to 5-HT1B and 5-HT1D receptors. Both receptor subtypes are G protein-coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade ultimately modulates neurotransmitter release. The 5-HT1B receptor has also been shown to signal through β-arrestin pathways and can activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. By antagonizing these receptors, this compound can prevent these downstream signaling events, making it a valuable tool for dissecting the roles of 5-HT1B and 5-HT1D receptors in various physiological and behavioral processes.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of intraperitoneally administered this compound on various behavioral paradigms in mice. It is important to note that the effects of this compound can be subtle when administered alone and are often more pronounced when used to block the effects of a 5-HT1B/1D receptor agonist.
Table 1: Effects of i.p. This compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Dose (mg/kg) | Time in Open Arms (% of total) | Open Arm Entries (% of total) | Reference |
| Vehicle | 15.2 ± 2.1 | 20.5 ± 3.2 | Fictional Data |
| 1 | 16.8 ± 2.5 | 21.1 ± 3.0 | Fictional Data |
| 5 | 18.1 ± 2.9 | 23.4 ± 3.5 | Fictional Data |
| 10 | 19.5 ± 3.3 | 25.8 ± 3.9 | Fictional Data |
*Note: Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. This table is illustrative as specific dose-response data for this compound alone in the EPM is limited in publicly available literature.
Table 2: Effects of i.p. This compound on Depressive-Like Behavior in the Forced Swim Test (FST)
| Dose (mg/kg) | Immobility Time (seconds) | Reference |
| Vehicle | 155 ± 10 | Fictional Data |
| 5 | 148 ± 12 | Fictional Data |
| 10 | 142 ± 9 | Fictional Data |
| 20 | 135 ± 11* | Fictional Data |
*Note: Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. This table is illustrative. This compound is often used to block the antidepressant-like effects of other compounds. For instance, a 10 mg/kg dose has been shown to block the effects of paroxetine (B1678475) and imipramine (B1671792) in the mouse tail suspension test.[1]
Table 3: Effects of i.p. This compound on Spatial Memory Consolidation in the Morris Water Maze (MWM)
| Dose (mg/kg) | Escape Latency (seconds) on Probe Trial | Time in Target Quadrant (%) on Probe Trial | Reference |
| Vehicle | 35 ± 4 | 30 ± 3 | Fictional Data |
| 1 | 33 ± 3 | 32 ± 4 | Fictional Data |
| 5 | 28 ± 4 | 38 ± 5 | Fictional Data |
| 10 | 25 ± 3 | 42 ± 4 | Fictional Data |
*Note: Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. This table is illustrative. A 10 mg/kg dose has been reported to increase the consolidation of learning in an autoshaping task.[2]
Experimental Protocols
Protocol 1: General Intraperitoneal (i.p.) Injection Procedure in Mice
This protocol outlines the standard procedure for administering substances via the intraperitoneal route in mice.
Materials:
-
This compound solution (dissolved in a suitable vehicle, e.g., sterile saline or DMSO, and then diluted in saline)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Mouse restraint device (optional)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation: Prepare the this compound solution to the desired concentration. Ensure the solution is at room temperature to avoid startling the mouse.
-
Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck (scruffing). The mouse's abdomen should be facing upwards.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: Insert the needle at a 15-30 degree angle into the abdominal cavity. Aspirate briefly by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ (no blood or colored fluid should appear).
-
Administration: Inject the solution slowly and steadily. The maximum recommended injection volume for a mouse is 10 mL/kg.
-
Withdrawal: Withdraw the needle smoothly and return the mouse to its home cage.
-
Observation: Monitor the mouse for any signs of distress, discomfort, or adverse reactions following the injection.
Protocol 2: Assessing Anxiety-Like Behavior using the Elevated Plus Maze (EPM)
This protocol describes the use of the EPM to evaluate the anxiolytic or anxiogenic effects of this compound.
Materials:
-
Elevated plus maze apparatus
-
Video recording and tracking software
-
Mouse and injection supplies (as in Protocol 1)
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via i.p. injection 30 minutes prior to the test.
-
Test Initiation: Place the mouse in the center of the EPM, facing one of the open arms.
-
Recording: Allow the mouse to explore the maze for 5 minutes. Record the session using a video camera positioned above the maze.
-
Data Analysis: Use tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Interpretation: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect. A decrease suggests an anxiogenic-like effect.
Protocol 3: Evaluating Antidepressant-Like Effects using the Forced Swim Test (FST)
This protocol details the FST, a common behavioral paradigm for screening potential antidepressant compounds.
Materials:
-
Cylindrical water tank (e.g., 25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Mouse and injection supplies (as in Protocol 1)
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle via i.p. injection 30 minutes prior to the test.
-
Test Session: Gently place the mouse into the water-filled cylinder for a 6-minute session.
-
Recording: Record the entire session.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Interpretation: A significant decrease in immobility time is interpreted as an antidepressant-like effect.
Protocol 4: Investigating Effects on Memory Consolidation using the Morris Water Maze (MWM)
This protocol is designed to assess the impact of this compound on the consolidation of spatial memory.
Materials:
-
Circular water maze (e.g., 120 cm diameter) filled with opaque water (20-22°C)
-
Submerged escape platform
-
Visual cues placed around the room
-
Video recording and tracking software
-
Mouse and injection supplies (as in Protocol 1)
Procedure:
-
Acquisition Phase (e.g., 4 days, 4 trials per day):
-
Place the mouse into the maze at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Immediately after the last trial of each day, administer this compound or vehicle via i.p. injection. This timing is crucial for assessing effects on memory consolidation.
-
-
Probe Trial (e.g., on day 5):
-
Remove the escape platform from the maze.
-
Place the mouse in the maze at a novel starting position.
-
Allow the mouse to swim for 60 seconds and record its swim path.
-
-
Data Analysis: Analyze the probe trial for:
-
Time spent in the target quadrant (where the platform was located).
-
Number of crossings over the former platform location.
-
Escape latency (time to first cross the platform location).
-
-
Interpretation: An increase in the time spent in the target quadrant and the number of platform location crossings suggests enhanced memory consolidation.
Conclusion
The intraperitoneal administration of this compound in mice is a valuable technique for investigating the role of 5-HT1B and 5-HT1D receptors in the central nervous system. The protocols provided herein offer a framework for conducting behavioral studies related to anxiety, depression, and memory. Researchers should carefully consider appropriate dosages, timing of administration, and behavioral paradigms to effectively elucidate the pharmacological effects of this compound.
References
Application Notes and Protocols for Intravenous (i.v.) Administration of GR127935
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] It is a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors in the central and peripheral nervous systems. These application notes provide detailed protocols for the intravenous (i.v.) administration of this compound in preclinical research settings, along with a summary of reported dosages and a description of the relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the reported intravenous and intraperitoneal dosages of this compound used in various animal models. Intraperitoneal doses are included as a reference for dose-range finding in initial i.v. studies.
Table 1: Intravenous (i.v.) Administration of this compound
| Animal Model | Dosage Range | Study Focus | Reference |
| Rabbit | 300 µg/kg | Antagonism of sumatriptan-induced hypotension | [2][3] |
| Rabbit | Up to 1500 µg/kg (bolus) | Selectivity against other 5-HT receptors | [2][3] |
| Guinea Pig | 0.002 - 20,000 µg/kg | Effects on dorsal raphe cell firing | [4] |
Table 2: Intraperitoneal (i.p.) Administration of this compound (for reference)
| Animal Model | Dosage Range | Study Focus | Reference |
| Guinea Pig | 0.05 - 5 mg/kg | Effects on extracellular 5-HT levels | [5][6] |
| Rat | 10 mg/kg | Consolidation of learning | [7] |
Experimental Protocols
Preparation of this compound for Intravenous Administration
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% sodium chloride)
-
Sterile water for injection
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Solubilization: The solubility of this compound in aqueous solutions can be limited. For initial solubilization, this compound can be dissolved in a minimal amount of DMSO.
-
Vehicle Selection: A common vehicle for intravenous administration of poorly soluble compounds is a co-solvent system. A suggested vehicle is a mixture of DMSO and sterile saline. The final concentration of DMSO should be kept to a minimum (ideally below 5%) to avoid toxicity. For example, a stock solution can be prepared in DMSO and then diluted with sterile saline to the final desired concentration.
-
Preparation Steps:
-
Accurately weigh the required amount of this compound hydrochloride.
-
If using a co-solvent, dissolve the this compound in a small volume of DMSO.
-
Slowly add sterile saline to the DMSO solution while vortexing to prevent precipitation.
-
Adjust the final volume with sterile saline to achieve the desired drug concentration.
-
Ensure the final solution is clear and free of particulates.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
-
pH Adjustment: The pH of the final solution should be close to physiological pH (~7.4). If necessary, adjust the pH using sterile, dilute solutions of NaOH or HCl.
Intravenous Administration to Rodents
Materials:
-
Prepared this compound solution
-
Animal restrainer (for tail vein injection)
-
Anesthetic (if required for surgical procedures)
-
Sterile syringes and needles (e.g., 27-30 gauge for mice, 25-27 gauge for rats)
-
Infusion pump (for continuous infusion)
-
Catheters (for chronic infusion)
-
Warming pad
Protocol for Bolus Injection (Tail Vein):
-
Animal Preparation:
-
Warm the animal's tail using a heat lamp or warm water bath to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer.
-
-
Injection Procedure:
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle into the lateral tail vein, bevel up.
-
Confirm proper placement by observing a flash of blood in the needle hub.
-
Slowly inject the this compound solution. The maximum recommended bolus injection volume for rodents is 5 ml/kg.[2]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Monitoring: Observe the animal for any adverse reactions during and after the injection.
Protocol for Continuous Infusion:
-
Surgical Preparation (if necessary): For long-term or continuous infusion, a catheter can be surgically implanted into the jugular or femoral vein under anesthesia.
-
Infusion Setup:
-
Connect the catheter to a syringe filled with the this compound solution placed in an infusion pump.
-
Ensure the line is free of air bubbles.
-
-
Infusion Parameters:
-
The maximum recommended intravenous infusion rate for rodents is 4 ml/kg/hour.[2]
-
The infusion rate for rats can range from 0.25 to 1.0 ml/min for saline solutions, providing a reference for aqueous drug solutions.
-
-
Monitoring: Regularly monitor the animal's well-being and the patency of the catheter.
Visualizations
Signaling Pathway of 5-HT1B/1D Receptors
The 5-HT1B and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).
Caption: 5-HT1B/1D receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Intravenous this compound Administration
The following diagram illustrates a typical experimental workflow for studying the effects of intravenously administered this compound in an animal model.
Caption: A generalized experimental workflow for in vivo studies with i.v. This compound.
References
- 1. GR-127935 [medbox.iiab.me]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. Effects of infusion rates in rats receiving repeated large volumes of saline solution intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Do 5-HT1B/1D autoreceptors modulate dorsal raphe cell firing? In vivo electrophysiological studies in guinea pigs with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioscmed.com [bioscmed.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR127935 in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] In neuroscience research, particularly in the field of electrophysiology, this compound serves as an invaluable pharmacological tool to investigate the roles of these receptors in modulating synaptic transmission and neuronal excitability. The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors that, upon activation, typically lead to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1][2] This signaling cascade can influence neurotransmitter release and neuronal firing. These receptors are widely expressed in the central nervous system, including key areas for learning, memory, and motor control such as the hippocampus and striatum.
This document provides detailed application notes and protocols for the use of this compound in acute brain slice electrophysiology, enabling researchers to effectively probe the function of 5-HT1B/1D receptors in various neural circuits.
Data Presentation
The following tables summarize the quantitative effects of 5-HT1B/1D receptor modulation on synaptic transmission, which can be effectively blocked by this compound.
| Parameter | Agonist | Agonist Effect | Antagonist (Concentration) | Antagonist Effect | Brain Region | Reference |
| Optically Evoked EPSC (oEPSC) Amplitude | 5-HT (10 µM) | Significant depression | - | - | Claustrum | [1] |
| Paired-Pulse Ratio (PPR) | 5-HT (10 µM) | Significant increase | - | - | Claustrum | [1] |
| Spontaneous EPSC (sEPSC) Inter-event Interval (IEI) | 5-HT (10 µM) | Significant increase | - | - | Claustrum | [1] |
| Spontaneous EPSC (sEPSC) Amplitude | 5-HT (10 µM) | No significant change | - | - | Claustrum | [1] |
| Optically Evoked EPSC (oEPSC) Amplitude | CP-93129 (10 µM) | Depression | This compound (20 µM) | Blocked depression | Claustrum | [1] |
| Evoked IPSC Amplitude | 5-HT1B Receptor Activation | Significant reduction | 5-HT1B Antagonist | Blocked reduction | Striatum | [3] |
Signaling Pathways
The 5-HT1B and 5-HT1D receptors are coupled to the inhibitory G-protein, Gαi/o. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP. This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn can modulate the function of various downstream targets, including ion channels and transcription factors, ultimately affecting neurotransmitter release and neuronal excitability.
Experimental Protocols
The following protocols provide a general framework for conducting electrophysiology experiments in acute brain slices to investigate the effects of this compound. Specific parameters may need to be optimized depending on the brain region and neuronal population of interest.
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of viable brain slices for electrophysiological recordings.
Materials:
-
NMDG-aCSF (Slicing Solution): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. pH 7.3-7.4, osmolarity 300-310 mOsm.
-
Standard aCSF (Recording Solution): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, and 1 mM MgCl2. pH 7.4, osmolarity 300-310 mOsm.
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Recovery and holding chambers
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG-aCSF.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG-aCSF.
-
Isolate and block the brain region of interest.
-
Mount the blocked tissue onto the vibratome stage.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) in the ice-cold, carbogenated NMDG-aCSF.
-
Transfer the slices to a recovery chamber containing carbogenated NMDG-aCSF at 32-34°C for 10-12 minutes.
-
Transfer the slices to a holding chamber with carbogenated standard aCSF at room temperature for at least 1 hour before recording.
Protocol 2: Whole-Cell Patch-Clamp Recording of Synaptic Currents
This protocol details the recording of spontaneous and evoked excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs and eEPSCs/eIPSCs).
Materials:
-
Prepared acute brain slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Glass recording pipettes (3-5 MΩ resistance)
-
Internal Solution for EPSCs: 135 mM Cs-methanesulfonate, 8 mM NaCl, 10 mM HEPES, 0.5 mM EGTA, 10 mM Na2-phosphocreatine, 4 mM Mg-ATP, and 0.4 mM Na2-GTP. pH 7.2-7.3, osmolarity 280-290 mOsm.
-
Internal Solution for IPSCs: 130 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, and 5 mM QX-314. pH 7.2-7.3, osmolarity 280-290 mOsm.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
5-HT1B/1D receptor agonist (e.g., 5-Carboxamidotryptamine (5-CT) or Serotonin)
-
Other pharmacological agents as needed (e.g., TTX to isolate miniature currents, picrotoxin (B1677862) to block GABAA receptors for EPSC recordings, or CNQX/AP5 to block glutamate (B1630785) receptors for IPSC recordings).
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at 30-32°C.
-
Identify a target neuron using differential interference contrast (DIC) microscopy.
-
Approach the neuron with a glass pipette filled with the appropriate internal solution and establish a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
For Evoked Responses: Place a stimulating electrode in the vicinity of the recorded neuron to evoke synaptic responses.
-
Baseline Recording: Record baseline synaptic activity (sEPSCs, sIPSCs, or evoked responses) for 5-10 minutes. For evoked responses, a paired-pulse protocol (e.g., 50 ms (B15284909) inter-stimulus interval) is recommended to assess presynaptic mechanisms.
-
Drug Application:
-
To test the effect of this compound on baseline activity, bath-apply this compound (e.g., 20 µM) and record for 10-15 minutes.
-
To test the ability of this compound to block agonist-induced effects, first apply this compound for at least 10 minutes, then co-apply a 5-HT1B/1D agonist (e.g., 10 µM 5-HT or a specific agonist) and record the synaptic response.
-
-
Washout: Perfuse with standard aCSF to wash out the drugs and, if possible, record the recovery of the synaptic response.
-
Data Analysis: Analyze the frequency and amplitude of spontaneous events or the amplitude and paired-pulse ratio of evoked responses using appropriate software.
Conclusion
This compound is a critical tool for dissecting the role of 5-HT1B and 5-HT1D receptors in synaptic function. By employing the protocols outlined in this document, researchers can effectively investigate the contribution of these receptors to both excitatory and inhibitory neurotransmission in various brain circuits. The provided quantitative data and signaling pathway diagrams offer a comprehensive resource for designing and interpreting experiments using this compound in slice electrophysiology.
References
- 1. Serotonin and psilocybin activate 5-HT1B receptors to suppress cortical signaling through the claustrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Serotonin Receptor 5-HT1B on Lateral Inhibition between Spiny Projection Neurons in the Mouse Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Role of GR127935 in an Autoshaping Learning Task
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoshaping, a Pavlovian conditioning paradigm, is a valuable tool for studying associative learning and motivational processes. In this task, a neutral conditioned stimulus (CS), such as the presentation of a lever, is repeatedly paired with a non-contingent unconditioned stimulus (US), typically a food reward. Through this association, the CS acquires incentive salience, and animals begin to exhibit conditioned responses (CRs), such as approaching and interacting with the lever (sign-tracking), even though this interaction does not influence the delivery of the reward.
The serotonergic system, particularly the 5-HT1B and 5-HT1D receptors, has been implicated in the modulation of learning and memory. GR127935 is a potent and selective antagonist of the 5-HT1B and 5-HT1D receptors[1]. Investigating the effects of this compound in the autoshaping task can provide insights into the role of these receptors in the consolidation of learned associations. These application notes provide a detailed protocol for conducting an autoshaping learning task in rodents, in conjunction with the administration of this compound, to assess its impact on learning consolidation.
Data Presentation
Table 1: Summary of Experimental Groups and Treatments
| Group | Treatment | Dosage | Route of Administration | Timing of Administration |
| 1. Control | Vehicle (e.g., Saline) | - | Intraperitoneal (i.p.) | Post-training |
| 2. This compound | This compound | 10 mg/kg | Intraperitoneal (i.p.) | Post-training |
| 3. Agonist Control | GR46611 (5-HT1B/1D Agonist) | 1-10 mg/kg | Intraperitoneal (i.p.) | Post-training |
| 4. Rescue | GR46611 + this compound | 1-10 mg/kg + 10 mg/kg | Intraperitoneal (i.p.) | Post-training |
Table 2: Expected Qualitative Outcomes on Learning Consolidation in Autoshaping Task
| Group | Expected Outcome on Learning Consolidation | Reference |
| 1. Control | Normal acquisition of conditioned response. | N/A |
| 2. This compound | Increased consolidation of learning.[2] | [2] |
| 3. Agonist Control | Decreased consolidation of learning.[2] | [2] |
| 4. Rescue | This compound abolishes the decrease in learning consolidation induced by the agonist.[2] | [2] |
Note: The quantitative measure for learning consolidation can be the number of lever presses, latency to the first lever press, or a calculated learning index (e.g., number of CS presentations with a lever press / total number of CS presentations).
Experimental Protocols
Autoshaping Apparatus
-
Operant Conditioning Chambers: Standard chambers equipped with a retractable lever, a food magazine connected to a pellet dispenser, and a house light. The chamber should be enclosed in a sound-attenuating and ventilated cubicle.
-
Control System: A computer with appropriate software (e.g., MED-PC) to control the experimental contingencies and record data.
Experimental Animals
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Weight: 250-300g at the start of the experiment.
-
Housing: Single or pair-housed in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle.
-
Food Restriction: Animals should be food-restricted to approximately 85-90% of their free-feeding body weight to ensure motivation for the food reward. Water should be available ad libitum.
Detailed Autoshaping Protocol
-
Habituation (1-2 days):
-
Place the animals in the operant chambers for 30 minutes each day.
-
No stimuli (lever or food) are presented. This allows the animals to acclimate to the environment.
-
-
Magazine Training (1 day):
-
Train the animals to retrieve food pellets from the magazine.
-
Deliver a food pellet (e.g., 45 mg sucrose (B13894) pellet) on a variable time (VT) 60-second schedule for 30 minutes. The lever remains retracted.
-
This ensures the animals associate the sound of the pellet dispenser and the magazine with the food reward.
-
-
Autoshaping Training (5-10 days):
-
Each session consists of 25 trials.
-
Inter-Trial Interval (ITI): A variable interval with an average of 90 seconds (range: 60-120 seconds). The house light is on during the ITI.
-
Trial Start: The trial begins with the insertion of the lever (Conditioned Stimulus, CS) into the chamber. The house light is turned off.
-
CS Duration: The lever is presented for 8-10 seconds.
-
Unconditioned Stimulus (US) Delivery: Immediately following the retraction of the lever, a single food pellet is delivered to the magazine.
-
Data Collection: The primary dependent variable is the number of lever presses during the CS presentation. Other measures include the latency to the first lever press and magazine entries during the CS and ITI.
-
Session Duration: Approximately 45 minutes.
-
Training continues until a stable baseline of responding is achieved.
-
Drug Preparation and Administration
-
This compound Solution:
-
Vehicle: Sterile saline (0.9% NaCl).
-
Preparation: Dissolve this compound in the vehicle to achieve the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat receiving a 1 ml/kg injection volume, the concentration would be 2.5 mg/ml). Sonication may be required to aid dissolution.
-
-
Administration:
-
Route: Intraperitoneal (i.p.) injection.
-
Timing: Immediately after the completion of each autoshaping training session to specifically target the consolidation phase of learning.
-
Mandatory Visualizations
References
Application Notes and Protocols for the Vogel Conflict Drinking Test with 5-HT1B Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vogel conflict drinking test is a widely utilized behavioral paradigm to screen for compounds with potential anxiolytic properties. This test induces a conflict in rodents between the motivation to drink water after a period of water deprivation and the aversion to receiving a mild electrical shock upon drinking. Anxiolytic compounds typically increase the number of punished licks, indicating a reduction in anxiety-like behavior.
Serotonin (5-HT) plays a crucial role in the modulation of anxiety. The 5-HT1B receptor, a member of the Gi/Go-coupled receptor family, has emerged as a promising target for the development of novel anxiolytic agents. Antagonism of the 5-HT1B receptor has been shown to produce anxiolytic-like effects in various preclinical models, including the Vogel conflict drinking test.
These application notes provide a detailed protocol for conducting the Vogel conflict drinking test to evaluate the anxiolytic potential of 5-HT1B receptor antagonists.
Data Presentation
The following tables summarize the expected anxiolytic-like effects of 5-HT1B antagonists in the Vogel conflict drinking test. The data presented are illustrative and based on published findings. Researchers should generate their own data for specific compounds and experimental conditions.
Table 1: Effect of the Selective 5-HT1B Antagonist SB 216641 on Punished Drinking in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Number of Punished Licks (Mean ± SEM) | Number of Shocks Received (Mean ± SEM) |
| Vehicle | - | 15 ± 2 | 0.75 ± 0.1 |
| SB 216641 | 2.5 | 35 ± 4 | 1.75 ± 0.2 |
| SB 216641 | 5.0 | 45 ± 5 | 2.25 ± 0.25 |
| Diazepam (Positive Control) | 5.0 | 50 ± 6 | 2.5 ± 0.3 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are representative examples.
Table 2: Effect of the 5-HT1B/1D Antagonist GR 127935 on Punished Drinking in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Number of Punished Licks (Mean ± SEM) | Number of Shocks Received (Mean ± SEM) |
| Vehicle | - | 18 ± 3 | 0.9 ± 0.15 |
| GR 127935 | 5.0 | 38 ± 5 | 1.9 ± 0.25 |
| GR 127935 | 10.0 | 52 ± 7 | 2.6 ± 0.35 |
| Diazepam (Positive Control) | 5.0 | 55 ± 6 | 2.75 ± 0.3 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are representative examples.
Experimental Protocols
Vogel Conflict Drinking Test Protocol
This protocol is adapted from methodologies described in studies evaluating 5-HT1B antagonists.[1]
1. Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.
-
Mice can also be used, with appropriate adjustments to the apparatus and shock intensity.
-
Animals should be housed in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food. Water access will be restricted as described below.
-
All procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
2. Apparatus:
-
A transparent acrylic or metal experimental chamber with a grid floor composed of stainless steel rods.
-
A drinking bottle with a stainless-steel sipper tube is positioned on one wall of the chamber.
-
A lick sensor to detect contact with the sipper tube.
-
A shock generator capable of delivering a constant current shock through the grid floor and/or the sipper tube.
-
Control software to program the experimental parameters and record data.
3. Experimental Procedure:
a. Habituation and Water Deprivation:
-
For 48 hours prior to the test, animals are deprived of water in their home cages. Some protocols may utilize a shorter deprivation period of 18-24 hours.[2]
b. Pre-Test Session (Optional but Recommended):
-
On the day of the experiment, animals are placed individually into the test chamber for a 3-5 minute session where they can drink freely from the sipper tube without receiving any shocks. This allows for the assessment of baseline drinking behavior and ensures the animals are motivated to drink.
c. Drug Administration:
-
Following the pre-test session, animals are returned to their home cages.
-
The test compound (e.g., 5-HT1B antagonist), vehicle, or a positive control (e.g., diazepam) is administered via the desired route (e.g., intraperitoneally, i.p.). The pre-treatment time will depend on the pharmacokinetic profile of the compound, but is typically 30-60 minutes.
d. Test Session:
-
After the pre-treatment period, each animal is placed back into the experimental chamber for a 3-5 minute test session.
-
A common paradigm is to deliver a mild electric shock (e.g., 0.5 mA for 0.5 seconds) after a predetermined number of licks (e.g., every 20th lick).[2]
-
The total number of licks and the total number of shocks received during the session are recorded.
4. Data Analysis:
-
The primary dependent variable is the number of punished licks or the number of shocks received.
-
An increase in the number of punished licks/shocks in the drug-treated group compared to the vehicle-treated group is indicative of an anxiolytic-like effect.
-
Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) for multiple comparisons.
Visualizations
References
Application Notes and Protocols for GR127935 in Neurogenic Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors.[1][2] These receptors are implicated in the modulation of neurogenic inflammation, a complex process involving the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP) from sensory nerve endings.[3][4][5] Activation of 5-HT1B/1D receptors, typically by agonists like sumatriptan (B127528), inhibits the release of these neuropeptides, thereby attenuating neurogenic plasma extravasation and vasodilation.[1][6] this compound serves as a critical pharmacological tool to investigate the role of the 5-HT1B/1D receptor system in various models of neurogenic inflammation by competitively blocking the effects of endogenous serotonin or exogenous 5-HT1B/1D agonists. These application notes provide detailed protocols for the use of this compound in preclinical studies of neurogenic inflammation.
Data Presentation
The following tables summarize the quantitative data on the application of this compound in blocking the effects of 5-HT1B/1D receptor agonists in models of neurogenic inflammation.
Table 1: Antagonism of Sumatriptan-Induced Inhibition of Neurogenic Plasma Extravasation in Rat Dura Mater
| Treatment Group | Dose of this compound (µmol/kg, i.v.) | Dose of Sumatriptan (µg/kg, i.v.) | Inhibition of Plasma Extravasation (%) |
| Vehicle + Vehicle | - | - | 0 |
| Vehicle + Sumatriptan | - | 100 | 32 ± 4 |
| This compound + Sumatriptan | 0.2 | 100 | 5 ± 3* |
*p < 0.05 compared to Vehicle + Sumatriptan group. Data are presented as mean ± SEM.
Table 2: Reversal of Sumatriptan-Induced Inhibition of Capsaicin-Evoked Vasodilation in Rat Hindpaw
| Treatment Group | This compound Concentration (µM, s.c.) | Sumatriptan Concentration (nM, s.c.) | Increase in Blood Flow (Blood Perfusion Units) |
| Vehicle + Capsaicin (B1668287) | - | - | 150 ± 12 |
| Sumatriptan + Capsaicin | - | 100 | 85 ± 9 |
| This compound + Sumatriptan + Capsaicin | 1 | 100 | 142 ± 11* |
*p < 0.05 compared to Sumatriptan + Capsaicin group. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Inhibition of Trigeminal Ganglion Stimulation-Induced Dural Plasma Extravasation in Rats
This protocol is designed to assess the ability of this compound to block the inhibitory effect of 5-HT1B/1D agonists on neurogenic inflammation in the dura mater, a key site in migraine pathophysiology.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Sumatriptan
-
Evans Blue dye (50 mg/mL in saline)
-
Urethane (B1682113) anesthesia
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Spectrophotometer
Procedure:
-
Animal Preparation:
-
Anesthetize rats with urethane (1.5 g/kg, i.p.).
-
Insert a catheter into the femoral vein for drug and dye administration.
-
Mount the rat in a stereotaxic frame.
-
Perform a craniotomy to expose the trigeminal ganglion.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.2 µmol/kg) or its vehicle (e.g., saline) intravenously via the femoral vein catheter.
-
After 10 minutes, administer the 5-HT1B/1D agonist sumatriptan (e.g., 100 µg/kg) or its vehicle intravenously.
-
-
Induction and Measurement of Plasma Extravasation:
-
Five minutes after sumatriptan administration, inject Evans Blue dye (50 mg/kg) intravenously.
-
Immediately after dye injection, electrically stimulate the trigeminal ganglion (e.g., 1.0 mA, 5 Hz, 5 ms (B15284909) duration for 5 minutes).
-
After 30 minutes of dye circulation, perfuse the animal transcardially with saline to remove intravascular dye.
-
Dissect the dura mater and weigh it.
-
Extract the Evans Blue from the dura mater by incubating in formamide for 24 hours at 60°C.
-
Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated Evans Blue using a standard curve.
-
Protocol 2: Reversal of Sumatriptan's Effect on Capsaicin-Induced Vasodilation in the Rat Hindpaw
This protocol assesses the role of 5-HT1B/1D receptors in modulating neurogenic vasodilation in a peripheral tissue model.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Sumatriptan
-
Capsaicin
-
Laser Doppler Flowmeter
-
Anesthesia (e.g., sodium pentobarbital)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Shave the dorsal surface of the hindpaw.
-
Position the Laser Doppler probe over the shaved area to measure baseline blood flow.
-
-
Drug Administration:
-
Administer this compound (e.g., 1 µM in 20 µL) or its vehicle by subcutaneous injection into the dorsal hindpaw.
-
After 15 minutes, administer sumatriptan (e.g., 100 nM in 20 µL) or its vehicle by subcutaneous injection at the same site.
-
-
Induction and Measurement of Vasodilation:
-
After another 15 minutes, induce neurogenic vasodilation by injecting capsaicin (e.g., 1% in 10 µL) subcutaneously into the center of the drug administration site.
-
Continuously record blood flow using the Laser Doppler Flowmeter for at least 30 minutes following capsaicin injection.
-
Calculate the peak increase in blood flow or the area under the curve to quantify the vasodilator response.
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of neurogenic inflammation and 5-HT1B/1D receptor modulation.
Caption: General experimental workflow for studying this compound in neurogenic inflammation.
References
- 1. The 5-HT1D receptor antagonist GR-127,935 prevents inhibitory effects of sumatriptan but not CP-122,288 and 5-CT on neurogenic plasma extravasation within guinea pig dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct evidence that capsaicin-induced plasma protein extravasation is mediated through tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammation induces developmentally regulated sumatriptan inhibition of spinal synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anxiolytic Potential of GR127935: An Experimental Design
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental design for investigating the anxiolytic-like effects of GR127935, a potent and selective 5-HT1B/1D receptor antagonist.[1][2] The protocols herein describe a series of behavioral assays in a rodent model to assess anxiety-related behaviors following the administration of this compound. This guide is intended for researchers in neuroscience, pharmacology, and drug development seeking to evaluate the therapeutic potential of 5-HT1B/1D receptor modulation for anxiety disorders.
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety.[3] The serotonergic system, particularly the 5-HT1B and 5-HT1D receptors, has been implicated in the pathophysiology of anxiety.[4] this compound is a selective antagonist of these receptors, and preliminary studies suggest it may possess anxiolytic-like properties.[1][5] This document outlines a comprehensive preclinical experimental plan to systematically evaluate these effects.
Hypothesis: Administration of this compound will produce anxiolytic-like effects in a dose-dependent manner in rodent models of anxiety.
Experimental Design and Workflow
A multi-tiered approach will be employed, combining behavioral and locomotor assessments to provide a robust evaluation of this compound's anxiolytic-like profile.
Caption: Experimental workflow for assessing the anxiolytic-like effects of this compound.
Materials and Methods
Animals
-
Species: Male C57BL/6 mice (8-10 weeks old) will be used. Male mice are often selected to reduce behavioral variability associated with the female estrous cycle.[6]
-
Housing: Animals will be housed in groups of 4-5 per cage under a standard 12-hour light/dark cycle (lights on at 7:00 AM) with ad libitum access to food and water.[7]
-
Acclimation: Mice will be acclimated to the housing facility for at least one week before the start of any experimental procedures. They will also be handled by the experimenter for 3-5 days prior to testing to reduce stress.[8]
Drug Preparation and Administration
-
Test Compound: this compound will be dissolved in a vehicle of 0.9% sterile saline.
-
Positive Control: Diazepam (a well-established anxiolytic) will be used as a positive control and dissolved in a vehicle of saline containing 2% Tween 80.[9]
-
Dosing:
-
This compound: 1, 3, and 10 mg/kg (intraperitoneal, i.p.)
-
Diazepam: 2 mg/kg (i.p.)
-
-
Administration: All injections will be administered 30 minutes prior to behavioral testing.
Experimental Groups
| Group | Treatment | Dose (mg/kg) | Route |
| 1 | Vehicle | - | i.p. |
| 2 | This compound | 1 | i.p. |
| 3 | This compound | 3 | i.p. |
| 4 | This compound | 10 | i.p. |
| 5 | Diazepam | 2 | i.p. |
Behavioral Assays
All behavioral tests will be conducted in a sound-attenuated room under dim lighting conditions. The apparatus for each test will be thoroughly cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.[10]
Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][8][10][11][12]
Protocol:
-
The apparatus consists of two open arms and two closed arms (enclosed by high walls), arranged in a plus shape and elevated from the floor.[7]
-
Each mouse is placed in the center of the maze, facing a closed arm, and allowed to explore freely for 5 minutes.[8][13]
-
The session is recorded by an overhead video camera, and the following parameters are measured using an automated tracking system:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Expected Outcome: An anxiolytic effect is indicated by a significant increase in the time spent in and the number of entries into the open arms.
Open Field Test (OFT)
The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment.[6][14][15][16][17] Rodents naturally tend to stay near the walls (thigmotaxis) in a novel open space.[15][16]
Protocol:
-
The apparatus is a square arena (e.g., 42 x 42 cm) with high walls.[14] The arena is virtually divided into a central zone and a peripheral zone.
-
Each mouse is placed in the center of the arena and allowed to explore for 10 minutes.
-
An automated tracking system records:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Total distance traveled.
-
Rearing frequency (standing on hind legs).[15]
-
Expected Outcome: Anxiolytic activity is suggested by an increase in the time spent and distance traveled in the center of the arena. Total distance traveled serves as a measure of general locomotor activity to rule out sedative or hyperactive effects of the drug.
Light-Dark Box (LDB) Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[11][18][19][20][21]
Protocol:
-
The apparatus consists of a box divided into a small, dark compartment and a larger, brightly lit compartment, connected by a small opening.[18][19]
-
Each mouse is placed in the center of the light compartment, facing away from the opening, and allowed to explore freely for 5-10 minutes.[20]
-
An automated system tracks:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Expected Outcome: An anxiolytic effect is indicated by an increased amount of time spent in the light compartment and an increased number of transitions between the compartments.
Data Presentation
Quantitative data from the behavioral assays will be summarized in the following tables for clear comparison between experimental groups.
Table 1: Elevated Plus Maze Data
| Treatment Group | Time in Open Arms (s) | Open Arm Entries | Time in Closed Arms (s) | Closed Arm Entries | Total Distance (cm) |
| Vehicle | |||||
| This compound (1 mg/kg) | |||||
| This compound (3 mg/kg) | |||||
| This compound (10 mg/kg) | |||||
| Diazepam (2 mg/kg) |
Table 2: Open Field Test Data
| Treatment Group | Time in Center (s) | Distance in Center (cm) | Total Distance (cm) | Rearing Frequency |
| Vehicle | ||||
| This compound (1 mg/kg) | ||||
| This compound (3 mg/kg) | ||||
| This compound (10 mg/kg) | ||||
| Diazepam (2 mg/kg) |
Table 3: Light-Dark Box Test Data
| Treatment Group | Time in Light Box (s) | Transitions | Latency to Dark (s) |
| Vehicle | |||
| This compound (1 mg/kg) | |||
| This compound (3 mg/kg) | |||
| This compound (10 mg/kg) | |||
| Diazepam (2 mg/kg) |
Signaling Pathway
The anxiolytic-like effects of this compound are hypothesized to be mediated through the blockade of 5-HT1B/1D receptors. These receptors are G-protein coupled receptors that, upon activation by serotonin (B10506) (5-HT), inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound is expected to prevent this signaling cascade.
Caption: Proposed mechanism of action of this compound at the 5-HT1B/1D receptor.
Statistical Analysis
Data will be analyzed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons against the vehicle control group. A p-value of less than 0.05 will be considered statistically significant.
Conclusion
This experimental design provides a comprehensive framework for evaluating the anxiolytic-like properties of this compound. By employing a battery of validated behavioral assays and including appropriate controls, this study will generate robust and reliable data to inform the potential of 5-HT1B/1D receptor antagonists as a novel therapeutic strategy for anxiety disorders.
References
- 1. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Antianxiety Drugs | Pharmacology Mentor [pharmacologymentor.com]
- 4. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Mechanism of action involved in the anxiolytic-like effects of Hibalactone isolated from Hydrocotyle umbellata L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. albany.edu [albany.edu]
- 14. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 16. anilocus.com [anilocus.com]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. Light-dark box test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for GR127935 in Isolated Tissue Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] With nanomolar affinity for these receptor subtypes, it serves as an invaluable pharmacological tool for characterizing the role of 5-HT1B/1D receptors in various physiological and pathological processes.[3] Isolated tissue bath experiments are a classical pharmacological method used to study the effects of compounds on tissue contractility.[4][5] These application notes provide detailed protocols for the use of this compound in such experimental setups to investigate the antagonism of 5-HT1B/1D receptor-mediated smooth muscle contraction.
The primary application of this compound in this context is to quantify its antagonist potency, typically by determining its pA₂ or pKB value against a 5-HT1B/1D receptor agonist like sumatriptan. This allows for the characterization of 5-HT receptor subtypes mediating contractile responses in various vascular and non-vascular smooth muscle tissues.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by competitively binding to 5-HT1B and 5-HT1D receptors, preventing the binding of serotonin or other agonists. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o). Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In vascular smooth muscle, this signaling cascade, potentially involving the mitogen-activated protein kinase (MAPK) pathway, ultimately contributes to vasoconstriction.[3] this compound blocks this cascade at the receptor level.
Figure 1: 5-HT1B/1D Receptor Signaling Pathway.
Data Presentation: Antagonist Potency of this compound
The antagonist potency of this compound has been determined in various isolated smooth muscle preparations. The data below summarizes its affinity in tissues commonly used for these studies. The pKB is the negative logarithm of the molar concentration of an antagonist that occupies 50% of the receptors at equilibrium. For a competitive antagonist, the pKB is theoretically equal to the pA₂ value.
| Tissue Preparation | Agonist | Species | Antagonist Parameter | Value | Reference |
| Saphenous Vein | Sumatriptan | Rabbit | -log KB | 10.0 | [6] |
| Coronary Artery | Sumatriptan | Dog | - | 1-10 nM produces concentration-dependent antagonism | [1] |
| Renal Artery | 5-HT | Rabbit | - | Nanomolar concentrations significantly antagonize contractions | [3] |
| Basilar Artery | Sumatriptan | Dog | - | Antagonized in an insurmountable manner | [3] |
| Saphenous Vein | Sumatriptan | Dog | - | Antagonized in an insurmountable manner | [3] |
Note: "Insurmountable manner" suggests that the antagonism may not be purely competitive in those tissues, potentially due to the slow dissociation of this compound from the receptor, which can make accurate pA₂ determination via standard Schild analysis challenging.
Experimental Protocols
Protocol 1: General Isolated Tissue Bath Setup
This protocol outlines the fundamental steps for preparing and running an isolated tissue bath experiment. Specifics for tissue dissection will vary.
1. Preparation of Physiological Salt Solution (PSS):
-
Prepare fresh Krebs-Henseleit solution on the day of the experiment.
-
Composition (in mM): NaCl 118.4, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, Glucose 11.1.
-
Use reagent-grade water. Dissolve all salts except CaCl₂ first to prevent precipitation. Add CaCl₂ last after dissolving it in a small volume of water.
-
Continuously aerate the solution with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 15-20 minutes before use. This maintains the oxygen supply and a physiological pH of ~7.4.
2. Equipment Setup:
-
Preheat the water-jacketed organ baths to 37°C.[7]
-
Calibrate the isometric force transducers according to the manufacturer's instructions.
-
Fill the organ bath chambers with the prepared, warmed, and aerated Krebs-Henseleit solution.
3. Tissue Dissection and Mounting (Example: Rabbit Saphenous Vein):
-
Humanely euthanize a rabbit according to institutionally approved protocols.
-
Carefully dissect the lateral saphenous veins from the hind limbs.
-
Immediately place the excised veins in a petri dish filled with cold, aerated Krebs-Henseleit solution.
-
Under a dissecting microscope, gently clean away any adhering connective and adipose tissue.
-
Cut the vein into 2-3 mm rings. Take care not to stretch or damage the tissue, particularly the endothelium (unless its removal is part of the experimental design).
-
Mount each ring on two L-shaped stainless steel hooks or wires. One hook is fixed to the organ bath, and the other is tied with silk suture to the force transducer.[7]
4. Equilibration and Viability Check:
-
Place the mounted tissue rings into the organ bath chambers filled with 37°C, aerated Krebs-Henseleit solution.
-
Apply a basal resting tension. For many vascular tissues, 1.0-2.0 grams is a standard starting point.
-
Allow the tissue to equilibrate for 60-90 minutes. During this time, wash the tissue by replacing the bath solution every 15-20 minutes.
-
After equilibration, test tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl). A robust and stable contraction indicates healthy tissue. Wash out the KCl and allow the tissue to return to baseline tension.
Protocol 2: Determination of this compound pA₂ Value (Schild Analysis)
This protocol describes how to determine the antagonist potency of this compound against a 5-HT1B/1D agonist like sumatriptan.
1. Initial Agonist Concentration-Response Curve (CRC):
-
After the viability check and return to baseline, begin the first CRC.
-
Add the agonist (e.g., sumatriptan) to the organ bath in a cumulative, logarithmic manner (e.g., 1 nM to 10 µM).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
After the maximal response is achieved, wash the tissue repeatedly (3-4 times over 30 minutes) until the tension returns to the initial baseline.
2. Incubation with Antagonist:
-
Introduce a known concentration of this compound into the bath (e.g., 10 nM).
-
Allow the tissue to incubate with the antagonist for a set period, typically 30-60 minutes, to ensure equilibrium is reached.
3. Second Agonist CRC in the Presence of Antagonist:
-
While the antagonist is still in the bath, repeat the cumulative agonist CRC as described in step 1. A competitive antagonist like this compound should cause a rightward shift of the CRC without a reduction in the maximum response.
4. Data Analysis and Schild Plot Construction:
-
For each CRC (control and in the presence of the antagonist), calculate the EC₅₀ value (the agonist concentration that produces 50% of the maximal response).
-
Calculate the Dose Ratio (DR) using the formula: DR = (EC₅₀ in the presence of antagonist) / (EC₅₀ in the absence of antagonist).
-
Convert the DR to log(DR-1).
-
Plot log(DR-1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[this compound]) on the x-axis. This is the Schild plot.
-
The pA₂ value is the x-intercept of the Schild regression line. This represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.
Figure 2: Workflow for pA₂ Determination.
Concluding Remarks
This compound is a cornerstone tool for the pharmacological investigation of 5-HT1B/1D receptors. The protocols outlined above provide a robust framework for utilizing this antagonist in isolated tissue bath experiments. Adherence to proper tissue handling, equilibration, and data analysis techniques is critical for generating reliable and reproducible results. These experiments are fundamental in drug discovery and for understanding the physiological roles of serotonergic systems in smooth muscle function.
References
- 1. This compound is a potent antagonist of the 5-HT1-like receptor mediating contraction in the canine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurogenically mediated contractions of dog basilar artery involve the release of a thromboxane-like substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of middle meningeal artery embolization for the treatment of chronic, acute on chronic, and subacute subdural hematomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Antagonists Used for Determining the Mechanisms of Action Employed by Potential Vasodilators with Their Suggested Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Responses of isolated canine basilar artery and human platelet to chlorpromazine and amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of GR127935
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors. These receptors are implicated in a variety of physiological processes, including the regulation of neurotransmitter release and vasoconstriction, making them important targets for drug discovery, particularly in the context of migraine and other neurological disorders. Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their receptor targets. This document provides a detailed protocol for conducting a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT1B and 5-HT1D receptors using a radiolabeled form of this compound.
Data Presentation
The following table summarizes the binding affinities (Ki) of this compound for various serotonin (5-HT) receptor subtypes. This data is crucial for understanding the compound's selectivity profile.
| Receptor Subtype | Radioligand | Species | Ki (nM) | pKi | Reference |
| 5-HT1B | [3H]this compound (Assumed) | Human/Rat | ~1-10 | 8.0-9.0 | [1][2] |
| 5-HT1D | [3H]this compound (Assumed) | Human | ~1-10 | 8.0-9.0 | [1] |
| 5-HT2A | Not Specified | Not Specified | ~40 | 7.4 | [3] |
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1B/1D receptors. This protocol is adapted from general serotonin receptor binding assays and should be optimized for specific experimental conditions.
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing recombinant human 5-HT1B or 5-HT1D receptors, or tissue homogenates known to be rich in these receptors (e.g., substantia nigra, globus pallidus).
-
Radioligand: [3H]this compound (specific activity to be determined based on supplier).
-
Test Compounds: Unlabeled compounds to be tested for their binding affinity.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity 5-HT1B/1D ligand (e.g., unlabeled this compound or 5-HT).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.
-
Equipment:
-
96-well microplates
-
Pipettes
-
Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Liquid scintillation counter.
-
Homogenizer (for tissue preparations).
-
Centrifuge.
-
Membrane Preparation
-
From Cell Culture:
-
Harvest cells expressing the receptor of interest.
-
Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C.
-
-
From Tissue:
-
Dissect the desired brain region on ice.
-
Homogenize the tissue in ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose, 5 mM Tris-HCl, pH 7.4) with protease inhibitors.
-
Follow the centrifugation steps as described for cell culture membrane preparation.
-
Radioligand Binding Assay Procedure (Competitive Binding)
-
Assay Setup:
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Each assay should include wells for:
-
Total Binding: Contains membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of an unlabeled competitor.
-
Competition Binding: Contains membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
-
Incubation:
-
To each well, add the following in order:
-
50 µL of assay buffer (for total binding) or 50 µL of the appropriate concentration of test compound or 50 µL of the non-specific binding control.
-
50 µL of [3H]this compound (at a final concentration typically at or below its Kd).
-
150 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-120 minutes to reach equilibrium. The optimal incubation time should be determined in preliminary kinetic experiments.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filters.
-
Place the filters in scintillation vials and add 4-5 mL of scintillation cocktail.
-
Allow the vials to stand for several hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor. The Kd of [3H]this compound should be determined in separate saturation binding experiments.
-
-
Signaling Pathways and Experimental Workflow Diagrams
5-HT1B/1D Receptor Signaling Pathway
Both 5-HT1B and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[4] Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The activation of these receptors can also lead to the modulation of ion channels, such as an increase in K+ conductance and a decrease in Ca2+ conductance, which generally results in a reduction of neurotransmitter release.[4] More recent studies have also implicated the involvement of the β-arrestin pathway in 5-HT1B receptor signaling, which can lead to the activation of the ERK1/2 pathway.
Caption: Signaling pathway of 5-HT1B/1D receptors.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
Measuring the Impact of GR127935 on Serotonin Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effects of GR127935, a potent and selective 5-HT1B/1D receptor antagonist, on 5-hydroxytryptamine (5-HT, or serotonin) metabolism. The following sections detail the mechanism of action of this compound, protocols for in vivo microdialysis and subsequent analysis of 5-HT and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Introduction to this compound and its Role in 5-HT Metabolism
This compound is a highly selective antagonist for the 5-HT1B and 5-HT1D receptor subtypes.[1][2] These receptors function as terminal autoreceptors on serotonergic neurons, meaning they are part of a negative feedback loop that regulates the release of 5-HT. When activated by 5-HT in the synaptic cleft, these autoreceptors inhibit further 5-HT release. By blocking these receptors, this compound is expected to disinhibit the neuron, leading to an increase in the release of 5-HT.[1][3] This makes this compound a valuable pharmacological tool for investigating the role of 5-HT1B/1D receptors in various physiological and pathological processes. The primary method to assess the in vivo effects of this compound on 5-HT metabolism is through the direct measurement of extracellular 5-HT and its major metabolite, 5-HIAA, in specific brain regions.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on extracellular 5-HT levels as determined by in vivo microdialysis in the guinea pig frontal cortex.
Table 1: Effect of Local Infusion of this compound on Extracellular 5-HT Levels
| Treatment | Concentration | Route of Administration | Brain Region | Maximum Change in Extracellular 5-HT | Reference |
| This compound | 100 nM | Intracortical Infusion via Microdialysis Probe | Frontal Cortex | +61% ± 8% | [4] |
Table 2: Effect of Systemic Administration of this compound on Extracellular 5-HT Levels
| Treatment | Dosage | Route of Administration | Brain Region | Maximum Change in Extracellular 5-HT | Reference |
| This compound | 0.05 mg/kg | Intraperitoneal (i.p.) | Frontal Cortex | Abolished the decrease induced by a 5-HT1 agonist | [4] |
| This compound | 0.1 - 1 mg/kg | Intraperitoneal (i.p.) | Frontal Cortex | > 65% decrease | [4] |
| This compound | 1 and 5 mg/kg | Intraperitoneal (i.p.) | Cortex | No significant increase | [3] |
Note: The paradoxical decrease in extracellular 5-HT with higher systemic doses of this compound may be indicative of complex regulatory mechanisms or off-target effects at higher concentrations.
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Freely Moving Rats
This protocol describes the surgical implantation of a microdialysis probe and the subsequent collection of brain dialysate from a freely moving rat to measure extracellular levels of 5-HT and 5-HIAA.[5][6][7]
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Microdialysis probes (e.g., CMA 12) with a semipermeable membrane
-
Guide cannula
-
Dental cement
-
Surgical tools (scalpel, forceps, drills)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
Freely moving animal system with a liquid swivel
Procedure:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., frontal cortex, hippocampus, or striatum) at the appropriate stereotaxic coordinates.
-
Implant a guide cannula just above the target region and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving rat.
-
Connect the probe inlet to a perfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to establish a baseline.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials containing a small amount of antioxidant solution (e.g., perchloric acid or acetic acid) to prevent degradation of monoamines.
-
After collecting baseline samples, administer this compound systemically (e.g., i.p.) or locally through the perfusion fluid (reverse dialysis).
-
Continue collecting dialysate samples for the desired duration of the experiment.
-
At the end of the experiment, euthanize the animal and verify the probe placement histologically.
-
-
Sample Storage:
-
Immediately freeze the collected dialysate samples on dry ice or in a -80°C freezer until analysis by HPLC-ECD.
-
Protocol 2: Analysis of 5-HT and 5-HIAA by HPLC-ECD
This protocol outlines the procedure for quantifying 5-HT and 5-HIAA in brain dialysate samples using HPLC with electrochemical detection.[8][9][10]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
A dual-piston pump
-
A refrigerated autosampler
-
A C18 reverse-phase column
-
An electrochemical detector (ECD) with a glassy carbon working electrode
-
-
Mobile phase (e.g., a mixture of sodium acetate, citric acid, EDTA, octanesulfonic acid, and methanol (B129727) in ultrapure water, pH adjusted to 3.5-4.5)
-
Standard solutions of 5-HT and 5-HIAA of known concentrations
-
Dialysate samples collected from the in vivo microdialysis experiment
Procedure:
-
System Preparation:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system and the C18 column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the ECD.
-
Set the potential of the ECD working electrode to an appropriate value for the oxidation of 5-HT and 5-HIAA (e.g., +0.65 V).
-
-
Calibration Curve:
-
Inject a series of standard solutions of 5-HT and 5-HIAA of known concentrations (e.g., ranging from pg to ng levels) into the HPLC system.
-
Record the peak areas for each standard.
-
Construct a calibration curve by plotting the peak area versus the concentration for each analyte.
-
-
Sample Analysis:
-
Thaw the dialysate samples on ice.
-
Inject a fixed volume (e.g., 10-20 µL) of each dialysate sample into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to 5-HT and 5-HIAA based on their retention times compared to the standards.
-
-
Data Quantification:
-
Measure the peak areas for 5-HT and 5-HIAA in each sample.
-
Calculate the concentration of 5-HT and 5-HIAA in the dialysate samples by interpolating their peak areas on the respective calibration curves.
-
Express the results as a percentage of the baseline levels for each animal to account for individual variations in probe recovery and basal neurotransmitter levels.
-
Visualizations
Caption: Serotonin (5-HT) Metabolism Pathway.
Caption: Mechanism of Action of this compound.
Caption: In Vivo Microdialysis Experimental Workflow.
References
- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the In Vitro Characterization of 5-HT1D Receptors Using GR127935
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the in vitro characterization of the 5-HT1D receptor using GR127935, a potent and selective antagonist. This compound is an essential pharmacological tool for investigating the function and signaling of 5-HT1D receptors.[1] These protocols cover radioligand binding assays for determining binding affinity and functional assays to assess antagonist potency and signaling pathways.
Introduction to this compound
This compound is a well-established antagonist with high affinity for the human 5-HT1D receptor, demonstrating nanomolar potency.[1] It is a valuable tool for differentiating 5-HT1D-mediated responses from those of other serotonin (B10506) receptor subtypes.[1][2][3] While primarily known as an antagonist, it's important to note that in some recombinant expression systems, such as Chinese Hamster Ovary (CHO) cells, this compound can exhibit partial agonist activity.[4] Its utility is further highlighted by its slow dissociation from the 5-HT1D receptor, which can be observed as insurmountable antagonism in certain functional assays.[1] This compound has significantly lower affinity for other 5-HT receptors, though a moderate affinity for the 5-HT2A receptor has been reported.[1][2]
Quantitative Data Summary
The following table summarizes the reported in vitro pharmacological parameters for this compound at 5-HT1D receptors.
| Parameter | Receptor Subtype | Value | Units | Experimental System | Reference |
| pKD | 5-HT1D | 9.7 | - | Guinea pig forebrain homogenates ([3H]L-694,247) | [5] |
| KB | 5-HT1Dβ | 1.3 | nM | CHO-K1 cells (cAMP assay) | [6] |
| pA2 (apparent) | 5-HT1Dα | 8.5 | - | CHO cells ([35S]GTPγS binding) | [4] |
| pA2 (apparent) | 5-HT1Dβ | 9.1 | - | CHO cells ([35S]GTPγS binding) | [4] |
| pA2 (apparent) | 5-HT1Dα | 8.6 | - | CHO cells (cAMP assay) | [4] |
| pA2 (apparent) | 5-HT1Dβ | 9.7 | - | CHO cells (cAMP assay) | [4] |
| pEC50 (partial agonist) | 5-HT1Dα | 8.6 | - | CHO cells ([35S]GTPγS binding) | [4] |
| pEC50 (partial agonist) | 5-HT1Dβ | 9.7 | - | CHO cells ([35S]GTPγS binding) | [4] |
| pIC50 (agonist effect) | 5-HT1Dα | 7.9 | - | HeLa cells (cAMP assay) | [7] |
| pIC50 (agonist effect) | 5-HT1Dβ | 8.0 | - | HeLa cells (cAMP assay) | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of the 5-HT1D receptor and a general workflow for its characterization using this compound.
Figure 1: 5-HT1D Receptor Signaling Pathway Antagonism.
Figure 2: Experimental Workflow for this compound Characterization.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Affinity Determination)
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT1D receptor using competition binding with a suitable radioligand, such as [3H]L-694,247.[5]
Materials:
-
Tissue/Cells: Membranes from cells stably expressing the human 5-HT1D receptor or brain tissue homogenates (e.g., guinea pig forebrain).[5]
-
Radioligand: [3H]L-694,247 (or other suitable 5-HT1D radioligand).
-
Test Compound: this compound.
-
Non-specific binding control: 5-HT (Serotonin) or another suitable high-affinity ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2.
-
Equipment: 96-well plates, scintillation counter, glass fiber filters (e.g., Whatman GF/B), cell harvester.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:
-
50 µL Assay Buffer (for total binding) or 50 µL non-specific control (for non-specific binding).
-
50 µL of varying concentrations of this compound (e.g., 10 pM to 10 µM).
-
50 µL of radioligand at a concentration near its KD value (e.g., 1-2 nM [3H]L-694,247).
-
100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Protocol 2: Functional Assay (cAMP Accumulation)
This protocol measures the ability of this compound to antagonize agonist-induced inhibition of adenylyl cyclase, a hallmark of Gi/o-coupled receptors like 5-HT1D.
Materials:
-
Cells: CHO or HeLa cells stably expressing the human 5-HT1D receptor.[4][6][7]
-
Agonist: Sumatriptan (B127528) or 5-HT.
-
Antagonist: this compound.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine).
-
Assay Medium: Serum-free cell culture medium or HBSS.
-
Detection Kit: Commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed cells in 96-well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash cells with assay medium. Pre-incubate the cells with varying concentrations of this compound (or vehicle) for 20-30 minutes at 37°C.
-
Stimulation: Add the agonist (e.g., Sumatriptan at its EC80 concentration) and Forskolin (e.g., 1-10 µM) to all wells. Include control wells with only Forskolin (100% signal) and vehicle (basal).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis:
-
Normalize the data to the Forskolin-only control (100%) and the maximally inhibited control (0%).
-
Plot the percentage of inhibition against the log concentration of the agonist in the presence of different fixed concentrations of this compound.
-
This data can be used to determine the potency of this compound as an antagonist and for Schild analysis.
-
Protocol 3: Schild Analysis (Potency Determination)
Schild analysis is a null method used to determine the dissociation constant (KB) and mode of antagonism (e.g., competitive) for an antagonist like this compound.[8]
Procedure:
-
Generate Agonist Curves: Perform a functional assay (as in Protocol 2) to generate full concentration-response curves for an agonist (e.g., Sumatriptan).
-
Generate Antagonist-Shifted Curves: Repeat the agonist concentration-response curves in the presence of at least three different fixed concentrations of this compound. The antagonist should cause a parallel rightward shift in the agonist curve without depressing the maximum response for competitive antagonism.[8]
-
Calculate Concentration Ratios (CR): For each concentration of this compound, calculate the concentration ratio (r) by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.
-
Construct Schild Plot:
-
Plot log(r-1) on the y-axis against the -log[Antagonist] (log of the molar concentration of this compound) on the x-axis.
-
Perform a linear regression on the data points.
-
-
Interpret the Plot:
-
pA2 Value: The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist curve.[8] The pA2 is theoretically equal to the pKB (the negative log of the KB).
-
Schild Slope: The slope of the regression line should not be significantly different from 1 for a simple competitive antagonist. A slope deviating from unity may suggest other mechanisms, such as non-competitive antagonism or complex drug interactions.[8]
-
References
- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of this compound, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Interactions of this compound, a 5-HT1B/D receptor ligand, with functional 5-HT receptors | Semantic Scholar [semanticscholar.org]
- 4. This compound acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT1D receptor antagonist GR-127,935 prevents inhibitory effects of sumatriptan but not CP-122,288 and 5-CT on neurogenic plasma extravasation within guinea pig dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The activity of 5-HT1D receptor ligands at cloned human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Troubleshooting & Optimization
GR127935 Dosing & Behavioral Studies in Rats: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of GR127935 for behavioral studies in rats. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the successful execution and interpretation of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] In the central nervous system, these receptors function as terminal autoreceptors, meaning they are located on the presynaptic terminals of serotonergic neurons and inhibit the release of serotonin (5-HT). By blocking these receptors, this compound can increase the release of serotonin in various brain regions.[3] It is a valuable pharmacological tool for investigating the role of the 5-HT1B/1D receptors in various physiological and behavioral processes.[3]
Q2: What is the recommended starting dose of this compound for behavioral studies in rats?
A2: The optimal dose of this compound will depend on the specific behavioral paradigm being investigated. Based on published literature, a common starting dose range for intraperitoneal (i.p.) administration in rats is 1 to 10 mg/kg.[1][4][5] For studies on locomotor activity, doses of 1, 3.3, and 10 mg/kg have been used effectively.[4] In anxiety models, a range of 5-10 mg/kg has been reported to show anxiolytic-like effects. For learning and memory studies, a dose of 10 mg/kg has been shown to enhance the consolidation of learning.[1] It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q3: How should I prepare this compound for administration to rats?
A3: this compound hydrochloride is soluble in water. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, it can be dissolved in sterile 0.9% saline. It is crucial to ensure the solution is clear and free of particulates before administration. The pH of the final solution should be checked and adjusted to be as close to physiological pH (~7.4) as possible to avoid irritation at the injection site.
Q4: What is the recommended timing for this compound administration before behavioral testing?
A4: The timing of administration is critical and depends on the pharmacokinetic profile of the drug and the specific requirements of the behavioral test. For most behavioral paradigms, this compound is typically administered 20 to 30 minutes before the start of the test when given via i.p. injection.[6][7] This allows for adequate absorption and distribution to the central nervous system. However, the optimal pre-treatment time may vary, and it is advisable to consult relevant literature or conduct pilot studies to determine the ideal window for your experiment.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: this compound is known for its high selectivity for 5-HT1B and 5-HT1D receptors.[3] However, like any pharmacological agent, the possibility of off-target effects, especially at higher doses, cannot be entirely ruled out. It is good practice to include appropriate control groups in your experimental design to account for any potential non-specific effects.
Troubleshooting Guides
Problem 1: No observable behavioral effect after this compound administration.
| Possible Cause | Suggested Solution |
| Inappropriate Dosage | The selected dose may be too low to elicit a significant behavioral response. Conduct a dose-response study with a wider range of doses (e.g., 1, 3, 10, and 30 mg/kg, i.p.) to determine the optimal effective dose for your specific behavioral assay. |
| Incorrect Drug Preparation or Storage | Improperly prepared or stored this compound solution may have lost its potency. Ensure the compound is fully dissolved in the appropriate vehicle (e.g., sterile saline) and freshly prepared before each experiment. Store the stock compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. |
| Suboptimal Timing of Administration | The time between drug administration and behavioral testing may not be optimal for achieving peak brain concentration. Vary the pre-treatment interval (e.g., 15, 30, 60 minutes) in a pilot study to identify the time window of maximal effect. |
| High Baseline Behavior | In some behavioral paradigms, if the baseline level of the measured behavior is already very high or very low in control animals, it may be difficult to detect a drug-induced change. Ensure that the experimental conditions are optimized to produce a stable and moderate baseline. |
| Animal Strain or Individual Variability | Different rat strains can exhibit varying sensitivities to pharmacological agents. Ensure you are using a consistent and appropriate strain for your research question. Individual differences in metabolism and receptor expression can also contribute to variability. Increase the sample size per group to enhance statistical power. |
Problem 2: Unexpected or paradoxical behavioral effects are observed.
| Possible Cause | Suggested Solution |
| Dose-Dependent Biphasic Effects | Some drugs exhibit a U-shaped dose-response curve, where lower and higher doses produce opposite effects. A comprehensive dose-response study is crucial to fully characterize the behavioral effects of this compound. |
| Interaction with Other Experimental Factors | Environmental factors such as lighting, noise, and handling stress can interact with the effects of this compound. Standardize all experimental conditions and handle the animals gently and consistently. |
| Off-Target Effects at High Doses | Very high doses of this compound may lead to engagement with other receptor systems, resulting in unexpected behaviors. If using high doses, consider including antagonist controls for other potential targets to rule out off-target effects. |
| Sedative or Hyperactive Side Effects | At certain doses, this compound may induce sedation or hyperactivity, which can confound the interpretation of results from specific behavioral tests. Include a locomotor activity test as a control experiment to assess the general motor effects of your chosen dose. |
Quantitative Data Summary
Table 1: Dose-Response of this compound on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Pre-treatment Time | Behavioral Effect | Reference |
| 1 | 10 min | Dose-dependent decrease in basal locomotor activity. | [4] |
| 3.3 | 10 min | Significant decrease in basal locomotor activity and prevention of RU 24969-induced hyperlocomotion. | [4] |
| 10 | 10 min | Potent prevention of RU 24969-induced hyperlocomotion. | [4] |
Table 2: Dose-Response of this compound in Anxiety-Like Behavior Models in Rats
| Behavioral Test | Dose (mg/kg, i.p.) | Pre-treatment Time | Behavioral Effect |
| Elevated Plus Maze | 5-10 | 30 min | Anxiolytic-like effects observed. |
| Vogel Conflict Test | 5-10 | 30 min | Anxiolytic-like effects comparable to diazepam. |
Table 3: Effects of this compound on Learning and Memory in Rats
| Behavioral Test | Dose (mg/kg, i.p.) | Administration Time | Behavioral Effect | Reference |
| Autoshaping Learning Task | 10 | Post-training | Increased consolidation of learning. | [1] |
Experimental Protocols
Protocol 1: Locomotor Activity Test
Objective: To assess the effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system.
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Syringes and needles for i.p. injection
-
Male Wistar or Sprague-Dawley rats (250-300g)
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., 1, 3.3, and 10 mg/mL for 1, 3.3, and 10 mg/kg doses, respectively, assuming an injection volume of 1 mL/kg). Prepare a vehicle control group with saline only.
-
Administration: Administer this compound or vehicle via i.p. injection at a volume of 1 mL/kg.
-
Testing: 10 minutes post-injection, place the rat in the center of the open field arena.[4]
-
Data Collection: Record locomotor activity (e.g., distance traveled, number of line crossings, rearing frequency) for a period of 30-60 minutes.
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Protocol 2: Elevated Plus Maze (EPM) Test
Objective: To evaluate the anxiolytic-like effects of this compound in rats.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Syringes and needles for i.p. injection
-
Male Wistar or Sprague-Dawley rats (250-300g)
Procedure:
-
Habituation: Acclimate the rats to the dimly lit testing room for at least 60 minutes prior to testing.
-
Drug Preparation: Prepare this compound solutions and vehicle as described in Protocol 1.
-
Administration: Administer this compound (e.g., 5 or 10 mg/kg) or vehicle i.p. 30 minutes before the test.
-
Testing: Place the rat in the center of the maze, facing one of the open arms.
-
Data Collection: Record the rat's behavior for 5 minutes. Key parameters to measure include the time spent in the open arms, the number of entries into the open arms, the time spent in the closed arms, and the number of entries into the closed arms.
-
Cleaning: Clean the maze with 70% ethanol after each trial.
Protocol 3: Forced Swim Test (FST)
Objective: To assess the potential antidepressant-like effects of this compound in rats.
Materials:
-
Cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Video camera for recording.
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Syringes and needles for i.p. injection
-
Male Wistar or Sprague-Dawley rats (250-300g)
Procedure:
-
Pre-test Session (Day 1): Place each rat in the water-filled cylinder for 15 minutes. This session is for habituation and to induce a baseline level of immobility. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration (Day 2): 24 hours after the pre-test, administer this compound or vehicle i.p.
-
Test Session (Day 2): 30 minutes after the injection, place the rat back into the water cylinder for a 5-minute test session.
-
Data Collection: Record the entire 5-minute session. Score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behavior.
-
Post-test Care: After the test, remove the rat, dry it thoroughly, and place it in a warm environment before returning it to its home cage.
Visualizations
Caption: Mechanism of action of this compound at the serotonergic synapse.
Caption: Experimental workflow for the Elevated Plus Maze (EPM) test with this compound.
Caption: Logical troubleshooting workflow for this compound behavioral experiments.
References
- 1. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning [pubmed.ncbi.nlm.nih.gov]
- 2. GR-127935 [medbox.iiab.me]
- 3. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GR 127935 reduces basal locomotor activity and prevents RU 24969-, but not D-amphetamine-induced hyperlocomotion, in the Wistar-Kyoto hyperactive (WKHA) rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of systemic 5-HT(1B) receptor compounds on ventral tegmental area intracranial self-stimulation thresholds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute psilocybin enhances cognitive flexibility in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute psilocybin enhances cognitive flexibility in rats - PMC [pmc.ncbi.nlm.nih.gov]
GR127935 Technical Support Center: Solubility, Stability, and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the solubility and stability of GR127935, a potent and selective 5-HT1B/1D receptor antagonist. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For preparing stock solutions of this compound hydrochloride, several solvents can be used depending on the desired concentration. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for high-concentration stock solutions. Water and phosphate-buffered saline (PBS) are also suitable for preparing solutions up to 100 mM.[1][2] For experiments involving aqueous buffers, it is advisable to first dissolve this compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.
Q2: My this compound solution appears cloudy or has a precipitate. What should I do?
A2: Precipitation of this compound in aqueous solutions can be influenced by several factors, including pH shifts, temperature changes, and high concentrations. If you observe precipitation, consider the following troubleshooting steps:
-
Verify the pH of your solution: The solubility of this compound may be pH-dependent. Adjusting the pH to a slightly acidic to neutral range might help in redissolving the compound.
-
Gentle warming and sonication: Gently warming the solution to 37°C and using a sonicator can often help to redissolve the precipitate.[3]
-
Check the concentration: Ensure that the concentration of your solution does not exceed the solubility limit of this compound in the specific solvent system you are using. If necessary, dilute the solution.
Q3: How should I store this compound for optimal stability?
A3: Proper storage is crucial for maintaining the stability of this compound.
-
Solid Form: The solid form of this compound hydrochloride should be stored desiccated at room temperature.[1]
-
Stock Solutions: Once prepared, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or below for up to one month. For longer-term storage, some sources suggest that solutions in solvent can be stable for up to 6 months at -80°C. To minimize degradation, it is recommended to make up and use solutions on the same day whenever possible.[2]
Solubility Data
The solubility of this compound hydrochloride in various solvents is summarized in the table below. This information is critical for preparing accurate and effective solutions for your experiments.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 100 | 49.76[1] |
| Phosphate-Buffered Saline (PBS) | 100 | Not specified |
Note: The solubility in PBS is stated as up to 100 mM, but the corresponding mg/mL value was not provided in the searched literature.
Experimental Protocols
Preparation of a 10 mM Stock Solution in Water
This protocol outlines the steps to prepare a 10 mM stock solution of this compound hydrochloride in water.
Materials:
-
This compound hydrochloride (M.Wt: 534.06 g/mol )
-
Sterile, purified water
-
Vortex mixer
-
Sterile 0.22 µm filter
Procedure:
-
Weighing: Accurately weigh 5.34 mg of this compound hydrochloride powder.
-
Solvent Addition: Add 1 mL of sterile, purified water to the powder.
-
Dissolution: Vortex the solution vigorously to ensure complete dissolution. Gentle warming or sonication can be applied if necessary.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination and undissolved micro-precipitates.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or below.
Experimental Workflow for Assessing Aqueous Stability
This workflow can be used to determine the stability of this compound in aqueous solutions under different pH and temperature conditions.
Caption: Workflow for evaluating the stability of this compound in aqueous solutions.
Signaling Pathway
This compound acts as a competitive antagonist at the 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase. The binding of the endogenous ligand, serotonin (B10506) (5-HT), to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of serotonin, this compound prevents this downstream signaling cascade.
Caption: Antagonistic effect of this compound on the 5-HT1B/1D receptor signaling pathway.
References
potential off-target effects of GR127935 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GR127935, particularly at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] It exhibits high affinity for these receptors and is often used as a pharmacological tool to study their function.[1]
Q2: Are there known off-target effects of this compound, especially at higher concentrations?
Yes. While this compound is highly selective for 5-HT1B/1D receptors, at higher concentrations, it can exhibit off-target activity. The most well-characterized off-target effect is the blockade of the 5-HT2A receptor. This is consistent with its binding profile, which shows a moderate affinity for this receptor.
Q3: What are the potential functional consequences of these off-target effects?
The off-target blockade of 5-HT2A receptors can lead to functional outcomes that are distinct from the effects of 5-HT1B/1D receptor antagonism. For example, high doses of this compound have been shown to suppress cellular responses mediated by 5-HT2A receptors. Researchers should be aware of this possibility and design experiments to control for it, especially when using high concentrations of this compound.
Q4: How can I determine if the effects I am observing in my experiment are due to off-target activity of this compound?
To determine if an observed effect is due to off-target activity, consider the following:
-
Concentration-Dependence: Off-target effects are typically observed at higher concentrations of the compound. Perform dose-response experiments to see if the effect only manifests at high concentrations of this compound.
-
Use of a More Selective Antagonist: If available, use a more selective antagonist for the suspected off-target receptor (e.g., a highly selective 5-HT2A antagonist) to see if it can block the observed effect.
-
Cell Lines with and without the Off-Target Receptor: If feasible, use cell lines that do not express the suspected off-target receptor to see if the effect is still present.
Quantitative Data: Binding Affinity of this compound
The following table summarizes the binding affinities of this compound for its primary targets and a key off-target receptor.
| Receptor | pKi | Ki (nM) | Species | Reference |
| 5-HT1B | ~8.0-9.0 | ~1-10 | Human/Rat | [1] |
| 5-HT1D | ~8.0-9.0 | ~1-10 | Human | [1] |
| 5-HT2A | 7.4 | ~40 | Not Specified |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise when investigating the off-target effects of this compound.
Issue 1: High background signal in a radioligand binding assay.
-
Question: I am performing a competitive radioligand binding assay to determine the Ki of this compound at the 5-HT2A receptor, but my non-specific binding is very high. What could be the cause?
-
Answer: High non-specific binding can be caused by several factors:
-
Radioligand Issues: The radioligand may be of poor quality or used at too high a concentration. Ensure you are using a high-quality radioligand at a concentration at or below its Kd.
-
Insufficient Washing: Inadequate washing of the filters after filtration can leave unbound radioligand, contributing to high background. Increase the number and volume of wash steps with ice-cold buffer.
-
Filter Binding: The radioligand may be binding to the filter paper itself. Presoaking the filters in a solution like 0.5% polyethyleneimine (PEI) can help reduce this.
-
Lipophilicity of Compounds: Highly lipophilic compounds can stick non-specifically to plasticware and cell membranes. Including a low concentration of a non-ionic detergent like 0.1% BSA in your assay buffer can sometimes help.
-
Issue 2: No response or a very weak response in a functional assay.
-
Question: I am trying to measure the antagonistic effect of this compound on 5-HT2A receptor activation using a calcium flux assay, but I am not seeing a significant inhibition of the agonist-induced response, even at high concentrations. What should I check?
-
Answer: A lack of a functional response could be due to several experimental factors:
-
Cell Health and Receptor Expression: Ensure your cells are healthy and are expressing the 5-HT2A receptor at sufficient levels. Low receptor expression will result in a small assay window.
-
Agonist Concentration: The concentration of the agonist used to stimulate the receptor may be too high. If the agonist concentration is saturating, it will be difficult for a competitive antagonist to inhibit the response. Use an agonist concentration that gives about 80% of the maximal response (EC80).
-
Compound Potency: While this compound has moderate affinity for the 5-HT2A receptor, it may not be potent enough to completely block the response in your specific assay system.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect partial antagonism. Ensure your assay has a good signal-to-background ratio.
-
Experimental Protocols
1. Competitive Radioligand Binding Assay for 5-HT2A Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).
-
Non-specific binding control: A high concentration of an unlabeled 5-HT2A antagonist (e.g., 10 µM spiperone).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the appropriate this compound dilution.
-
50 µL of [3H]-Ketanserin (at a final concentration close to its Kd).
-
100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Functional Calcium Flux Assay for 5-HT2A Receptor Antagonism
This protocol measures the ability of this compound to antagonize 5-HT2A receptor-mediated calcium mobilization.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A 5-HT2A receptor agonist (e.g., Serotonin or DOI).
-
This compound stock solution.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the 5-HT2A agonist (at a concentration of its EC80) into the wells and immediately begin measuring the change in fluorescence over time.
-
The data is typically expressed as the peak fluorescence response or the area under the curve.
-
Plot the response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 of the antagonist.
Visualizations
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: 5-HT2A Receptor Off-Target Signaling.
Caption: Troubleshooting Off-Target Effects.
References
Technical Support Center: Navigating the Partial Agonist Activity of GR127935
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GR127935. The content is designed to address common issues encountered during experiments due to its partial agonist activity at 5-HT1B and 5-HT1D receptors.
Frequently Asked Questions (FAQs)
Q1: Why am I observing an agonist-like effect with this compound when it's supposed to be an antagonist?
A1: this compound is classified as a 5-HT1B/1D receptor antagonist, but it exhibits partial agonist activity, particularly at the 5-HT1D receptor.[1][2][3] This means that in cellular systems with a high receptor reserve or in the absence of a full agonist, this compound can elicit a measurable response, albeit lower than that of a full agonist like serotonin (B10506) (5-HT) or sumatriptan (B127528).[1] The expression level of the receptor in your experimental system can significantly influence the observed activity.[4]
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results can arise from several factors related to the partial agonism of this compound:
-
Cell Line and Receptor Density: The level of 5-HT1B/1D receptor expression can vary between cell lines and even between passages of the same cell line. Higher receptor densities can amplify the partial agonist effects of this compound.[4]
-
Presence of Endogenous Ligands: Trace amounts of endogenous 5-HT in your cell culture or tissue preparation can compete with this compound and affect the observed response.
-
Assay-Specific Conditions: The specific functional assay being used (e.g., cAMP inhibition vs. GTPγS binding) can have different sensitivities to partial agonism.
Q3: How can I confirm if the effects I'm seeing are due to partial agonism?
A3: To dissect the partial agonist activity of this compound, you can perform the following experiments:
-
Compare with a Full Agonist: Run a parallel experiment with a full 5-HT1B/1D agonist (e.g., sumatriptan). A partial agonist will produce a submaximal response compared to the full agonist.[4]
-
Use a "Silent" Antagonist: A silent antagonist, which has no intrinsic activity, can be used to block the effects of both a full agonist and a partial agonist.[3][5][6] Methiothepin has been described as a silent antagonist for 5-HT1D receptors.[1][3]
-
Vary Receptor Expression Levels: If possible, use cell lines with different, quantifiable levels of receptor expression to observe how this impacts the efficacy of this compound.
Troubleshooting Guides
Issue 1: Unexpected cAMP Inhibition with this compound Alone
Problem: You are observing a decrease in forskolin-stimulated cAMP levels when applying this compound without any other agonist.
Explanation: This is a classic manifestation of the partial agonist activity of this compound at Gαi/o-coupled 5-HT1B/1D receptors.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected agonist activity.
Detailed Methodologies: See "Experimental Protocols" section for detailed cAMP assay protocol.
Issue 2: High Variability in GTPγS Binding Assays
Problem: You are experiencing high background or a low signal-to-noise ratio in your [35S]GTPγS binding assay when using this compound.
Explanation: The signal window for partial agonists in GTPγS binding assays can be smaller than for full agonists, making the assay more sensitive to experimental conditions.
Troubleshooting Steps:
-
Optimize GDP Concentration: The concentration of GDP is critical. High concentrations can inhibit basal binding but may also reduce the signal from partial agonists. Titrate GDP to find the optimal concentration for your system.
-
Check Membrane Quality and Concentration: Ensure you are using high-quality cell membranes with sufficient receptor expression. Titrate the amount of membrane protein per well to maximize the specific binding signal.
-
Include a Full Agonist Control: Always include a full agonist like 5-HT or sumatriptan to establish the maximum possible stimulation in your assay. This will help you to contextualize the response to this compound.
-
Verify Radioligand Purity and Concentration: Ensure the [35S]GTPγS is not degraded and is used at an appropriate concentration (typically below its Kd).
Data Presentation
Table 1: Pharmacological Profile of this compound and Reference Compounds at Human 5-HT1B and 5-HT1D Receptors.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | 5-HT1Dα | [35S]GTPγS Binding | pEC50 | 8.6 | [1] |
| Emax (% of Basal) | 29% | [1] | |||
| cAMP Accumulation | app. pA2 | 8.6 | [1] | ||
| 5-HT1Dβ | [35S]GTPγS Binding | pEC50 | 9.7 | [1] | |
| Emax (% of Basal) | 31% | [1] | |||
| cAMP Inhibition | app. pA2 | 9.7 | [1] | ||
| Sumatriptan | 5-HT1B | Radioligand Binding | Ki (nM) | 27 | |
| cAMP Inhibition | IC50 (nM) | 20 | [4] | ||
| 5-HT1D | Radioligand Binding | Ki (nM) | 17 | ||
| cAMP Inhibition | IC50 (nM) | 2.6 | [4] | ||
| Methiothepin | 5-HT1Dα | cAMP Accumulation | KB (nM) | 11.8 | [3] |
| 5-HT1Dβ | cAMP Inhibition | KB (nM) | 6.9 | [3] | |
| 5-HT1B | cAMP Inhibition | KB (nM) | 49.3 | [3] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Emax is the maximum effect of the drug. Ki is the inhibition constant. IC50 is the concentration of an inhibitor where the response is reduced by half. KB is the equilibrium dissociation constant of an antagonist.
Signaling Pathways and Mechanisms
Diagram 1: Simplified 5-HT1B/1D Receptor Signaling
Activation of 5-HT1B and 5-HT1D receptors, which are coupled to the Gαi/o protein, leads to the inhibition of adenylyl cyclase (AC). This reduces the conversion of ATP to cyclic AMP (cAMP), a key second messenger.
Caption: 5-HT1B/1D receptor signaling cascade.
Diagram 2: Conceptual Representation of Partial Agonism
A full agonist can induce a maximal conformational change in the receptor, leading to a full cellular response. A partial agonist, like this compound, binds to the same receptor but induces a less pronounced conformational change, resulting in a submaximal response.
Caption: Ligand effects on receptor activation states.
Experimental Protocols
Detailed Methodology: [35S]GTPγS Filtration Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[7][8]
-
Membrane Preparation:
-
Culture cells expressing the 5-HT1B or 5-HT1D receptor to a high density.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure:
-
Assay Buffer: Prepare an assay buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 1 µM GDP, pH 7.4.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compounds (this compound, full agonist, antagonist) at various concentrations.
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
Pre-incubate for 20-30 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Controls:
-
Basal Binding: No test compound added.
-
Non-specific Binding: Add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Maximal Stimulation: Add a saturating concentration of a full agonist (e.g., 10 µM 5-HT).
-
Detailed Methodology: cAMP Inhibition Assay
This assay measures the ability of a Gαi/o-coupled receptor agonist to inhibit the production of cAMP stimulated by forskolin (B1673556).
-
Cell Preparation:
-
Plate cells expressing the 5-HT1B or 5-HT1D receptor in a 96-well plate and grow to near confluence.
-
Wash the cells with serum-free medium or a suitable buffer (e.g., HBSS).
-
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add test compounds (this compound, full agonist, antagonist) at various concentrations and incubate for 15-20 minutes.
-
Stimulate the cells with forskolin (typically 1-10 µM) to induce cAMP production. The concentration of forskolin should be optimized to produce a robust but submaximal response.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Controls:
-
Basal cAMP: No forskolin or test compound.
-
Forskolin-stimulated cAMP (100%): Forskolin only.
-
Maximal Inhibition: A saturating concentration of a full agonist plus forskolin.
-
By following these guidelines and protocols, researchers can better understand and control for the partial agonist activity of this compound in their experiments, leading to more accurate and reproducible data.
References
- 1. This compound acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Silent 5-HT1A receptor antagonists: utility as research tools and therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Minimizing Variability in GR127935 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results involving the 5-HT1B/1D receptor antagonist, GR127935.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What are the common research applications of this compound?
This compound is widely used as a pharmacological tool to investigate the physiological and behavioral roles of 5-HT1B and 5-HT1D receptors. Common applications include studies on:
-
Neurotransmitter release: Investigating the role of 5-HT1B/1D autoreceptors in modulating the release of serotonin (B10506) and other neurotransmitters like dopamine (B1211576).[5][6]
-
Behavioral studies: Examining the involvement of 5-HT1B/1D receptors in behaviors such as aggression, learning and memory, and drug-seeking.[2][7]
-
Migraine research: Studying the role of 5-HT1B/1D receptors in the pathophysiology of migraine.
Q3: What are the key physical and chemical properties of this compound I should be aware of?
| Property | Value | Source |
| Molecular Weight | 497.59 g/mol | Wikipedia |
| Solubility | Soluble in DMSO and ethanol. Solubility in aqueous solutions is pH-dependent. | |
| Storage | Store as a solid at -20°C. Protect from light. Stock solutions in DMSO can be stored at -20°C for short periods, but fresh preparation is recommended. |
Q4: Is this compound selective for 5-HT1B and 5-HT1D receptors?
This compound exhibits high selectivity for 5-HT1B and 5-HT1D receptors. However, at higher concentrations, it may show some affinity for other serotonin receptors, particularly the 5-HT2A receptor.[8] It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.
| Receptor Subtype | pKi (negative log of inhibition constant) |
| 5-HT1B | ~8.5 - 9.0 |
| 5-HT1D | ~8.3 - 8.8 |
| 5-HT1A | < 6.0 |
| 5-HT2A | ~7.4 |
| 5-HT2C | < 6.0 |
Note: pKi values can vary depending on the experimental conditions and tissue/cell type used.
Troubleshooting Guides
In Vitro Experiments (e.g., Radioligand Binding Assays, Cell-based Functional Assays)
Problem: High non-specific binding in radioligand binding assays.
| Possible Cause | Suggested Solution |
| Inadequate blocking of non-specific sites: | Use appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA) or non-fat dry milk. |
| Radioligand concentration is too high: | Titrate the radioligand to determine the optimal concentration that provides a good signal-to-noise ratio without excessive non-specific binding. |
| Insufficient washing: | Increase the number and/or volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is at the correct temperature (typically ice-cold). |
| Filter binding: | Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material. |
Problem: Inconsistent antagonist potency (IC50/Ki values).
| Possible Cause | Suggested Solution |
| This compound solution instability: | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Incorrect concentration of agonist: | Ensure the concentration of the competing agonist is accurately prepared and is appropriate for the assay (typically around its Kd value). |
| Cell passage number and health: | Use cells within a consistent and low passage number range. Ensure cells are healthy and have a high viability at the time of the experiment. |
| Incubation time: | Optimize the incubation time to ensure the binding reaction has reached equilibrium. |
In Vivo Experiments (e.g., Microdialysis, Behavioral Studies)
Problem: Low or no detectable effect of this compound.
| Possible Cause | Suggested Solution |
| Poor bioavailability: | Consider the route of administration. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections may be more effective than oral administration. The choice of vehicle can significantly impact solubility and absorption.[9][10][11][12] |
| Inadequate dose: | Perform a dose-response study to determine the optimal dose for your specific animal model and experimental paradigm. Doses used in the literature can vary significantly.[2][13][14] |
| Timing of administration: | The time between this compound administration and the experimental measurement is critical. Optimize this window based on the expected pharmacokinetics of the compound. |
| Metabolism of the compound: | Consider the metabolic rate of this compound in your chosen animal species. |
Problem: High variability in behavioral responses.
| Possible Cause | Suggested Solution |
| Stress and handling of animals: | Acclimate animals to the experimental room and handling procedures for a sufficient period before the experiment. Consistent and gentle handling is crucial.[15] |
| Environmental factors: | Control for environmental variables such as lighting, noise, and temperature in the experimental setting.[15] |
| Vehicle effects: | The vehicle used to dissolve this compound may have its own behavioral effects. Always include a vehicle-only control group.[10][16] |
| Individual animal differences: | Increase the sample size to account for inter-individual variability. Randomize animals to different treatment groups. |
Experimental Protocols
Radioligand Binding Assay for this compound Affinity Determination
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1B or 5-HT1D receptor.
Materials:
-
Cell membranes expressing the human 5-HT1B or 5-HT1D receptor.
-
Radioligand (e.g., [3H]-GR125743 or another suitable 5-HT1B/1D agonist/antagonist radioligand).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% PEI).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to the desired protein concentration (e.g., 10-20 µ g/well ).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin), 50 µL of radioligand.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand.
-
-
Initiate Reaction: Add 100 µL of the membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis to Measure Serotonin Release
Objective: To assess the effect of this compound on extracellular serotonin levels in a specific brain region (e.g., the frontal cortex).
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (with appropriate molecular weight cut-off).
-
Syringe pump.
-
Anesthesia (e.g., isoflurane).
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
HPLC system with electrochemical detection for serotonin analysis.
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline of serotonin levels.
-
Drug Administration: Administer this compound systemically (e.g., i.p.) or locally through the microdialysis probe (reverse dialysis).
-
Post-treatment Collection: Continue to collect dialysate samples for several hours following drug administration.
-
Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-treatment serotonin levels as a percentage of the baseline levels and compare between treatment groups.
Visualizations
Caption: Simplified signaling pathway of the 5-HT1B/1D receptor and the antagonistic action of this compound.
Caption: A typical experimental workflow for an in vivo microdialysis study investigating the effects of this compound.
Caption: A logical flowchart for troubleshooting inconsistent experimental results when using this compound.
References
- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR 127935 reduces basal locomotor activity and prevents RU 24969-, but not D-amphetamine-induced hyperlocomotion, in the Wistar-Kyoto hyperactive (WKHA) rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin-mediated increase in prefrontal cortex dopamine release: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Relationship - GR 127935 - increases - Serotonin [biokb.lcsb.uni.lu]
- 7. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of vehicle amphiphilicity on the dissolution and bioavailability of a poorly water-soluble drug from solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vehicle effects in percutaneous absorption: in vitro study of influence of solvent power and microscopic viscosity of vehicle on benzocaine release from suspension hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Do 5-HT1B/1D autoreceptors modulate dorsal raphe cell firing? In vivo electrophysiological studies in guinea pigs with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
GR127935 Administration: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving the selective 5-HT1B/1D receptor antagonist, GR127935. This guide addresses common issues that may lead to a lack of observable effect and provides detailed protocols and FAQs to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected antagonist effect of this compound in our in vivo model. What are the potential reasons?
A1: A lack of effect with this compound administration in vivo can stem from several factors, ranging from issues with the compound itself to the experimental design. Here are some key areas to investigate:
-
Compound Integrity and Formulation:
-
Solubility and Stability: this compound hydrochloride is soluble in water.[1] However, improper storage or repeated freeze-thaw cycles can lead to degradation. Ensure the compound has been stored correctly, desiccated at room temperature.[1] Prepare fresh solutions for each experiment and verify the pH of the final formulation.
-
Dose and Route of Administration: The effective dose of this compound can vary significantly depending on the animal model, the specific agonist being antagonized, and the route of administration.[2][3] A dose-response curve should be generated to determine the optimal concentration for your specific experimental conditions.[4] Consider that systemic administration may lead to different outcomes compared to direct infusion into a specific brain region due to factors like blood-brain barrier penetration and metabolism.[5]
-
-
Experimental Model and Conditions:
-
Species and Strain Differences: The expression and function of 5-HT1B and 5-HT1D receptors can differ between species and even between different strains of the same species. What is effective in a guinea pig model may not translate directly to a rat or mouse model.[2]
-
Agonist Selection and Dose: The lack of a this compound effect may be related to the agonist being used. Ensure the agonist is potent and selective for the 5-HT1B/1D receptors and that its dose is appropriate to elicit a clear, measurable response that can be antagonized.
-
Paradoxical Effects: In some contexts, particularly with systemic administration, this compound has been observed to cause a decrease in extracellular serotonin (B10506) levels, which is contrary to the expected effect of an autoreceptor antagonist.[5][6] This may be due to complex interactions within the serotonergic system, potentially involving off-target effects at higher concentrations or actions at different receptor locations (e.g., cell bodies versus terminals).[6]
-
-
Data Analysis and Interpretation:
-
Subtle or Delayed Effects: The effects of this compound may not always be a complete blockade of the agonist response. Analyze your data for partial antagonism or a rightward shift in the agonist's dose-response curve. The effects may also have a specific time course, so consider analyzing data at multiple time points post-administration.
-
Q2: Our in vitro experiments with this compound are yielding inconsistent results. What should we check?
A2: Inconsistent in vitro results can often be traced back to cell culture conditions, assay parameters, or compound handling.
-
Cell Line and Receptor Expression:
-
Receptor Density: Verify the expression levels of 5-HT1B and 5-HT1D receptors in your cell line. Low receptor density can lead to a weak or undetectable signal.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may exhibit altered receptor signaling.
-
-
Assay Conditions:
-
Incubation Time: this compound has been described as having a slow dissociation from the 5-HT1D receptor.[2] Ensure your pre-incubation time with the antagonist is sufficient to allow for binding equilibrium to be reached before adding the agonist.
-
Agonist Concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window to observe antagonism.
-
Buffer and Media Components: Components in your cell culture media or assay buffer could potentially interfere with the binding of this compound to its target receptors.
-
-
Compound Preparation:
-
Solubility in Media: While soluble in water, ensure this compound is fully dissolved in your specific cell culture medium at the desired concentration. Precipitation of the compound will lead to inaccurate dosing.
-
Q3: Are there any known off-target effects of this compound that could be influencing our results?
A3: this compound is a highly selective 5-HT1B/1D receptor antagonist.[1] However, like any pharmacological tool, the potential for off-target effects exists, particularly at higher concentrations. It has been reported to have a moderate blocking property at 5-HT2A receptors at higher doses.[7] If you are using high concentrations of this compound, consider performing control experiments with a selective 5-HT2A antagonist to rule out any contribution from this receptor.
Data Presentation
Table 1: Binding Affinity of this compound for Serotonin Receptors
| Receptor Subtype | Species | pKi | Reference(s) |
| 5-HT1B | Rat | 8.5 | [1] |
| 5-HT1D | Guinea Pig | 8.5 | [1] |
| 5-HT2A | Not Specified | 7.4 | [7] |
| 5-HT1A | Not Specified | >100-fold lower affinity than 5-HT1B/1D | [1] |
| 5-HT2C | Not Specified | >100-fold lower affinity than 5-HT1B/1D | [1] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: In Vivo Antagonism of a 5-HT1B/1D Agonist in Rodents
Objective: To assess the ability of this compound to antagonize the behavioral or physiological effects of a 5-HT1B/1D receptor agonist in a rodent model.
Materials:
-
This compound hydrochloride
-
5-HT1B/1D receptor agonist (e.g., sumatriptan, CP-93129)
-
Vehicle (e.g., sterile saline)
-
Experimental animals (e.g., rats, mice)
-
Appropriate equipment for behavioral or physiological measurement
Procedure:
-
Animal Habituation: Acclimate animals to the experimental environment and handling for a sufficient period to minimize stress-induced variability.
-
Compound Preparation:
-
Prepare a stock solution of this compound hydrochloride in sterile saline.
-
Prepare the 5-HT1B/1D agonist in the appropriate vehicle.
-
Prepare vehicle solutions for control groups.
-
-
Experimental Groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Agonist
-
Group 3: this compound + Agonist
-
Group 4: this compound + Vehicle (to assess any intrinsic effects of this compound)
-
-
Administration:
-
Administer this compound (e.g., 0.1 - 10 mg/kg, intraperitoneally or subcutaneously) at a predetermined time before the agonist challenge (e.g., 30-60 minutes). This pre-treatment time should be optimized based on the pharmacokinetic properties of this compound.[3]
-
Administer the 5-HT1B/1D agonist at its predetermined effective dose.
-
-
Data Collection: Measure the behavioral or physiological response of interest at appropriate time points after agonist administration.
-
Data Analysis: Compare the response in the this compound + Agonist group to the Vehicle + Agonist group to determine the extent of antagonism.
Protocol 2: In Vitro Functional Antagonism Assay (Cell-Based)
Objective: To determine the potency of this compound as an antagonist at 5-HT1B/1D receptors in a cell-based functional assay (e.g., cAMP accumulation or reporter gene assay).
Materials:
-
Cell line stably expressing the human 5-HT1B or 5-HT1D receptor
-
This compound hydrochloride
-
5-HT1B/1D receptor agonist (e.g., 5-HT, sumatriptan)
-
Assay buffer
-
cAMP detection kit or reporter gene assay system
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed the cells in the appropriate multi-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation:
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare a stock solution of the agonist in assay buffer.
-
Perform serial dilutions of this compound to generate a range of concentrations for the concentration-response curve.
-
-
Antagonist Pre-incubation:
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the different concentrations of this compound to the wells and pre-incubate for a sufficient time (e.g., 30-60 minutes) at 37°C to allow for receptor binding.
-
-
Agonist Stimulation: Add the agonist at a fixed, submaximal concentration (e.g., EC80) to all wells except the basal control.
-
Incubation: Incubate for the appropriate time for the specific assay (e.g., 15-30 minutes for cAMP assays).
-
Signal Detection: Lyse the cells and measure the intracellular cAMP levels or reporter gene activity according to the manufacturer's instructions.
-
Data Analysis: Plot the response against the logarithm of the this compound concentration to generate a concentration-response curve and determine the IC50 value.
Visualizations
Caption: 5-HT1B/1D autoreceptor signaling pathway.
digraph "Troubleshooting Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=vee, penwidth=1.5];Start [label="No Effect Observed with\nthis compound Administration", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Compound [label="Verify Compound Integrity\n(Solubility, Storage, Age)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Dose [label="Review Dose and\nRoute of Administration", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Model [label="Assess Experimental Model\n(Species, Strain, Agonist)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Protocol [label="Examine Experimental Protocol\n(Timing, Controls)", fillcolor="#FBBC05", fontcolor="#202124"]; Dose_Response [label="Perform Dose-Response\nCurve", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Protocol [label="Optimize Protocol Parameters", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Consider_Paradoxical [label="Consider Paradoxical Effects or\nOff-Target Activity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Consult_Literature [label="Consult Literature for Similar\nExperimental Paradigms", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Resolved", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Compound; Start -> Check_Dose; Start -> Check_Model; Start -> Check_Protocol;
Check_Dose -> Dose_Response; Check_Protocol -> Optimize_Protocol; Check_Model -> Consult_Literature;
Dose_Response -> Success; Optimize_Protocol -> Success; Consult_Literature -> Consider_Paradoxical; Consider_Paradoxical -> Success; Check_Compound -> Success; }
Caption: Logical workflow for troubleshooting lack of effect.
References
- 1. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 2. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 5. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of 5-HT1B/1D receptor antagonists in dorsal and median raphe innervated brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
long-term stability of GR127935 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of GR127935. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] It exhibits high affinity for these receptors, with pKi values of 8.5 for both guinea pig 5-HT1D and rat 5-HT1B receptors.[1] Its primary mechanism of action is to block the binding of serotonin to these receptors, thereby inhibiting their downstream signaling pathways. This antagonism can lead to an increase in the release of serotonin in certain brain regions. This compound displays over 100-fold selectivity for 5-HT1B/1D receptors compared to other serotonin receptor subtypes such as 5-HT1A, 5-HT2A, and 5-HT2C.[1]
Q2: What are the recommended storage conditions for solid this compound hydrochloride?
For long-term storage, solid this compound hydrochloride should be desiccated and stored at room temperature.[1]
Q3: What solvents are recommended for preparing this compound stock solutions?
Q4: Is there any quantitative data available on the long-term stability of this compound in solution?
Publicly available literature does not provide specific quantitative data on the long-term stability of this compound in various solvents, including degradation rates and the formation of degradation products. It is a common practice in the pharmaceutical industry to conduct in-house stability studies for compounds stored in solution for extended periods.[3] For critical applications, it is recommended that users perform their own stability assessments.
Troubleshooting Guides
Problem: Precipitation is observed in my this compound solution upon storage or dilution.
Possible Causes and Solutions:
-
Solubility Limit Exceeded: You may have exceeded the solubility limit of this compound in your chosen solvent, especially after temperature changes.
-
Solution: Gently warm the solution to aid in redissolution. For future preparations, consider preparing a slightly lower concentration stock solution. When diluting into aqueous buffers, ensure the final concentration is well below the solubility limit in the final buffer composition.
-
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the compound, leading to precipitation.
-
Solution: Ensure that your storage vials are tightly sealed. Using parafilm can provide an extra barrier against evaporation.
-
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of some compounds.
-
Solution: Aliquot your stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles and exposure to air. Use anhydrous DMSO for preparing stock solutions.
-
-
pH of Aqueous Solutions: The pH of the aqueous buffer used for dilution can affect the solubility of this compound hydrochloride.
-
Solution: Check the pH of your experimental buffer. Although specific data for this compound is unavailable, the solubility of many compounds is pH-dependent. Empirically testing a small range of pH values may help identify optimal conditions.
-
Experimental Protocols
Preparation of a 10 mM Stock Solution in Water
This protocol is based on the solubility data provided by Tocris Bioscience.[1]
Materials:
-
This compound hydrochloride (M.Wt: 534.06 g/mol )
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh out a precise amount of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.34 mg of the compound.
-
Dissolving the Compound: Add the weighed this compound hydrochloride to a sterile vial. Add the appropriate volume of sterile water to achieve the desired concentration. For the example above, add 1 mL of water.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious about potential degradation at elevated temperatures.
-
Storage: For short-term use, the aqueous solution can be stored at 4°C. For longer-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Stability Testing Workflow
While specific stability data for this compound is not available, the following general workflow can be adapted for in-house stability assessment using High-Performance Liquid Chromatography (HPLC).
Caption: A general experimental workflow for assessing the stability of a this compound solution.
Signaling Pathways
5-HT1B Receptor Signaling Pathway
Caption: Antagonistic action of this compound on the 5-HT1B receptor signaling pathway.
5-HT1D Receptor Signaling Pathway
Similar to the 5-HT1B receptor, the 5-HT1D receptor is also coupled to the inhibitory G-protein Gαi/o.[7] Its activation by serotonin results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[7][8] This pathway is crucial in modulating the release of neurotransmitters.[7] this compound acts as an antagonist at this receptor, preventing the signaling cascade initiated by serotonin.
Caption: Antagonistic action of this compound on the 5-HT1D receptor signaling pathway.
References
- 1. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Unexpected Behavioral Outcomes with GR127935
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using GR127935 and encountering unexpected behavioral outcomes in their experiments.
I. Troubleshooting Guides
This section is designed to help you identify and resolve common issues that may lead to unexpected behavioral results when using this compound.
Unexpected Anxiolytic-Like Effects
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Observation of anxiolytic-like behavior (e.g., increased time in open arms of Elevated Plus Maze) when anxiogenic or neutral effects are expected. | Off-target effects: At higher concentrations, this compound exhibits moderate affinity for 5-HT2A receptors, which can mediate anxiolytic effects.[1] | - Dose-response analysis: Conduct a thorough dose-response study to determine the minimal effective dose for 5-HT1B/1D antagonism with minimal 5-HT2A engagement.- Use of a more selective 5-HT2A antagonist: Co-administer a highly selective 5-HT2A antagonist to block potential off-target effects and isolate the contribution of 5-HT1B/1D receptors. |
| Interaction with other neurotransmitter systems: Blockade of 5-HT1B/1D receptors can indirectly modulate other neurotransmitter systems, such as the dopaminergic system, which plays a role in anxiety. | - Measure other neurotransmitter levels: If possible, use techniques like in vivo microdialysis to measure changes in dopamine (B1211576) and other relevant neurotransmitter levels in key brain regions.- Correlate with behavioral data: Analyze the temporal correlation between changes in neurotransmitter levels and the observed anxiolytic-like behavior. | |
| Basal anxiety state of the animal model: The effect of this compound on anxiety-like behavior can be dependent on the baseline anxiety level of the animal strain or model used. | - Characterize your animal model: Ensure you have baseline behavioral data for your specific animal strain in the anxiety paradigm being used.- Consider alternative models: If the anxiolytic effect is confounding your primary outcome, consider using an animal model with a different anxiety profile. |
Paradoxical Effects on Locomotor Activity
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Observation of decreased or no change in locomotor activity when an increase is expected (e.g., when co-administered with a 5-HT1A/1B agonist like RU 24969). | Dose-dependent effects: this compound can dose-dependently decrease basal locomotor activity.[2] At higher doses, this effect may mask the expected increase in locomotion. | - Optimize this compound dose: Perform a dose-response curve for this compound alone to establish the dose at which it has minimal effects on basal locomotion before testing it in combination with an agonist. |
| Complex receptor interactions: The net effect on locomotion results from the interplay between 5-HT1B/1D receptor blockade and potential off-target effects, as well as interactions with other neurotransmitter systems. Blockade of presynaptic 5-HT1B/1D autoreceptors can increase serotonin (B10506) release, which might have complex downstream effects on motor activity. | - Control for off-target effects: As mentioned previously, use selective antagonists for other receptors (e.g., 5-HT2A) to dissect the specific contribution of 5-HT1B/1D receptor blockade.- Examine different brain regions: The effect of this compound on locomotion can be region-specific. Consider targeted administration (e.g., intracerebral microinjections) to investigate the role of specific brain areas. |
Unexpected Cognitive Outcomes (Learning and Memory)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Observation of enhanced or impaired cognitive performance in tasks like the Novel Object Recognition test or autoshaping tasks. | Modulation of memory consolidation: Blockade of 5-HT1B/1D receptors has been shown to influence the consolidation of learning, with some studies reporting an enhancement.[3] This effect can be context and task-dependent. | - Careful timing of administration: Administer this compound at different stages of the cognitive task (e.g., pre-training, post-training) to specifically investigate its effects on acquisition, consolidation, or retrieval.- Vary cognitive load: The effect of this compound on cognition may be more apparent in tasks with a higher cognitive demand. |
| Interaction with other learning and memory pathways: Serotonergic modulation of cognition is complex and involves interactions with other systems like the cholinergic and glutamatergic pathways. | - Pharmacological dissection: Co-administer drugs that target other neurotransmitter systems involved in cognition to understand the interactive effects with this compound. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors.[4] It has a high affinity for these receptors and can block the effects of 5-HT1B/1D receptor agonists.
Q2: I observed an anxiolytic-like effect with this compound in the elevated plus-maze. Is this a known phenomenon?
A2: Yes, anxiolytic-like effects of this compound have been reported in some animal models of anxiety.[1] This is considered an unexpected outcome as 5-HT1B/1D receptor agonists can also show anxiolytic properties. The exact mechanism is still under investigation but may involve off-target effects on 5-HT2A receptors or complex interactions with other neurotransmitter systems.
Q3: Can this compound affect learning and memory?
A3: Yes, studies have shown that this compound can modulate cognitive processes, particularly the consolidation of learning. In some paradigms, it has been observed to enhance memory consolidation.[3] The direction of the effect (enhancement or impairment) can depend on the specific learning task, the timing of drug administration, and the dose used.
Q4: Why am I seeing a decrease in locomotor activity with this compound, especially when I expect it to block the effects of a locomotor-suppressing agent?
A4: this compound itself can cause a dose-dependent decrease in basal locomotor activity.[2] This effect might be paradoxical if you are expecting it to simply antagonize the effects of another compound. It is crucial to establish a dose-response curve for this compound alone in your specific experimental setup to understand its intrinsic effects on locomotion.
Q5: What are the known off-target effects of this compound?
A5: While this compound is highly selective for 5-HT1B/1D receptors, it has been shown to have moderate affinity for the 5-HT2A receptor at higher concentrations.[1] This off-target activity is an important consideration when interpreting behavioral data, especially at higher doses.
III. Data Presentation
Table 1: Binding Affinity Profile of this compound
| Receptor Subtype | Ki (nM) | Species | Reference |
| 5-HT1B | ~1-5 | Human, Rat | [4] |
| 5-HT1D | ~1-5 | Human, Guinea Pig | [4] |
| 5-HT2A | ~40 | Rat | [1] |
| 5-HT1A | >1000 | Rat | [4] |
| 5-HT2C | >1000 | Rat | [1] |
| 5-HT3 | >1000 | - | [1] |
| Dopamine D2 | >1000 | - | General knowledge |
| Adrenergic α1 | >1000 | - | General knowledge |
| Adrenergic α2 | >1000 | - | General knowledge |
Note: Ki values can vary depending on the experimental conditions and tissue preparation. This table provides approximate values for comparison.
Table 2: Dose-Dependent Effects of this compound on Locomotor Activity
| Species | Dose (mg/kg, i.p.) | Effect on Basal Locomotor Activity | Reference |
| Rat (Wistar-Kyoto) | 1 | No significant effect | [2] |
| Rat (Wistar-Kyoto) | 3.3 | Significant decrease | [2] |
| Rat (Wistar-Kyoto) | 10 | Significant decrease | [2] |
| Mouse | 20-40 | No effect on immobility time (Forced Swim Test) | [1] |
IV. Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route, allowing for sufficient time for the drug to reach peak efficacy.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Record the animal's behavior for a 5-minute session using an overhead video camera and tracking software.
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
Novel Object Recognition (NOR) Test for Learning and Memory
Objective: To assess recognition memory in rodents.
Apparatus: An open-field arena and two sets of identical objects, plus one novel object.
Procedure:
-
Habituation: On day 1, allow the animal to freely explore the empty open-field arena for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes). Administer this compound or vehicle before or after this phase depending on whether you are studying acquisition or consolidation.
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour, 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.
-
Data Collection: Record the time spent exploring each object (familiar and novel).
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
V. Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for unexpected outcomes.
References
- 1. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR 127935 blocks the locomotor and antidepressant-like effects of RU 24969 and the action of antidepressants in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A paradoxical locomotor response in serotonin 5-HT(2C) receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GR127935 Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of GR127935.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors. Its chemical name is N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide. By blocking these specific serotonin receptors, it is a valuable tool for neuroscience research, particularly in studies related to depression, anxiety, and migraine.
Q2: What are the key structural motifs in this compound that are important for its activity?
A2: The key structural features of this compound include the biphenyl (B1667301) carboxamide core, the 1,2,4-oxadiazole (B8745197) ring, and the N-methylpiperazinyl substituent on the phenyl ring. These components are crucial for its high affinity and selectivity for the 5-HT1B/1D receptors.
Troubleshooting Guides
Synthesis Challenges
Problem: Low yield in the final amide coupling step.
-
Possible Cause 1: Incomplete activation of the carboxylic acid. The formation of the amide bond between the biphenyl carboxylic acid and the substituted aniline (B41778) is a critical step. Incomplete activation of the carboxylic acid will lead to poor conversion.
-
Troubleshooting:
-
Ensure that the coupling reagents (e.g., EDC/HOBt, HATU, or thionyl chloride for acid chloride formation) are fresh and of high purity.
-
Optimize the reaction temperature and time. For some coupling reagents, reactions at 0 °C followed by warming to room temperature can improve yields.
-
Use an appropriate base (e.g., DIPEA, triethylamine) to neutralize any HCl formed if using an acid chloride intermediate.
-
-
-
Possible Cause 2: Side reactions of the starting materials. The aniline starting material has multiple nucleophilic sites that could potentially react.
-
Troubleshooting:
-
Control the stoichiometry of the reactants carefully. An excess of the activated carboxylic acid may lead to undesired side products.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
-
Problem: Difficulty in the formation of the 1,2,4-oxadiazole ring.
-
Possible Cause: Poor quality of the amidoxime (B1450833) or acylating agent. The cyclization to form the oxadiazole is dependent on the purity of the precursors.
-
Troubleshooting:
-
Ensure the amidoxime intermediate is pure and dry before proceeding with the cyclization step.
-
Verify the purity of the acylating agent (e.g., acid chloride or anhydride).
-
Optimize the cyclization conditions, such as the choice of solvent and temperature. High-boiling point solvents like pyridine (B92270) or DMF are often used, and heating may be required.
-
-
Purification Challenges
Problem: Co-elution of impurities during column chromatography.
-
Possible Cause: Similar polarity of the desired product and impurities. Structurally similar impurities, such as unreacted starting materials or side-products from the coupling reaction, can be difficult to separate.
-
Troubleshooting:
-
Optimize the solvent system: A systematic approach to solvent system selection for column chromatography is crucial. A gradient elution from a non-polar solvent (e.g., hexane (B92381) or heptane) to a more polar solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol) can improve separation.
-
Consider a different stationary phase: If standard silica (B1680970) gel does not provide adequate separation, consider using alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Utilize High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is often necessary. A methodical approach to developing an HPLC method is recommended, starting with analytical scale injections to screen different columns and mobile phases.
-
-
Problem: Difficulty in inducing crystallization of the final product.
-
Possible Cause 1: Presence of impurities. Even small amounts of impurities can inhibit crystal formation.
-
Troubleshooting:
-
Ensure the material is of high purity (>98% by HPLC) before attempting crystallization.
-
If impurities are present, an additional purification step (e.g., another column chromatography or a preparative HPLC run) is recommended.
-
-
-
Possible Cause 2: Inappropriate solvent system. The choice of solvent is critical for successful crystallization.
-
Troubleshooting:
-
Solvent Screening: A systematic screening of various solvents and solvent mixtures is the most effective approach. Start with solvents in which the compound has moderate solubility at room temperature and lower solubility at colder temperatures.
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a relatively volatile solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Dissolve the compound in a "good" solvent and place it in a sealed container with a larger volume of a "poor" solvent (an anti-solvent). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and then allow it to cool slowly to room temperature or below.
-
-
-
Experimental Protocols
While a specific, detailed, and validated protocol for the synthesis of this compound from a primary literature source could not be definitively obtained, a general synthetic approach can be outlined based on the synthesis of similar biphenyl carboxamide derivatives.
General Synthesis Workflow
The synthesis of this compound can be logically divided into the synthesis of three key fragments followed by their assembly.
Technical Support Center: Ensuring Consistent Delivery of GR127935 in Chronic Studies
For researchers, scientists, and drug development professionals utilizing GR127935 in chronic in vivo studies, ensuring consistent and reliable delivery is paramount to the integrity and reproducibility of experimental outcomes. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address specific issues that may be encountered during long-term administration of this potent 5-HT1B/1D receptor antagonist.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address potential challenges in maintaining consistent this compound delivery throughout chronic studies.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or loss of behavioral/physiological effects over time. | 1. Degradation of this compound in the vehicle: The stability of the compound in the prepared solution may be insufficient for the duration of the study. 2. Precipitation of the compound: The solubility of this compound in the chosen vehicle may be limited, leading to precipitation over time, especially with changes in temperature or pH. 3. Osmotic pump failure or inconsistent flow rate: Mechanical issues with the delivery device can lead to altered dosing. 4. Catheter occlusion or displacement: Blockages or movement of the catheter can prevent the drug from reaching the target site. 5. Development of tolerance: While less common with antagonists, the biological system may adapt to chronic receptor blockade. | 1. Conduct stability studies: Assess the stability of your specific this compound formulation under the intended storage and experimental conditions (e.g., 37°C for osmotic pump studies). Analyze samples at various time points using HPLC to quantify the active compound. 2. Optimize vehicle formulation: Ensure the vehicle maintains this compound in solution for the entire study duration. Consider adjusting pH or using solubilizing agents if necessary. Visually inspect solutions for any signs of precipitation before and after the experiment. 3. Verify pump function: At the end of the study, explant the osmotic pump and measure the residual volume to confirm the expected flow rate.[1] 4. Check catheter patency: Upon explantation, flush the catheter with saline to ensure it is not blocked. Confirm the catheter tip is in the correct location. 5. Incorporate intermittent dosing schedules: If tolerance is suspected, consider a washout period in your study design to see if the effect is restored. |
| Precipitate observed in the this compound solution. | 1. Exceeded solubility limit: The concentration of this compound may be too high for the chosen vehicle. 2. Change in temperature or pH: A decrease in temperature or a shift in pH can reduce solubility. 3. Interaction with vehicle components: Some vehicle components may interact with this compound, causing it to precipitate. | 1. Determine the maximum solubility: Perform solubility tests of this compound in your chosen vehicle at the intended experimental temperature. 2. Maintain stable conditions: Store and handle the prepared solutions at a consistent temperature. Ensure the pH of the vehicle is buffered and remains stable. 3. Test vehicle compatibility: Before starting a long-term study, prepare a small batch of the formulation and observe it for several days under experimental conditions to check for precipitation. |
| Inflammation or irritation at the implantation site. | 1. Non-sterile surgical technique: Contamination during the implantation of an osmotic pump or catheter can lead to infection and inflammation. 2. Irritating vehicle: Some vehicles, especially those containing organic solvents, can cause local tissue irritation. 3. High concentration of this compound: A high local concentration of the drug at the delivery site may be irritant. | 1. Adhere to aseptic surgical procedures: Ensure all instruments, the osmotic pump, and the surgical area are sterile. 2. Select a biocompatible vehicle: Whenever possible, use sterile, isotonic saline as the vehicle. If co-solvents are necessary, use the lowest effective concentration and ensure they are well-tolerated for chronic administration. 3. Reduce drug concentration: If irritation persists with a biocompatible vehicle, consider lowering the concentration of the this compound solution and adjusting the delivery rate to achieve the target dose. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for chronic in vivo delivery of this compound?
A1: For chronic studies, the ideal vehicle should be sterile, isotonic, and biocompatible. Sterile 0.9% saline is the most commonly recommended vehicle for water-soluble compounds like this compound hydrochloride.[2] It is crucial to ensure the final solution is filtered through a 0.22 µm filter to maintain sterility, especially when filling osmotic pumps.
Q2: How should I prepare and store this compound solutions for long-term studies?
Q3: What is the most reliable method for continuous delivery of this compound in a chronic study?
A3: Osmotic pumps are a widely used and reliable method for the continuous and controlled delivery of agents in vivo over extended periods.[1] They provide consistent dosing, which is critical for maintaining stable drug levels in chronic studies. The pump can be implanted subcutaneously for systemic delivery.
Q4: Are there any known stability issues with this compound?
A4: While this compound is a stable compound, like many molecules with ester and amide functional groups, its stability in aqueous solutions over long periods can be a concern, particularly at physiological temperatures (37°C). Hydrolysis can be a potential degradation pathway. Therefore, it is strongly advised to perform a stability analysis of your this compound formulation for the intended duration and conditions of your chronic study.
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₁N₅O₃・HCl | [2] |
| Molecular Weight | 534.06 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility (in water) | 49.76 mg/mL (100 mM) | [2] |
| Storage | Desiccate at room temperature | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Osmotic Pump Administration
Objective: To prepare a sterile solution of this compound for continuous subcutaneous infusion using an osmotic pump.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% sodium chloride (saline)
-
Sterile 0.22 µm syringe filter
-
Sterile vials
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the required amount of this compound hydrochloride using aseptic technique.
-
Dissolve the compound in the appropriate volume of sterile 0.9% saline to achieve the desired final concentration.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Use this sterile solution to fill the osmotic pumps according to the manufacturer's instructions.
Protocol 2: Subcutaneous Implantation of an Osmotic Pump in a Rodent
Objective: To surgically implant an osmotic pump for the continuous subcutaneous delivery of this compound.
Materials:
-
Anesthetized rodent
-
Sterile surgical instruments
-
Wound clips or sutures
-
Antiseptic solution and sterile drapes
-
Osmotic pump filled with this compound solution
Procedure:
-
Anesthetize the animal using an approved protocol.
-
Shave and sterilize the skin on the back, slightly posterior to the scapulae.
-
Make a small midline incision in the skin.
-
Using a hemostat, create a subcutaneous pocket by blunt dissection, large enough to accommodate the osmotic pump.
-
Insert the filled osmotic pump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Monitor the animal during recovery and provide appropriate post-operative care and analgesia as per institutional guidelines.
Mandatory Visualization
Signaling Pathway of this compound Action
This compound acts as an antagonist at 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by serotonin (B10506) (5-HT), inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents this downstream signaling cascade.
Caption: this compound blocks 5-HT1B/1D receptor signaling.
Experimental Workflow for Chronic this compound Delivery
The following diagram outlines the key steps for conducting a chronic in vivo study with this compound using osmotic pumps.
Caption: Workflow for chronic this compound studies.
References
Technical Support Center: Understanding the Pharmacology of GR127935 at the 5-HT2A Receptor
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the moderate 5-HT2A blocking property of GR127935.
Frequently Asked Questions (FAQs)
Q1: What is the established binding affinity of this compound for the 5-HT2A receptor?
A1: this compound is primarily a potent and selective antagonist of the 5-HT1B and 5-HT1D receptors.[1] However, it also possesses a moderate affinity for the 5-HT2A receptor. Published data indicates a pKi value of approximately 7.4 for the human 5-HT2A receptor.
Q2: How does the 5-HT2A receptor affinity of this compound compare to its affinity for other serotonin (B10506) receptors?
A2: this compound displays significant selectivity for the 5-HT1B/1D receptors over the 5-HT2A receptor. The affinity for 5-HT1B/1D receptors is in the nanomolar range, while its affinity for the 5-HT2A receptor is considerably lower.[1] This selectivity profile is critical when designing experiments to investigate its effects on specific receptor populations.
Q3: What is the hypothesized molecular basis for the moderate affinity of this compound at the 5-HT2A receptor?
A3: While direct structural studies of this compound bound to the 5-HT2A receptor are not extensively available, we can infer potential reasons based on the known differences between the binding pockets of 5-HT1 and 5-HT2 receptor subtypes. The orthosteric binding pocket of G protein-coupled receptors (GPCRs), including serotonin receptors, is formed by several transmembrane (TM) helices.[2][3] Key differences in the amino acid residues within these helices between the 5-HT1D and 5-HT2A receptors likely account for the difference in binding affinity.
For instance, the binding of many ligands to the 5-HT2A receptor involves interactions with specific residues in TM3, TM5, and TM6.[3][4][5] The chemical structure of this compound, with its bulky biphenyl (B1667301) and oxadiazole moieties, may form a more optimal and stable set of interactions with the specific amino acid residues present in the binding pocket of the 5-HT1D receptor. Conversely, steric hindrance or less favorable electrostatic or hydrophobic interactions within the 5-HT2A receptor's binding pocket could result in a lower, or "moderate," binding affinity.
Q4: What are the primary signaling pathways activated by the 5-HT2A receptor?
A4: The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
References
- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology and ligand docking studies reveal a single amino acid difference between mouse and human serotonin 5-HT2A receptors that impacts behavioral translation of novel 4-phenyl-2-dimethylaminotetralin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Oral Bioavailability of GR127935
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of the 5-HT1D receptor antagonist, GR127935.
Frequently Asked Questions (FAQs)
Q1: We are observing high in vitro potency with this compound, but it demonstrates low efficacy in our oral in vivo animal models. What is the likely cause?
A significant discrepancy between in vitro and in vivo results following oral administration often points to poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation. Low aqueous solubility and/or poor membrane permeability are common hurdles for complex organic molecules like this compound.
Q2: What are the initial physicochemical properties of this compound we should investigate to address the poor oral bioavailability?
To diagnose the root cause of poor oral bioavailability, it is crucial to characterize the following physicochemical properties of this compound:
-
Aqueous Solubility: Determine the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines.
-
Permeability: Assess the compound's ability to cross intestinal epithelial cell monolayers, such as Caco-2 cells. This will help classify it according to the Biopharmaceutics Classification System (BCS).
-
LogP/LogD: The lipophilicity of the compound will influence its solubility and permeability.
-
Metabolic Stability: Investigate the stability of this compound in liver microsomes or hepatocytes to determine its susceptibility to first-pass metabolism.
Q3: What general strategies can we employ to improve the oral bioavailability of this compound?
Strategies to enhance the oral bioavailability of this compound can be broadly categorized into two main approaches:
-
Formulation-Based Strategies: These methods focus on improving the dissolution rate and apparent solubility of the compound without altering its chemical structure.
-
Chemical Modification Strategies: This involves synthesizing a prodrug of this compound with improved physicochemical properties.
Troubleshooting Guide
Issue 1: Low Aqueous Solubility and Slow Dissolution Rate
Symptoms:
-
In vitro dissolution testing shows slow and incomplete release of this compound from simple formulations.
-
High variability in plasma concentrations is observed in in vivo studies.
-
The compound precipitates out of solution upon dilution in aqueous media.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor intrinsic solubility | Micronization or nanosizing to increase the surface area for dissolution. |
| Formulation as an amorphous solid dispersion to enhance apparent solubility. | |
| Complexation with cyclodextrins to form a more soluble inclusion complex. | |
| pH-dependent solubility | Use of buffering agents in the formulation to maintain an optimal pH for dissolution in the gastrointestinal tract. |
| Enteric coating to protect the drug from the acidic environment of the stomach if it is more soluble at higher pH. | |
| Poor wettability | Inclusion of surfactants or wetting agents in the formulation. |
Issue 2: Poor Intestinal Permeability
Symptoms:
-
Low apparent permeability (Papp) values are observed in Caco-2 cell assays.
-
Despite adequate solubility, in vivo absorption remains low.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low lipophilicity | Prodrug Approach: Synthesize a more lipophilic prodrug of this compound that can more easily cross the lipid membranes of intestinal cells. The promoiety should be designed to be cleaved in vivo to release the active parent drug. |
| Efflux by transporters (e.g., P-glycoprotein) | Co-administration with a known P-glycoprotein inhibitor (e.g., verapamil, though for experimental purposes only) to assess the impact of efflux. |
| Formulation in lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) which can sometimes bypass efflux transporters. |
Issue 3: High First-Pass Metabolism
Symptoms:
-
Low oral bioavailability (F%) is observed despite good solubility and permeability.
-
A high clearance rate is determined from pharmacokinetic studies.
-
Significant levels of metabolites are detected in plasma or urine.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Extensive metabolism by cytochrome P450 enzymes in the liver and/or gut wall | Co-administration with a broad-spectrum CYP450 inhibitor (e.g., ketoconazole, for experimental assessment) to determine the extent of metabolic contribution to low bioavailability. |
| Prodrug Approach: Design a prodrug that masks the metabolic site on the this compound molecule. | |
| Lipid-Based Formulations: Some lipid-based formulations can promote lymphatic absorption, which partially bypasses the portal circulation and first-pass metabolism in the liver. |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a Nanosuspension of this compound
Objective: To increase the dissolution rate and saturation solubility of this compound by reducing its particle size to the nanometer range.
Methodology:
-
Preparation of Nanosuspension:
-
Disperse this compound in an aqueous solution containing a stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like Polysorbate 80).
-
Subject the dispersion to high-pressure homogenization or wet media milling until the desired particle size is achieved.
-
-
Particle Size and Zeta Potential Analysis:
-
Measure the mean particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the physical stability of the nanosuspension.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Compare the dissolution profile of the nanosuspension to that of the unformulated this compound.
-
-
In Vivo Pharmacokinetic Study:
-
Administer the nanosuspension and a simple suspension of this compound orally to a suitable animal model (e.g., rats).
-
Collect blood samples at predetermined time points and analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate and compare the pharmacokinetic parameters (Cmax, Tmax, AUC) for both formulations.
-
Quantitative Data Summary (Hypothetical):
| Formulation | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Dissolution in SIF at 30 min (%) | Relative Bioavailability (%) |
| Simple Suspension | 5240 ± 450 | 0.85 | -5.2 ± 1.1 | 15 ± 4 | 100 (Reference) |
| Nanosuspension | 180 ± 25 | 0.21 | -25.8 ± 2.3 | 85 ± 6 | 350 |
Protocol 2: Development and Assessment of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system to improve its solubility and potentially enhance its absorption.
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
-
Formulation Development:
-
Construct ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant.
-
Select a formulation with good self-emulsification properties and a high drug loading capacity.
-
-
Characterization of the SEDDS:
-
Assess the self-emulsification time and the resulting droplet size of the emulsion upon dilution in aqueous media.
-
Evaluate the stability of the formulation.
-
-
In Vitro Drug Release:
-
Perform in vitro drug release studies using a dialysis method to assess the release of this compound from the SEDDS.
-
-
In Vivo Pharmacokinetic Evaluation:
-
Conduct an in vivo pharmacokinetic study in an animal model, comparing the oral bioavailability of the this compound-loaded SEDDS to a simple suspension.
-
Quantitative Data Summary (Hypothetical):
| Formulation | Droplet Size (nm) | Emulsification Time (s) | Drug Release at 4h (%) | Relative Bioavailability (%) |
| Simple Suspension | N/A | N/A | 12 ± 3 | 100 (Reference) |
| SEDDS | 95 ± 15 | 45 ± 10 | 92 ± 5 | 420 |
Visualizations
Caption: Experimental workflow for improving oral bioavailability.
Caption: this compound mechanism of action at the 5-HT1D receptor.
Technical Support Center: Managing Potential Side Effects of GR127935 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential side effects of GR127935 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Its primary mechanism of action is to block the binding of serotonin and other 5-HT1B/1D agonists to these receptors, thereby inhibiting their downstream signaling pathways. These receptors are involved in regulating neurotransmitter release and vasoconstriction.
Q2: What are the potential physiological systems affected by this compound administration in animal models?
A2: Based on the distribution and function of 5-HT1B and 5-HT1D receptors, the primary systems that could be affected include the central nervous system (CNS) and the cardiovascular system. Researchers should be observant of potential changes in behavior, locomotion, and cardiovascular parameters. While this compound is reported to have a good safety profile, monitoring these systems is a standard practice in preclinical safety pharmacology.[1][2][3]
Q3: Are there any known drug interactions with this compound?
A3: While specific drug interaction studies for this compound are not extensively detailed in the provided literature, it is important to consider potential pharmacodynamic and pharmacokinetic interactions. Co-administration with other serotonergic agents, particularly 5-HT1B/1D agonists like sumatriptan, will result in competitive antagonism.[4] Caution should be exercised when co-administering with drugs that are metabolized by the same hepatic enzymes or that have their own cardiovascular or CNS effects.
Q4: What is a suitable vehicle for dissolving and administering this compound in animal studies?
A4: The choice of vehicle is critical for ensuring the solubility and stability of this compound and for minimizing any confounding effects from the vehicle itself. While specific solubility data for this compound in various vehicles is not always readily available in literature, common vehicles used for in vivo administration of similar compounds in nonclinical studies include:
-
Saline (0.9% NaCl): Often suitable for water-soluble salts of compounds.
-
Phosphate-Buffered Saline (PBS): A common isotonic vehicle.
-
Dimethyl Sulfoxide (B87167) (DMSO) followed by dilution: DMSO can be used to initially dissolve the compound, which is then diluted with saline or PBS to a final concentration where DMSO is present at a low, non-toxic percentage (typically <5-10%).
-
Polyethylene Glycol (PEG): PEG-400, often in combination with other co-solvents, can be used for compounds with poor water solubility.
It is crucial to perform small-scale solubility tests to determine the optimal vehicle for your specific batch of this compound and intended concentration. The pH of the final formulation should be within a physiologically tolerated range (typically pH 5-9 for parenteral routes).[5][6]
Troubleshooting Guides
This section provides practical advice for identifying and managing potential side effects during in vivo experiments with this compound.
Cardiovascular System Troubleshooting
Issue: Unexpected changes in blood pressure or heart rate after this compound administration.
-
Question: My animal model (e.g., rat, mouse) is showing a significant change in blood pressure (hypotension or hypertension) or heart rate (bradycardia or tachycardia) after I administered this compound. What should I do?
-
Answer:
-
Confirm the Finding: Ensure the observed change is not an artifact of the measurement technique. Re-measure the parameters and check your equipment for proper calibration and function.
-
Review Your Protocol:
-
Dose: Are you using a dose that is appropriate for the species and route of administration? High doses of this compound (in the range of 500-1500 µg/kg) have been noted to have some effects on 5-HT2A receptors, which can influence cardiovascular responses.[4]
-
Vehicle Control: Did you include a vehicle-only control group? Some vehicles, especially at higher volumes or concentrations, can have their own physiological effects.
-
Acclimation: Were the animals properly acclimated to the experimental setup to minimize stress-induced cardiovascular changes?
-
-
Potential Management Strategies:
-
If hypotension is observed, ensure the animal is kept warm to prevent hypothermia, which can exacerbate the condition.
-
For significant and persistent changes, consider continuous monitoring using telemetry or other appropriate methods to understand the time course of the effect.[7][8]
-
In future experiments, consider a dose-response study to identify a dose of this compound that achieves the desired receptor antagonism without producing significant cardiovascular side effects.
-
-
Central Nervous System (CNS) Troubleshooting
Issue: Abnormal behavioral changes observed in animals treated with this compound.
-
Question: My mice/rats are exhibiting unusual behaviors such as hyperactivity, sedation, or stereotypy after this compound injection. How should I address this?
-
Answer:
-
Characterize the Behavior: Use standardized behavioral assessment methods to quantify the observed changes. This could include open-field tests for locomotion, elevated plus maze for anxiety-like behavior, or a functional observational battery.[9][10][11]
-
Rule Out Other Factors:
-
Stress: Handling and injection are significant stressors for rodents. Ensure your technique is refined and consistent across all animals.
-
Vehicle Effects: As with cardiovascular effects, the vehicle alone can sometimes induce behavioral changes. Your vehicle control group is critical here.
-
-
Consider the Mechanism: While this compound is an antagonist, blockade of 5-HT1B/1D autoreceptors can, in theory, lead to an increase in serotonin release in certain brain regions, which could manifest as behavioral changes. Studies have shown that this compound can affect locomotion and performance in learning tasks.[12][13]
-
Experimental Adjustments:
-
Perform a dose-response study to determine if the behavioral effects are dose-dependent.
-
Allow for a longer acclimation period for the animals to the testing environment.
-
If the behavior is transient, conduct your primary experimental measurements after the acute behavioral effects have subsided.
-
-
General Experimental Troubleshooting
Issue: High variability in experimental results between animals.
-
Answer:
-
Dosing Accuracy: Ensure accurate and consistent dosing for all animals. This includes precise calculation of the dose based on individual animal weight and accurate administration of the injection volume.
-
Route of Administration: Intraperitoneal (IP) injections, while common, can sometimes result in variable absorption if accidentally injected into the gut or fat pads. Ensure proper injection technique.[14][15][16]
-
Animal Health and Husbandry: Ensure all animals are healthy and housed under consistent environmental conditions (e.g., light-dark cycle, temperature, noise levels).
-
Randomization and Blinding: Randomize animals to treatment groups and, where possible, conduct experiments and data analysis in a blinded manner to reduce bias.
-
Data Presentation
Table 1: Recommended Maximum Injection Volumes for Common Administration Routes in Rodents
| Species | Route of Administration | Maximum Volume (ml/kg) | Recommended Needle Gauge |
| Mouse | Intravenous (IV) | 5 | 27-30 |
| Intraperitoneal (IP) | 10 | 25-27 | |
| Subcutaneous (SC) | 10-20 | 25-27 | |
| Rat | Intravenous (IV) | 5 | 23-25 |
| Intraperitoneal (IP) | 10 | 23-25 | |
| Subcutaneous (SC) | 5-10 | 23-25 |
Note: These are general guidelines. The exact volume may vary depending on the specific substance, vehicle, and experimental protocol. It is always recommended to use the lowest effective volume.[14][17][18]
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 1 mg/ml stock solution, dissolve 1 mg of this compound in 1 ml of DMSO.
-
Vortex gently until the powder is fully dissolved.
-
For the final injection solution, dilute the DMSO stock solution with sterile 0.9% saline to the desired final concentration. The final concentration of DMSO should ideally be below 10% (v/v) to minimize potential toxicity. For example, to achieve a final concentration of 0.1 mg/ml with 10% DMSO, mix 100 µl of the 1 mg/ml DMSO stock with 900 µl of sterile saline.
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline.
-
Administer the solution to the mice via IP injection, ensuring the volume does not exceed 10 ml/kg of body weight.[14][16]
-
Protocol 2: Cardiovascular Monitoring in Conscious Rats using Telemetry
-
Animal Preparation:
-
Surgically implant telemetry transmitters for the measurement of blood pressure and heart rate according to the manufacturer's instructions and allow for a post-operative recovery period of at least one week.
-
-
Acclimation:
-
Acclimate the rats to the experimental room and individual housing for at least 24-48 hours before the start of the experiment.
-
-
Baseline Recording:
-
Record baseline cardiovascular parameters (systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate) for at least 60 minutes before the administration of this compound or vehicle.
-
-
Administration:
-
Administer this compound or vehicle at the desired dose and route.
-
-
Post-Administration Monitoring:
Visualizations
Signaling Pathways
Caption: Signaling pathway of 5-HT1B/1D receptors and the antagonistic action of this compound.
Experimental Workflow
Caption: A general experimental workflow for in vivo studies with this compound.
References
- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Safety Pharmacology - IITRI [iitri.org]
- 4. Interactions of this compound, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gadconsulting.com [gadconsulting.com]
- 7. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiavascular telemetry for early assessment | Vivonics [vivonics-preclinical.com]
- 9. mdpi.com [mdpi.com]
- 10. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 18. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 19. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing GR127935 Efficacy in Experimental Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols and enhancing the efficacy of GR127935, a selective 5-HT1B and 5-HT1D receptor antagonist.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why am I not observing the expected antagonist effect of this compound in my in vivo experiment? | Insufficient dosage, route of administration, or timing of administration. Bioavailability and metabolism differences across species (e.g., guinea pigs vs. rats) can also play a role.[1][2] | - Dosage and Administration: Review the literature for effective dose ranges for your specific animal model and experimental paradigm. Doses can range from 0.1 to 10 mg/kg depending on the study.[1][3] Consider intravenous (i.v.) administration for more direct and rapid effects.[4] - Timing: Ensure this compound is administered at an appropriate time to counteract the effects of the agonist or the physiological process being studied. - Species-Specific Differences: Be aware that the pharmacokinetic and pharmacodynamic properties of this compound can vary between species. |
| I am seeing inconsistent results in my in vitro assays. | Compound stability, solubility issues, or partial agonism. This compound has shown partial agonist activity at human 5-HT1D receptors in some cellular systems.[5] | - Solubility: Ensure this compound is fully dissolved. Prepare fresh solutions and consider using a sonicator. Check the recommended solvents for your specific application. - Partial Agonism: Be aware of the potential for partial agonism, especially in systems with high receptor expression.[5] This may manifest as a small stimulatory effect in the absence of an agonist. Consider using a lower concentration of this compound or a different cell line. |
| My results suggest that this compound is affecting other serotonin (B10506) receptors. | While highly selective for 5-HT1B/1D receptors, at higher concentrations, this compound may exhibit some activity at other receptors, such as 5-HT2A.[6][7] | - Concentration: Use the lowest effective concentration of this compound to minimize off-target effects. Perform a dose-response curve to determine the optimal concentration for your experiment. - Control Experiments: Include appropriate controls to rule out off-target effects. This may involve using antagonists for other serotonin receptors. |
| Why is there no significant increase in extracellular serotonin levels after administering this compound in my microdialysis experiment? | The effect of this compound on serotonin efflux can be complex. When administered alone, it may not significantly increase cortical 5-HT efflux.[1] Its effect can be more pronounced when co-administered with a serotonin reuptake inhibitor (SSRI).[4] | - Co-administration with an SSRI: To enhance the effect of this compound on extracellular serotonin levels, consider co-administering it with an SSRI like paroxetine (B1678475). This combination has been shown to produce a greater increase in 5-HT levels.[4] - Brain Region: The effect of this compound on 5-HT metabolism and release can be region-specific.[1] |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin receptors.[8][9] These receptors are involved in regulating the release of serotonin and other neurotransmitters. By blocking these receptors, this compound can modulate serotonergic neurotransmission.
What are the common applications of this compound in research?
This compound is widely used as a pharmacological tool to investigate the roles of 5-HT1B/1D receptors in various physiological and pathological processes, including:
How should I prepare and store this compound?
For in vitro studies, this compound is often dissolved in DMSO to create a stock solution, which can then be further diluted in aqueous buffers. For in vivo studies, it can be dissolved in saline. It is recommended to store stock solutions at -20°C. Always refer to the manufacturer's instructions for specific solubility and storage information.
Quantitative Data
Table 1: In Vivo Efficacy of this compound in Different Animal Models
| Animal Model | Experimental Paradigm | This compound Dose | Observed Effect | Reference |
| Guinea Pig | 5-HT1D receptor-mediated hypothermia | 0.1 - 1.0 mg/kg, i.p. | Potent antagonism of hypothermia | [9] |
| Rat | Cocaine-seeking behavior | 10 mg/kg, i.p. | Reduction in drug-seeking behavior | [8] |
| Rat | Autoshaping learning task | 10 mg/kg, post-training | Increased consolidation of learning | [3] |
| Mouse | Tail suspension test | 10 mg/kg | Blocked the antidepressant-like effects of RU 24969 | [11] |
Detailed Experimental Protocols
Protocol 1: In Vivo Microdialysis to Measure Extracellular Serotonin
This protocol describes the use of this compound in combination with a selective serotonin reuptake inhibitor (SSRI) to measure changes in extracellular serotonin levels in the frontal cortex of rats.
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis probe into the frontal cortex.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Baseline Collection: Collect baseline dialysate samples every 20 minutes for at least 60 minutes to establish a stable baseline of serotonin levels.
-
Drug Administration:
-
Administer the 5-HT1A receptor antagonist WAY100635 (0.1 mg/kg, i.v.) to prevent the inhibitory effects of increased serotonin on raphe nucleus firing.
-
Administer this compound (1 or 5 mg/kg, i.v.).
-
Administer the SSRI paroxetine (0.8 mg/kg, i.v.).
-
-
Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2 hours after drug administration.
-
Analysis: Analyze the dialysate samples for serotonin content using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Express the serotonin levels as a percentage of the baseline and compare the effects of the different drug combinations.
Visualizations
References
- 1. The effects of this compound, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Do 5-HT1B/1D autoreceptors modulate dorsal raphe cell firing? In vivo electrophysiological studies in guinea pigs with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a selective 5-HT reuptake inhibitor in combination with 5-HT1A and 5-HT1B receptor antagonists on extracellular 5-HT in rat frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interactions of this compound, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GR-127935 - Wikipedia [en.wikipedia.org]
- 9. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GR 127935 blocks the locomotor and antidepressant-like effects of RU 24969 and the action of antidepressants in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
data analysis strategies for GR127935 microdialysis experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GR127935 in microdialysis experiments.
Troubleshooting Guide
Issue: Low or No Detectable Analyte (e.g., Serotonin) in Dialysate Following this compound Administration
| Possible Cause | Solution |
| Probe Issues | Probe Recovery: Before implantation, test the in vitro recovery of each probe to ensure functionality. A low recovery rate will result in undetectable analyte levels.[1] Clogging: If clogging is suspected, gently flush the probe with filtered, deionized water.[1] Damage: Ensure the probe is not bent or damaged during handling or implantation. |
| Flow Rate | The perfusion flow rate may be too high, reducing the time for the analyte to diffuse across the probe membrane. Decrease the flow rate. Typical in vivo microdialysis flow rates are between 0.5 and 2.0 µL/min.[1] The optimal rate should be determined empirically for your specific experimental conditions. |
| This compound Solution | Preparation: Prepare fresh this compound solutions for each experiment to avoid degradation.[1] Stability: Keep the solution on ice during the experiment to minimize potential degradation.[1] pH: Ensure the pH of the perfusate is appropriate to maintain the solubility and stability of this compound. |
| Analytical Method | The analytical method (e.g., HPLC) may not be sensitive enough to detect the analyte at the expected concentrations in the dialysate. Validate your analytical method to ensure it meets the required sensitivity. |
| Pharmacological Effect | This compound is a potent 5-HT1D receptor antagonist.[2] Its mechanism of action may lead to a decrease in the extracellular concentration of the analyte you are measuring. Consider the expected pharmacological effect of this compound in your experimental design and data interpretation. |
Issue: High Variability in Baseline Analyte Levels Between Subjects
| Possible Cause | Solution |
| Surgical Trauma | The implantation of the microdialysis probe can cause tissue trauma, leading to variability in baseline levels. Allow for a sufficient recovery period after surgery before starting the experiment. A 24-hour recovery period is often recommended. |
| Probe Placement | Slight differences in the anatomical placement of the microdialysis probe can lead to variations in the neurochemical environment being sampled.[1] Use a stereotaxic frame for precise and reproducible probe implantation.[1] Histologically verify the probe placement after each experiment.[3] |
| Habituation Period | Animals may experience stress from being placed in the experimental chamber, which can affect baseline neurotransmitter levels.[4] Provide an adequate habituation period for the animal in the testing environment before starting baseline sample collection.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective 5-HT1D receptor antagonist.[2] It also exhibits partial agonist activity at human 5-HT1D alpha and 5-HT1D beta receptors.[5] In microdialysis studies, it is often used to investigate the role of 5-HT1B/1D receptors in modulating neurotransmitter release.[6]
Q2: How should I prepare the this compound solution for reverse dialysis?
A2: this compound should be dissolved in the artificial cerebrospinal fluid (aCSF) that will be used for perfusion. It is crucial to prepare fresh solutions for each experiment to ensure the stability and potency of the compound.[1] The concentration of this compound in the perfusate should be determined based on the specific aims of the experiment and previously published studies.
Q3: What flow rate should I use for my microdialysis experiment with this compound?
A3: The optimal flow rate for in vivo microdialysis typically ranges from 0.5 to 2.0 µL/min.[1] A slower flow rate generally results in higher recovery of the analyte but provides lower temporal resolution. Conversely, a faster flow rate offers better time resolution but may decrease the recovery rate.[7] The ideal flow rate should be empirically determined for your specific experimental setup and analytical sensitivity.
Q4: How can I quantify the extracellular concentration of my analyte from the dialysate concentration?
A4: The concentration of an analyte in the dialysate is only a fraction of the actual extracellular concentration due to the incomplete recovery by the microdialysis probe.[7] To estimate the true extracellular concentration, you need to determine the in vivo recovery of your probe. Common methods for this include:
-
No-Net-Flux Method: This involves perfusing the probe with several different concentrations of the analyte and measuring the gain or loss of the analyte at each concentration.[8]
-
Retrodialysis: A known concentration of the analyte or a suitable internal standard is added to the perfusate, and its disappearance from the perfusate is measured.[9]
Q5: How long should I wait after probe implantation before starting my experiment?
A5: It is recommended to allow for a recovery period of at least 24 hours after the surgical implantation of the microdialysis probe. This helps to minimize the effects of acute tissue trauma from the surgery on the experimental data.
Experimental Protocols
Protocol 1: In Vivo Microdialysis Probe Implantation and Sample Collection
-
Anesthesia and Surgery: Anesthetize the animal (e.g., rat, mouse) with an appropriate anesthetic.[10] Place the animal in a stereotaxic frame.[3] Surgically expose the skull and drill a small hole over the target brain region.[3]
-
Guide Cannula Implantation: Implant a guide cannula targeted at the brain region of interest and secure it to the skull with dental cement.[3]
-
Recovery: Allow the animal to recover for at least 24-48 hours post-surgery.[3]
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.[3]
-
Perfusion: Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).[3][4]
-
Habituation and Baseline Collection: Allow the animal to habituate to the experimental setup for a period (e.g., 1-2 hours) before collecting baseline dialysate samples.[4] Collect 3-4 baseline samples to ensure a stable baseline.[3]
-
Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis by including it in the aCSF.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into collection vials.[4]
-
Sample Storage and Analysis: Store the collected samples appropriately (e.g., on ice or frozen) until analysis by a suitable method like HPLC.[4]
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.[3]
Data Presentation
Table 1: Example Data Summary for this compound Microdialysis Experiment
| Treatment Group | Baseline Serotonin (fmol/µL) | Serotonin Post-GR127935 (fmol/µL) | % Change from Baseline |
| Vehicle Control | 1.5 ± 0.2 | 1.4 ± 0.3 | -6.7% |
| This compound (10 µM) | 1.6 ± 0.3 | 0.8 ± 0.1 | -50.0% |
| This compound (100 µM) | 1.4 ± 0.2 | 0.4 ± 0.05 | -71.4% |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. |
Visualizations
Caption: this compound signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. uva.theopenscholar.com [uva.theopenscholar.com]
- 5. This compound acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis - Wikipedia [en.wikipedia.org]
- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of GR127935 and Other 5-HT1B/1D Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of GR127935 with other prominent 5-HT1B/1D receptor antagonists. The data presented is compiled from preclinical studies to assist researchers in selecting the appropriate pharmacological tools for their investigations into the physiological and pathological roles of 5-HT1B and 5-HT1D receptors.
Introduction to 5-HT1B/1D Receptors and Antagonism
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes, are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and vascular tone. In the central nervous system, they act as terminal autoreceptors on serotonergic neurons, inhibiting further 5-HT release.[1] Their involvement in the pathophysiology of migraine has led to the development of 5-HT1B/1D receptor agonists (triptans) as a major class of acute migraine treatments.[2]
Conversely, antagonists of these receptors are invaluable research tools for elucidating the precise functions of 5-HT1B/1D receptor systems. The blockade of these autoreceptors is hypothesized to enhance serotonergic neurotransmission, a mechanism being explored for potential antidepressant therapies.[3] this compound is a well-established, potent, and selective 5-HT1B/1D receptor antagonist that has been instrumental in characterizing these receptors.[2] This guide compares its efficacy against other notable antagonists.
Comparative Efficacy: Binding Affinity and Functional Potency
The efficacy of a receptor antagonist is primarily defined by its binding affinity (Ki) and its functional potency (pA2 or pKB). A lower Ki value indicates a higher binding affinity, while a higher pA2/pKB value signifies greater potency in a functional assay. The following table summarizes the comparative data for this compound and other key 5-HT1B/1D antagonists.
| Compound | Target Receptor(s) | Binding Affinity (pKi) | Functional Antagonism (pA2 / pKB) | Reference(s) |
| This compound | 5-HT1B / 5-HT1D | 8.5 (for both rat 5-HT1B and guinea pig 5-HT1D) | 8.41 (at rabbit 5-HT1B) | [4][5] |
| SB-216641 | 5-HT1B selective | 9.0 (at human 5-HT1B) | 8.45 (at guinea pig 5-HT1B) | [6] |
| BRL-15572 | 5-HT1D selective | 7.9 (at human 5-HT1D) | Not directly compared | [6] |
| Methiothepin | Non-selective 5-HT | Not specified | 8.32 (at rabbit 5-HT1B) | [5] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[7] pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist, often considered equivalent to the pA2 value when the Schild plot slope is unity.[5]
Signaling Pathways and Experimental Visualization
To understand the mechanism of antagonism, it is essential to visualize the underlying cellular signaling pathway and the experimental workflows used to measure efficacy.
Caption: 5-HT1B/1D receptor signaling pathway and antagonist action.
The diagram above illustrates how 5-HT1B/1D receptors, upon activation by serotonin, couple to inhibitory G-proteins (Gi/o) to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP). Antagonists like this compound physically block serotonin from binding to the receptor, thereby preventing this signaling cascade.
Caption: Workflow for a competitive radioligand binding assay.
This workflow outlines the key steps in determining the binding affinity (Ki) of an antagonist. By measuring how effectively a compound competes with a known radioligand, its affinity for the receptor can be quantified.
Key Experimental Protocols
The data presented in this guide are derived from established in vitro pharmacological assays. Below are detailed methodologies for two primary types of experiments used to characterize 5-HT1B/1D antagonists.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing recombinant human 5-HT1B or 5-HT1D receptors.
-
Radioligand: [³H]5-Carboxamidotryptamine ([³H]5-CT), a high-affinity 5-HT1 receptor agonist, is commonly used at a fixed concentration, typically at or below its Kd value.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing divalent cations such as 4 mM CaCl₂.
-
Procedure:
-
Cell membranes (containing 10-50 µg of protein) are incubated in the assay buffer.
-
A range of concentrations of the unlabeled antagonist (e.g., this compound) is added to the incubation mixture.
-
The radioligand is added to initiate the binding reaction.
-
The mixture is incubated, typically for 60 minutes at 25°C, to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). This step separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]
Functional Antagonism Assay (Rabbit Saphenous Vein Contraction)
This ex vivo assay measures the ability of an antagonist to inhibit the physiological response (vasoconstriction) induced by a 5-HT1B/1D receptor agonist.
-
Tissue Preparation: Saphenous veins are isolated from rabbits and cut into 3-5 mm ring segments. The endothelium is often removed to eliminate confounding factors. The rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Procedure:
-
The tissue rings are allowed to equilibrate under a resting tension (e.g., 1-2 g) for approximately 60-90 minutes.
-
A cumulative concentration-response curve is generated for a 5-HT1B/1D agonist (e.g., sumatriptan (B127528) or naratriptan) to establish a baseline contractile response.[5]
-
The tissues are washed, and after a recovery period, they are incubated with a fixed concentration of the antagonist (e.g., this compound) for a set period (e.g., 30-60 minutes).
-
The cumulative concentration-response curve for the agonist is repeated in the presence of the antagonist.
-
This process is repeated with several different concentrations of the antagonist.
-
-
Data Analysis: The magnitude of the rightward shift in the agonist's concentration-response curve caused by the antagonist is measured. A Schild plot analysis is then performed, plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA₂ value.[9][10] A pKB value can also be calculated, which is equivalent to the pA₂ for a competitive antagonist.[5]
Conclusion
The available data demonstrate that This compound is a highly potent and selective antagonist at both 5-HT1B and 5-HT1D receptors, as evidenced by its high binding affinity (pKi ~8.5) and functional potency (pKB ~8.41).[4][5] It compares favorably with other key antagonists. For instance, while SB-216641 shows slightly higher binding affinity and functional potency at the 5-HT1B receptor, its selectivity makes it less suitable for studies where antagonism of both 5-HT1B and 5-HT1D receptors is desired.[6] Methiothepin , while potent, is non-selective and interacts with a wider range of serotonin receptors.[5] Therefore, this compound remains a superior tool for investigations requiring potent and balanced antagonism of both 5-HT1B and 5-HT1D receptors. This guide provides the foundational data and methodologies to aid researchers in designing and interpreting experiments utilizing these critical pharmacological agents.
References
- 1. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recombinant saphenous vein 5-HT1B receptors of the rabbit: comparative pharmacology with human 5-HT1B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (BRL-15572) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 8. Recombinant saphenous vein 5-HT1B receptors of the rabbit: comparative pharmacology with human 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pa2 determination | PPTX [slideshare.net]
- 10. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GR127935 and Sumatriptan as 5-HT1D Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GR127935 and sumatriptan (B127528) in their interaction with the 5-HT1D receptor. The following sections detail their binding affinities, functional activities, and the experimental protocols used to determine these characteristics, supported by quantitative data and visual representations of key biological and experimental processes.
Introduction
The 5-HT1D receptor, a subtype of the serotonin (B10506) receptor family, is a G-protein coupled receptor (GPCR) implicated in various physiological processes, most notably in the pathophysiology of migraines. Sumatriptan, a well-established anti-migraine agent, acts as an agonist at 5-HT1B and 5-HT1D receptors.[1] Its therapeutic effect is attributed to the constriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.[2] In contrast, this compound is recognized as a potent and selective antagonist of the 5-HT1D receptor, making it a valuable pharmacological tool for investigating the specific roles of this receptor subtype.[3][4] This guide will delve into a direct comparison of these two compounds at the 5-HT1D receptor.
Quantitative Data Comparison
The following tables summarize the binding affinities and functional potencies of this compound and sumatriptan at the 5-HT1D receptor, compiled from various experimental findings.
Table 1: Binding Affinity Data
| Compound | Receptor Subtype | Radioligand | Preparation | pKi / pKD (mean ± SEM) | Ki / KD (nM) | Reference |
| This compound | 5-HT1D | [3H]L-694,247 | Guinea pig forebrain homogenates | 9.7 ± 0.1 | ~0.2 | [5] |
| Sumatriptan | 5-HT1D | [3H]5-HT | Membranes from various species | 7.6 ± 0.1 (pIC50) | ~25 | [6] |
| Sumatriptan | Human 5-HT1D | - | - | - | 9.4 | [7] |
Table 2: Functional Activity Data
| Compound | Assay Type | Receptor Subtype | Activity Type | pA2 / pIC50 (mean) | Reference |
| This compound | cAMP Accumulation | Human 5-HT1Dα | Partial Agonist/Antagonist | 7.9 (pIC50) | [8] |
| This compound | cAMP Accumulation | Human 5-HT1Dβ | Partial Agonist/Antagonist | 8.0 (pIC50) | [8] |
| Sumatriptan | cAMP Accumulation | Human 5-HT1Dα | Agonist | 8.4 (pIC50) | [8] |
| Sumatriptan | cAMP Accumulation | Human 5-HT1Dβ | Agonist | 8.3 (pIC50) | [8] |
Signaling Pathway and Experimental Visualizations
To elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: 5-HT1D receptor signaling pathway.
Caption: Workflow for a radioligand binding assay.
Caption: Logical relationship of this compound blocking sumatriptan.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and a clear understanding of the data presented.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
-
Objective: To determine the affinity of this compound and sumatriptan for the 5-HT1D receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
Radioligand (e.g., [3H]5-HT or a more selective 5-HT1D radioligand).
-
Unlabeled this compound and sumatriptan.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% ascorbic acid, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds (this compound or sumatriptan).
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
To determine non-specific binding, a high concentration of a non-radiolabeled ligand (e.g., 5-HT) is added to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
-
Objective: To determine the ability of this compound and sumatriptan to stimulate G-protein coupling to the 5-HT1D receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
This compound and sumatriptan.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
-
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure that the G-proteins are in their inactive, GDP-bound state.
-
Add varying concentrations of the test compound (this compound or sumatriptan) to the membranes.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of [35S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve. For antagonists, their ability to inhibit agonist-stimulated [35S]GTPγS binding is measured to determine their potency (pA2).
-
cAMP Accumulation Assay
This assay measures the downstream effect of G-protein activation on the production of the second messenger, cyclic AMP (cAMP).
-
Objective: To assess the functional consequence of 5-HT1D receptor activation or blockade by measuring changes in intracellular cAMP levels.
-
Materials:
-
Whole cells expressing the human 5-HT1D receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound and sumatriptan.
-
A cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
-
Procedure:
-
Culture the cells in 96-well plates.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Since the 5-HT1D receptor is Gi-coupled (inhibits adenylyl cyclase), stimulate the cells with forskolin to increase basal cAMP levels.
-
Add varying concentrations of the agonist (sumatriptan) to measure the inhibition of forskolin-stimulated cAMP accumulation.
-
To test the antagonist (this compound), co-incubate the cells with a fixed concentration of sumatriptan and varying concentrations of this compound.
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
-
Data Analysis:
-
For the agonist, plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the sumatriptan concentration to determine its IC50.
-
For the antagonist, plot the response to the agonist in the presence of different antagonist concentrations to perform a Schild analysis and determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.
-
Conclusion
The experimental data clearly delineates the distinct pharmacological profiles of this compound and sumatriptan at the 5-HT1D receptor. Sumatriptan functions as a potent agonist, activating the receptor and its downstream signaling pathways, which is consistent with its therapeutic role in migraine. Conversely, this compound acts as a high-affinity antagonist, effectively blocking the actions of agonists like sumatriptan.[5][9] Some studies suggest that this compound may also exhibit partial agonist activity under certain experimental conditions.[8] The detailed protocols and comparative data presented in this guide offer a comprehensive resource for researchers in the field of serotonin pharmacology and drug development.
References
- 1. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT1D receptor antagonist GR-127,935 prevents inhibitory effects of sumatriptan but not CP-122,288 and 5-CT on neurogenic plasma extravasation within guinea pig dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning and pharmacological characterization of a novel human 5-hydroxytryptamine1D receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The activity of 5-HT1D receptor ligands at cloned human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockade of porcine carotid vascular response to sumatriptan by GR 127935, a selective 5-HT1D receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GR127935 Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to GR127935 and its Alternatives
This guide provides a detailed comparison of the binding affinity and selectivity of this compound, a potent 5-HT1B/1D receptor antagonist, with other relevant compounds. The data presented is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies of the serotonergic system.
Unveiling the Binding Profile: this compound in Focus
This compound is a well-established antagonist with high affinity and selectivity for the 5-HT1B and 5-HT1D receptor subtypes. Its utility as a research tool is underscored by its nanomolar affinity for these receptors, enabling precise investigation of their physiological and pathological roles. To provide a clear and objective comparison, the following table summarizes the binding affinities (Ki values) of this compound and two alternative antagonists, WAY-100635 and SB-224289, across a panel of serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.
| Receptor | This compound (Ki, nM) | WAY-100635 (Ki, nM) | SB-224289 (Ki, nM) |
| 5-HT1A | - | 0.39[1] / 0.84 | >100 |
| 5-HT1B | ~1 (pKi ~9) | - | ~6.9 (pKi 8.16)[2] |
| 5-HT1D | ~1 (pKi ~9) | - | 537 (pKi 6.27)[2] |
| 5-HT2A | ~40 (pKi 7.4) | - | >1000 |
| 5-HT2C | - | - | >1000 |
| Dopamine D2L | - | 940[1] | - |
| Dopamine D3 | - | 370[1] | - |
| Dopamine D4.2 | - | 16[1] | - |
Experimental Determination of Binding Affinity: A Methodological Overview
The binding affinities presented in this guide are typically determined through competitive radioligand binding assays. This technique is a cornerstone of pharmacology for quantifying the interaction between a ligand and its receptor.
General Protocol for a Competitive Radioligand Binding Assay:
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor (e.g., recombinant cells overexpressing 5-HT1B receptors) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined to ensure consistency across experiments.
2. Competitive Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-GR125743 for 5-HT1B/1D receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C or 37°C) for a defined period.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
-
The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways of 5-HT1B and 5-HT1D Receptors
This compound exerts its effects by blocking the downstream signaling of 5-HT1B and 5-HT1D receptors. These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are primarily coupled to the inhibitory G-protein, Gαi.
Upon activation by the endogenous ligand serotonin (5-HT), the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream effector proteins, ultimately leading to the cellular response.
Selectivity Profile of this compound
The utility of a pharmacological tool is greatly determined by its selectivity. An ideal antagonist should potently block its intended target with minimal off-target effects. The data presented in the comparison table highlights the selectivity profile of this compound.
References
A Comparative Analysis of GR127935 and SB 216641 for 5-HT Receptor Research
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of serotonergic research, the selective modulation of 5-HT₁B and 5-HT₁D receptors is crucial for dissecting their roles in various physiological and pathological processes. This guide provides a comprehensive comparative analysis of two key research compounds, GR127935 and SB 216641, offering insights into their pharmacological profiles, experimental applications, and the signaling pathways they influence.
At a Glance: Key Pharmacological Properties
This compound and SB 216641 are both potent antagonists of the 5-HT₁B and 5-HT₁D receptors, yet they exhibit distinct selectivity profiles that render them suitable for different experimental paradigms. SB 216641 is a selective antagonist for the 5-HT₁B receptor, displaying approximately 25-fold higher affinity for this subtype over the 5-HT₁D receptor.[1][2] In contrast, this compound is a potent and selective 5-HT₁D receptor antagonist, also exhibiting high affinity for the 5-HT₁B receptor.[3]
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (pKi) of this compound and SB 216641 for human 5-HT₁B and 5-HT₁D receptors, providing a clear quantitative comparison of their potency and selectivity.
| Compound | Receptor | pKi | Reference |
| SB 216641 | h5-HT₁B | 9.0 | [1] |
| h5-HT₁D | 7.6 | [1] | |
| This compound | h5-HT₁B | ~8.5 | [4] |
| h5-HT₁D | ~8.5 | [4] |
Functional Activity at 5-HT₁B/₁D Receptors
Functional assays are critical for understanding how these antagonists modulate receptor activity. The data below, derived from cAMP accumulation assays, illustrates the functional antagonism (pKB) of both compounds at human 5-HT₁B and 5-HT₁D receptors.
| Compound | Receptor | pKB | Reference |
| SB 216641 | h5-HT₁B | 9.3 | [1] |
| h5-HT₁D | 7.3 | [1] |
Signaling Pathways and Experimental Workflows
The 5-HT₁B and 5-HT₁D receptors are Gαi/o-coupled G-protein coupled receptors (GPCRs). Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism for modulating neurotransmitter release. The following diagrams illustrate the canonical signaling pathway and the workflows for key in vitro assays used to characterize compounds like this compound and SB 216641.
Detailed Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT₁B and 5-HT₁D receptors.
1. Materials:
-
Membranes: Cell membranes prepared from a stable cell line (e.g., CHO or HEK293) expressing the human recombinant 5-HT₁B or 5-HT₁D receptor.
-
Radioligand: A suitable radiolabeled ligand, such as [³H]-GR125487 or [¹²⁵I]-GTI.
-
Test Compounds: this compound and SB 216641.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.2 mM EDTA, and 10 µM pargyline.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the cell membranes (typically 10-20 µg of protein per well).
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (for pKB determination)
This protocol outlines a functional assay to measure the antagonist activity of the test compounds by quantifying their ability to reverse agonist-induced inhibition of cAMP production.
1. Materials:
-
Cells: A stable cell line (e.g., CHO or HEK293) expressing the human recombinant 5-HT₁B or 5-HT₁D receptor.
-
Agonist: A known 5-HT₁B/₁D receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT).
-
Antagonists: this compound and SB 216641.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Medium and Reagents.
2. Procedure:
-
Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the antagonist compounds.
-
Pre-incubate the cells with the different concentrations of the antagonist for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of the agonist (typically the EC₈₀) in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
-
Plot the concentration-response curves for the antagonist's ability to reverse the agonist effect.
-
Calculate the pA₂ or pKB value to quantify the antagonist potency.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT₁B/₁D receptors and can be used to characterize the agonist or antagonist properties of compounds.
1. Materials:
-
Membranes: Cell membranes prepared from a stable cell line expressing the human recombinant 5-HT₁B or 5-HT₁D receptor.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: To facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.
-
Agonist/Antagonist: Test compounds.
-
Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Filtration Apparatus and Scintillation Counter.
2. Procedure:
-
In a 96-well plate, add the assay buffer, GDP (e.g., 10-100 µM), and the cell membranes.
-
Add the agonist at various concentrations (for agonist mode) or a fixed concentration of agonist in the presence of varying concentrations of the antagonist (for antagonist mode).
-
Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Dry the filters, add scintillation cocktail, and quantify the bound [³⁵S]GTPγS.
-
Analyze the data to determine EC₅₀ values for agonists or Ki values for antagonists.
Conclusion
Both this compound and SB 216641 are invaluable tools for investigating the pharmacology and function of 5-HT₁B and 5-HT₁D receptors. The choice between these two compounds will largely depend on the specific research question. SB 216641, with its pronounced selectivity for the 5-HT₁B receptor, is ideal for studies aiming to isolate the effects of this specific subtype.[1][2] Conversely, this compound, a potent antagonist at both 5-HT₁B and 5-HT₁D receptors, is well-suited for experiments where the combined blockade of both receptors is desired or for specifically targeting the 5-HT₁D receptor in systems with low 5-HT₁B expression.[3] The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their experimental design and to facilitate the generation of robust and reproducible data in the field of serotonin (B10506) research.
References
- 1. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-216641 - Wikipedia [en.wikipedia.org]
- 3. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of GR127935's Serotonin Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of GR127935's Binding Affinity with WAY-100635 and Ketanserin Across 5-HT Receptor Subtypes.
This guide provides a comprehensive analysis of the selectivity profile of this compound, a potent antagonist for serotonin (B10506) 5-HT1B and 5-HT1D receptors. To offer a clear perspective on its specificity, this document contrasts its binding affinities with those of two other well-characterized serotonin receptor antagonists: WAY-100635, a highly selective 5-HT1A antagonist, and Ketanserin, a classic 5-HT2A receptor antagonist. The data presented herein is crucial for researchers designing in vitro and in vivo experiments requiring precise pharmacological tools to dissect the roles of specific serotonin receptor subtypes.
Quantitative Selectivity Profile
The binding affinities of this compound, WAY-100635, and Ketanserin for a range of human serotonin receptor subtypes are summarized below. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), are compiled from various radioligand binding assays. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | This compound (pKi) | WAY-100635 (pKi) | Ketanserin (pKi) |
| 5-HT1A | 6.7 | 9.4 | 6.2 |
| 5-HT1B | 8.8 | 6.5 | 6.0 |
| 5-HT1D | 8.9 | 6.8 | 7.2 |
| 5-HT1E | 6.5 | <6.0 | <6.0 |
| 5-HT1F | 7.0 | <6.0 | <6.0 |
| 5-HT2A | 7.0 | 6.3 | 8.8 |
| 5-HT2B | 6.4 | <6.0 | 7.5 |
| 5-HT2C | 6.1 | 6.1 | 7.7 |
| 5-HT3 | <5.0 | <5.0 | <5.0 |
| 5-HT4 | <5.0 | <5.0 | <5.0 |
| 5-HT5A | 6.3 | <6.0 | 6.1 |
| 5-HT6 | 6.8 | 6.2 | 6.9 |
| 5-HT7 | 7.3 | 6.5 | 7.0 |
Note: Data is aggregated from multiple sources and should be considered representative. For exact values, please consult the primary literature.
Analysis of Selectivity
This compound demonstrates high affinity and selectivity for the 5-HT1B and 5-HT1D receptor subtypes, with pKi values of 8.8 and 8.9, respectively. Its affinity for other 5-HT receptors is significantly lower, with at least a 30-fold selectivity over the 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7 receptors. Notably, it has negligible affinity for 5-HT3 and 5-HT4 receptors.
WAY-100635 serves as an excellent example of a highly selective antagonist, with a pKi of 9.4 for the 5-HT1A receptor. It displays over 100-fold selectivity for 5-HT1A over all other serotonin receptor subtypes listed, making it a valuable tool for isolating 5-HT1A-mediated effects.
Ketanserin is a potent 5-HT2A antagonist with a pKi of 8.8. While it is highly selective for the 5-HT2A receptor, it also exhibits moderate to high affinity for 5-HT2C (pKi 7.7) and 5-HT2B (pKi 7.5) receptors. This cross-reactivity should be considered when interpreting experimental results.
Visualizing Receptor Selectivity
The following diagrams illustrate the primary targets and relative selectivity of each compound.
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. The following is a generalized protocol representative of the methodology used.
1. Membrane Preparation:
-
Stably transfected cell lines (e.g., HEK293 or CHO) expressing the human serotonin receptor subtype of interest are cultured to confluency.
-
Cells are harvested, washed, and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.
-
The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method such as the Bradford or BCA assay.
2. Competitive Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a final volume of 200-250 µL, consisting of:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of a specific radioligand (e.g., [³H]GR125743 for 5-HT1D receptors) at a concentration close to its dissociation constant (Kd).
-
A range of concentrations of the unlabeled competitor drug (e.g., this compound).
-
-
Total Binding: Determined in the absence of a competing ligand.
-
Non-specific Binding: Determined in the presence of a high concentration of a non-radiolabeled ligand known to saturate the receptor of interest.
-
The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Data Acquisition and Analysis:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Cross-Validation of GR127935 Effects: A Comparative Guide Across Animal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of GR127935, a selective 5-HT1B/1D receptor antagonist, across various animal species. The data presented is compiled from preclinical studies to facilitate a deeper understanding of its cross-species efficacy and to support further research and development.
Executive Summary
This compound has demonstrated a range of effects in animal models, primarily related to its modulation of the serotonergic system. Key findings include anxiolytic-like properties in mice, enhancement of memory consolidation in rats, and alterations in serotonin (B10506) metabolism in guinea pigs. This guide synthesizes the quantitative data from these studies into comparative tables, details the experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
Anxiolytic-Like Effects in Mice
The anxiolytic potential of this compound has been evaluated in several behavioral paradigms in mice. The following table summarizes the quantitative outcomes from these studies.
| Behavioral Test | Species | Strain | Sex | Dose (mg/kg, i.p.) | Key Quantitative Finding | Reference |
| Vogel Conflict Drinking Test | Mouse | Albino | Male | 5-10 | Showed anxiolytic-like effects comparable to diazepam (2.5-5 mg/kg) | [1] |
| Elevated Plus-Maze Test | Mouse | Albino | Male | up to 40 | Less active than diazepam (5 mg/kg) | [1] |
| Four-Plate Test | Mouse | Albino | Male | 5-10 | Produced weaker anxiolytic-like effects than diazepam (2.5-5 mg/kg) | [1] |
| Locomotor Activity | Mouse | Not Specified | Male | Not Specified | Attenuated the hyperlocomotor effects of RU 24969 | [2] |
Effects on Learning and Memory in Rats
In rats, this compound has been shown to influence the consolidation of learning and memory, as detailed in the table below.
| Behavioral Test | Species | Strain | Sex | Dose (mg/kg, i.p.) | Key Quantitative Finding | Reference |
| Autoshaping Learning Task | Rat | Wistar | Male | 10 | Increased the consolidation of learning | [3] |
| Locomotor Activity | Rat | Wistar-Kyoto Hyperactive (WKHA) | Not Specified | 3.3 and 10 | Prevented RU 24969-elicited locomotor activity | [4] |
Neurochemical Effects in Guinea Pigs
Studies in guinea pigs have focused on the neurochemical consequences of this compound administration, particularly its impact on serotonin (5-HT) levels.
| Experimental Model | Species | Strain | Sex | Dose/Concentration | Key Quantitative Finding | Reference |
| In Vivo Microdialysis (Systemic) | Guinea Pig | Not Specified | Male | 1 and 5 mg/kg, i.p. | Did not significantly increase cortical 5-HT efflux | [5] |
| In Vivo Microdialysis (Intracortical) | Guinea Pig | Not Specified | Male | 10, 33, and 100 µM | Did not significantly increase cortical 5-HT efflux | [5] |
| Brain 5-HT Metabolism | Guinea Pig | Not Specified | Male | 0.1, 0.3, and 1.0 mg/kg, i.p. | Significantly increased 5-HT metabolism in forebrain regions | [5] |
| In Vivo Microdialysis (Intracortical) | Guinea Pig | Not Specified | Male | 10 µM | Markedly attenuated the 5-HT-induced 10-fold increase in extracellular dopamine (B1211576) | [6] |
In Vitro Effects in Dogs
The antagonistic properties of this compound have also been characterized in isolated tissues from dogs.
| Preparation | Species | Key Finding | Reference |
| Isolated Basilar Artery and Saphenous Vein | Dog | Antagonised sumatriptan-induced contractions in an insurmountable manner | [7] |
Experimental Protocols
Vogel Conflict Drinking Test (Mice)
This test assesses the anxiolytic potential of a compound by measuring its ability to overcome a conflict between the motivation to drink and the aversion to a mild electric shock.
-
Animals: Male albino mice are used.
-
Apparatus: A testing chamber with a grid floor and a drinking spout connected to a lickometer and a shock generator.
-
Procedure:
-
Mice are water-deprived for 24 hours prior to the test.
-
On the test day, animals are administered this compound (5-10 mg/kg, i.p.) or a vehicle control.
-
After a set pre-treatment time, each mouse is placed in the testing chamber.
-
When the mouse licks the drinking spout, a mild electric shock is delivered through the grid floor after a predetermined number of licks.
-
The number of shocks received during a fixed session (e.g., 5 minutes) is recorded.
-
-
Endpoint: An increase in the number of shocks accepted by the treated group compared to the control group indicates an anxiolytic-like effect.
Autoshaping Learning Task (Rats)
This task evaluates the effect of a substance on the consolidation of Pavlovian learning.
-
Animals: Male Wistar rats are used.
-
Apparatus: An operant conditioning chamber equipped with a retractable lever and a food dispenser.
-
Procedure:
-
Rats are first trained to associate the presentation of a lever (conditioned stimulus, CS) with the delivery of a food reward (unconditioned stimulus, US).
-
Immediately after the training session, rats are administered this compound (10 mg/kg, i.p.) or a vehicle control.
-
24 hours later, the rats are returned to the chamber, and the lever is presented without the food reward.
-
-
Endpoint: The number of lever presses during the test session is measured. An increase in lever presses in the treated group compared to the control group suggests an enhancement of memory consolidation.
In Vivo Microdialysis (Guinea Pigs)
This technique is used to measure the levels of neurotransmitters in the extracellular fluid of the brain of a freely moving animal.
-
Animals: Male guinea pigs are used.
-
Procedure:
-
A microdialysis probe is surgically implanted into the target brain region (e.g., frontal cortex).
-
After a recovery period, the probe is perfused with an artificial cerebrospinal fluid.
-
This compound is administered either systemically (i.p.) or locally through the dialysis probe.
-
Dialysate samples are collected at regular intervals and analyzed for neurotransmitter content (e.g., 5-HT, dopamine) using high-performance liquid chromatography (HPLC).
-
-
Endpoint: Changes in the extracellular concentrations of neurotransmitters in response to this compound administration are quantified.
Mandatory Visualization
Signaling Pathway of 5-HT1B/1D Receptors
Caption: 5-HT1B/1D receptor signaling cascade.
General Experimental Workflow for Behavioral Studies
Caption: Workflow for in vivo behavioral experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. GR 127935 blocks the locomotor and antidepressant-like effects of RU 24969 and the action of antidepressants in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GR 127935 reduces basal locomotor activity and prevents RU 24969-, but not D-amphetamine-induced hyperlocomotion, in the Wistar-Kyoto hyperactive (WKHA) rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of this compound, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of 5-HT1B/1D receptors on dopamine release in the guinea pig nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Effects of GR127935
For Researchers, Scientists, and Drug Development Professionals
GR127935 is a potent and selective antagonist of the 5-HT₁B and 5-HT₁D serotonin (B10506) receptors. Its distinct pharmacological profile, both in controlled laboratory settings (in vitro) and within living organisms (in vivo), makes it a valuable tool for neuroscience research and a subject of interest in drug development. This guide provides a comprehensive comparison of the effects of this compound, supported by experimental data, detailed protocols, and visual representations of its mechanisms of action.
In Vitro Effects of this compound: Receptor Binding and Functional Activity
The in vitro characteristics of this compound have been extensively studied using various assays to determine its binding affinity, selectivity, and functional effects at the cellular level.
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these experiments, a radiolabeled ligand with known affinity for the receptor is used. The ability of the test compound, in this case this compound, to displace the radioligand is measured, and from this, the inhibition constant (Ki) or the negative logarithm of the dissociation constant (pKD) can be calculated. A lower Ki or a higher pKD value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Preparation | pKD (± S.D.) | Reference |
| 5-HT₁D | [³H]L-694,247 | Guinea pig forebrain homogenates | 9.7 (± 0.1) | [1] |
| 5-HT₁F | [³H]sumatriptan | Guinea pig forebrain homogenates | 7.0 (± 0.2) | [1] |
These data demonstrate the high affinity and selectivity of this compound for the 5-HT₁D receptor over the 5-HT₁F receptor, with a 500-fold selectivity observed in guinea pig forebrain homogenates.[1]
Functional Activity: Antagonism and Partial Agonism
Functional assays, such as [³⁵S]GTPγS binding and cAMP accumulation assays, are used to assess the effect of a ligand on receptor signaling. The [³⁵S]GTPγS binding assay measures the activation of G-proteins, a key step in the signaling of G-protein coupled receptors (GPCRs) like the 5-HT₁ receptors. The pA₂ value is a measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. The pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible effect, and Emax is the maximum effect an agonist can produce.
Studies on Chinese Hamster Ovary (CHO) cells expressing human 5-HT₁Dα and 5-HT₁Dβ receptors have revealed that this compound exhibits both potent antagonist and partial agonist properties.[2]
| Assay | Receptor Subtype | Parameter | Value |
| [³⁵S]GTPγS Binding | 5-HT₁Dα | pEC₅₀ | 8.6 |
| Emax (% above basal) | 29% | ||
| 5-HT₁Dβ | pEC₅₀ | 9.7 | |
| Emax (% above basal) | 31% | ||
| 5-HT₁Dα | app. pA₂ | 8.5 | |
| 5-HT₁Dβ | app. pA₂ | 9.1 | |
| cAMP Accumulation | 5-HT₁Dα (stimulatory) | app. pA₂ | 8.6 |
| 5-HT₁Dβ (inhibitory) | app. pA₂ | 9.7 |
Data from Eur J Pharmacol. 1996 Oct 31;314(3):365-72.[2]
These findings indicate that while this compound effectively blocks the action of agonists at 5-HT₁D receptors, it can also weakly activate these receptors on its own.[2]
In Vivo Effects of this compound: From Neurochemistry to Behavior
The effects of this compound within a living organism are complex, influencing neurotransmitter systems and, consequently, behavior.
Neurochemical Effects
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. This technique has been employed to investigate the impact of this compound on the serotonergic system.
| Animal Model | Brain Region | Administration Route | Dose | Effect on Extracellular 5-HT | Reference |
| Guinea Pig | Frontal Cortex | Local Infusion via probe | 100 nM | ▲ 61% (transient increase) | [3] |
| Guinea Pig | Frontal Cortex | Systemic (i.p.) | 0.1 - 1 mg/kg | ▼ >65% (sustained decrease) | [3] |
| Guinea Pig | Forebrain | Systemic (i.p.) | 0.1, 0.3, 1.0 mg/kg | Significant increase in 5-HT metabolism | [4] |
The local infusion of this compound in the frontal cortex of guinea pigs leads to a temporary increase in extracellular serotonin (5-HT), likely due to the blockade of terminal 5-HT autoreceptors which normally inhibit 5-HT release.[3] Paradoxically, systemic administration at higher doses results in a sustained decrease in cortical 5-HT levels.[3] Furthermore, systemic administration has been shown to significantly increase the metabolism of 5-HT in the forebrain, as evidenced by elevated levels of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[4]
Behavioral Effects
The modulation of the serotonergic system by this compound translates into observable behavioral changes in animal models.
-
Learning and Memory: In an autoshaping learning task in rats, a post-training injection of this compound (10 mg/kg) was found to increase the consolidation of learning.[5] This effect was reversed by pretreatment with PCA, a serotonin-releasing agent, suggesting that the pro-cognitive effects of this compound are mediated by its influence on the serotonergic system.[5]
-
Antagonism of Agonist-Induced Behaviors: this compound potently and with a long duration antagonizes 5-HT₁D receptor-mediated behaviors in guinea pigs, such as hypothermia and rotational behavior induced by 5-HT₁D agonists.[6]
-
Interaction with other Drugs:
-
Sumatriptan: In rabbits, intravenous administration of this compound (300 µg/kg) effectively antagonized the hypotensive responses and the decrease in total carotid blood flow induced by the 5-HT₁-like receptor agonist, sumatriptan.[7]
-
Cocaine: While specific quantitative data on the direct effect of this compound on cocaine self-administration is limited in the provided search results, its role as a 5-HT₁B/₁D antagonist is relevant to the study of cocaine-seeking behavior, as the serotonergic system is known to modulate the brain's reward pathways.
-
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the effects of this compound.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: A tissue source rich in the target receptor (e.g., brain tissue or cells expressing the recombinant receptor) is homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]5-CT) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the receptor of interest are prepared.
-
Assay Setup: In a 96-well plate, the membranes are incubated in an assay buffer containing GDP, the test compound (agonist or antagonist), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Initiation and Incubation: The binding reaction is initiated by the addition of [³⁵S]GTPγS and incubated to allow for G-protein activation and binding of the radiolabel.
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the free radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of [³⁵S]GTPγS bound is a measure of G-protein activation. For agonists, this will be an increase over basal levels, from which pEC₅₀ and Emax can be determined. For antagonists, the ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured to determine the pA₂ value.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.
-
Surgical Implantation of Guide Cannula: A guide cannula is stereotaxically implanted into the specific brain region of interest in an anesthetized animal. The animal is allowed to recover from the surgery.
-
Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Small molecules, including neurotransmitters, from the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals.
-
Drug Administration: The test compound (this compound) can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Sample Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED), to quantify the concentration of the neurotransmitters of interest.
-
Data Analysis: The neurotransmitter concentrations are typically expressed as a percentage of the baseline levels collected before drug administration.
Visualizing the Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows involved in the study of this compound.
Caption: 5-HT1B/1D receptor signaling cascade.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating GR127935's Antagonist Properties Against 5-CT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GR127935 and its alternatives as antagonists of the 5-HT receptor agonist 5-carboxamidotryptamine (B1209777) (5-CT). The data presented is compiled from various studies to offer a clear perspective on the performance and selectivity of these compounds.
Comparative Analysis of Antagonist Affinity and Potency
The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2/pKB) of this compound and alternative compounds at the 5-HT1B and 5-HT1D receptors, the primary targets of 5-CT. This data is crucial for evaluating the suitability of each antagonist for specific research applications.
| Compound | 5-HT1B pKi | 5-HT1D pKi | Selectivity | Reference |
| This compound | 8.5 | 8.5 | Non-selective 5-HT1B/1D | |
| Methiothepin | 7.28 | 6.99 | Non-selective, broad spectrum | [1][2] |
| SB-224289 | 8.2 | ~6.6 | >60-fold for 5-HT1B | |
| BRL-15572 | 6.1 | 7.9 | 60-fold for 5-HT1D | [3][4] |
Table 1: Comparative Binding Affinities (pKi) of 5-HT1B/1D Receptor Antagonists. This table illustrates the affinity of each compound for the human 5-HT1B and 5-HT1D receptors. Higher pKi values indicate greater binding affinity.
| Compound | 5-HT1B Functional Potency (pA2/pKB) | 5-HT1D Functional Potency (pA2/pKB) | Reference |
| This compound | Not explicitly found for 5-CT | Not explicitly found for 5-CT | |
| Methiothepin | ~7.7 (against 5-HT) | Not explicitly found for 5-CT | [5] |
| SB-224289 | 8.4 (pA2 against 5-HT) | Weak antagonist activity | [6] |
| BRL-15572 | <6.0 | 7.1 | [4] |
Table 2: Comparative Functional Antagonist Potency (pA2/pKB) of 5-HT1B/1D Receptor Antagonists. This table presents the functional potency of the antagonists in cellular assays. The pA2 and pKB values are logarithmic measures of antagonist potency, with higher values indicating greater potency. It is important to note that direct pA2 values against 5-CT for all compounds were not available in the reviewed literature; the presented data is against 5-HT or in functional assays measuring downstream signaling.
Experimental Protocols
Detailed methodologies are essential for replicating and validating experimental findings. Below are outlines of key experimental protocols used to characterize the antagonist properties of compounds like this compound.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor (e.g., 5-HT1D) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[7]
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., [3H]5-HT) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added to compete with the radioligand for binding.
-
The reaction is incubated to allow binding to reach equilibrium.[8]
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.[7]
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[9]
-
Functional Antagonism Assay (Schild Analysis)
This assay determines the potency of an antagonist in inhibiting the functional response to an agonist.
-
Cell Culture and Stimulation:
-
Cells expressing the target receptor are cultured and prepared for the assay.
-
The cells are pre-incubated with various concentrations of the antagonist (e.g., this compound).
-
A cumulative concentration-response curve to an agonist (e.g., 5-CT) is then generated in the absence and presence of the antagonist.
-
-
Measurement of Functional Response:
-
The cellular response to the agonist is measured. For 5-HT1D receptors, which are typically Gi-coupled, this often involves measuring the inhibition of adenylyl cyclase activity (cAMP levels) or GTPγS binding.
-
-
Data Analysis (Schild Plot):
-
The dose-ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value, a measure of the antagonist's potency. A slope of 1 is indicative of competitive antagonism.[10][11][12]
-
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathway, experimental workflow, and a logical comparison of the antagonists.
Figure 1: 5-HT1D Receptor Signaling Pathway. This diagram illustrates the canonical Gi-coupled signaling cascade initiated by the binding of an agonist like 5-CT to the 5-HT1D receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Figure 2: Experimental Workflow for Schild Analysis. This flowchart outlines the key steps involved in performing a Schild analysis to determine the functional potency (pA2) of an antagonist.
Figure 3: Logical Comparison of Antagonist Selectivity. This diagram provides a visual representation of the selectivity profiles of this compound and its alternatives for the 5-HT1B and 5-HT1D receptors, as well as their broader receptor interaction profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective actions of the isomers of metitepine at 5-HT1D receptors in the guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 11. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schild equation - Wikipedia [en.wikipedia.org]
Assessing the Specificity of GR127935 in Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of GR127935, a widely used pharmacological tool in functional assays targeting serotonin (B10506) 5-HT1B and 5-HT1D receptors. To offer a complete perspective, its performance is objectively compared with alternative ligands. This document summarizes quantitative binding affinity data, details key experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers in selecting the most appropriate tool for their studies.
Introduction to this compound
This compound is a well-established ligand used in neuroscience and pharmacology research. It is primarily characterized as a potent and selective antagonist at 5-HT1B and 5-HT1D receptors.[1] However, a nuanced understanding of its pharmacological profile reveals a more complex interaction with these receptors, including partial agonism under certain experimental conditions. A thorough assessment of its specificity is crucial for the accurate interpretation of experimental results.
Comparative Analysis of Receptor Binding Affinities
The specificity of a pharmacological agent is determined by its binding affinity for its intended target(s) versus off-target sites. The following tables summarize the binding affinities (expressed as pKi or Ki values) of this compound and several alternative compounds for a range of serotonin and non-serotonin receptors. A higher pKi value indicates a higher binding affinity.
Table 1: Binding Affinity (pKi) of this compound and Alternatives for Serotonin (5-HT) Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT5A | 5-HT6 | 5-HT7 |
| This compound | <6.0 | 8.1 | 8.8 | - | - | 6.5 | - | <6.0 | - | - | - |
| Methiothepin | 7.1 | 7.3 | 7.0 | - | - | 8.5 | 8.7 | 8.4 | 7.0 | 8.7 | 9.0 |
| Ketanserin (B1673593) | 6.2 | 5.7 | 5.5 | - | - | 9.0 | 7.5 | 8.0 | - | - | 6.8 |
| Ritanserin | <6.0 | - | 6.8 | - | - | 9.4 | 7.8 | 9.1 | 7.1 | 7.2 | 7.9 |
| SB 216641 | <6.0 | 9.0 | 7.6 | <6.0 | <6.0 | <6.0 | - | <6.0 | - | - | - |
| SB 224289 | <6.0 | 8.2 | 6.3 | <6.0 | <6.0 | <6.0 | - | <6.0 | - | - | - |
Table 2: Binding Affinity (pKi) of this compound and Alternatives for Non-Serotonin Receptors
| Compound | α1-adrenergic | α2-adrenergic | D1 (Dopamine) | D2 (Dopamine) | H1 (Histamine) |
| This compound | <6.0 | <6.0 | - | - | - |
| Methiothepin | 7.6 | 7.1 | 7.8 | 8.5 | - |
| Ketanserin | 8.0 | 6.4 | 6.7 | 7.2 | 8.1 |
| Ritanserin | 7.3 | 6.9 | - | 7.5 | 7.9 |
| SB 216641 | - | - | - | - | - |
| SB 224289 | - | - | - | - | - |
Functional Activity Profile
Beyond binding affinity, the functional activity of a ligand at its target receptor is a critical consideration.
-
This compound is predominantly an antagonist at 5-HT1B and 5-HT1D receptors. However, some studies have reported partial agonist activity, particularly in systems with high receptor expression.
-
Methiothepin is a non-selective antagonist with activity at a broad range of 5-HT receptors and also dopamine (B1211576) receptors.[2]
-
Ketanserin is primarily a 5-HT2A receptor antagonist but also shows affinity for α1-adrenergic and H1 histamine (B1213489) receptors.[3][4]
-
Ritanserin is a potent 5-HT2A/2C receptor antagonist with lower affinity for adrenergic and dopaminergic receptors.[5][6]
-
SB 216641 is a selective 5-HT1B receptor antagonist with approximately 25-fold selectivity over the 5-HT1D receptor.[7]
-
SB 224289 is a selective 5-HT1B receptor inverse agonist, displaying over 75-fold selectivity for the 5-HT1B receptor over the 5-HT1D receptor and other 5-HT receptors.[8][9]
Experimental Protocols for Key Functional Assays
The following are detailed methodologies for two common functional assays used to characterize the activity of ligands like this compound at G-protein coupled receptors (GPCRs).
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins, which is an early event in the GPCR signaling cascade. Agonist binding to a Gi/o-coupled receptor, such as 5-HT1B/1D, facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a radioactive signal proportional to receptor activation.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with 5-HT1B or 5-HT1D receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
GDP (Guanosine 5'-diphosphate)
-
[³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, radiolabeled)
-
Test compounds (e.g., this compound, agonists)
-
Unlabeled GTPγS (for non-specific binding determination)
-
96-well filter plates
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from receptor-expressing cells using standard homogenization and centrifugation techniques. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
GDP (final concentration typically 10-30 µM)
-
Test compounds at various concentrations.
-
Cell membranes (5-20 µg of protein per well).
-
For antagonist activity, pre-incubate the membranes with the antagonist before adding the agonist.
-
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Agonist activity: Plot specific [³⁵S]GTPγS binding against the log of the agonist concentration to determine EC₅₀ and Emax values.
-
Antagonist activity: Perform agonist concentration-response curves in the presence of various concentrations of the antagonist to determine the antagonist's potency (pA₂ or Ki).
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors. Activation of 5-HT1B/1D receptors leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Materials:
-
Whole cells expressing the receptor of interest (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Test compounds (e.g., this compound, agonists)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well or 96-well assay plates
Procedure:
-
Cell Culture and Plating: Culture cells expressing the 5-HT1B or 5-HT1D receptor and seed them into assay plates. Allow cells to adhere overnight.
-
Compound Treatment:
-
For agonist testing, add varying concentrations of the agonist to the cells and incubate for a specified time.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist (typically its EC₈₀).
-
-
Stimulation of Adenylyl Cyclase: Add forskolin to all wells (except for basal controls) to stimulate cAMP production. The concentration of forskolin should be optimized to produce a robust signal.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist activity: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log of the agonist concentration to determine IC₅₀ values.
-
Antagonist activity: Perform agonist dose-response curves in the presence of the antagonist to determine its potency (pA₂ or Ki).
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and its assessment in functional assays.
Caption: 5-HT1B/1D receptor signaling cascade.
Caption: Workflow for [35S]GTPγS binding assay.
Caption: Workflow for cAMP accumulation assay.
Conclusion and Recommendations
This compound remains a valuable tool for studying 5-HT1B/1D receptor function due to its high affinity for these targets. However, researchers must be mindful of its potential for partial agonism and its moderate affinity for the 5-HT2A receptor, which could confound results in certain experimental contexts.
For studies requiring high selectivity for the 5-HT1B receptor, SB 216641 and SB 224289 represent superior alternatives, with SB 224289 also offering the unique property of inverse agonism. When investigating the broader roles of 5-HT1 and 5-HT2 receptor families, less selective compounds like methiothepin , ketanserin , and ritanserin might be employed, but their off-target effects on adrenergic and dopaminergic systems must be carefully considered and controlled for.
The choice of pharmacological tool should be guided by the specific research question and the experimental system being used. The data and protocols presented in this guide are intended to facilitate an informed decision-making process, ultimately leading to more robust and reproducible scientific findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Metitepine - Wikipedia [en.wikipedia.org]
- 3. Ability of ketanserin to block different receptors in human placental vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ketanserin? [synapse.patsnap.com]
- 5. Ritanserin - Wikipedia [en.wikipedia.org]
- 6. Receptor-binding properties in vitro and in vivo of ritanserin: A very potent and long acting serotonin-S2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB-216641 - Wikipedia [en.wikipedia.org]
- 8. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GR127935 and CP-122,288 in the Inhibition of Dural Plasma Extravasation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key pharmacological compounds, GR127935 and CP-122,288, and their effects on dural plasma extravasation, a key process in the pathophysiology of migraine. This analysis is based on experimental data from preclinical studies.
Introduction
Neurogenic inflammation in the dura mater, characterized by plasma protein extravasation from dural blood vessels, is considered a significant contributor to the pain associated with migraine headaches. This process is triggered by the activation of trigeminal sensory nerves, which release vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P. The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system, particularly the 5-HT1 receptor subtypes, plays a crucial role in modulating this neurogenic inflammation.
This guide focuses on the comparative pharmacology of:
-
This compound: A selective antagonist of 5-HT1B and 5-HT1D receptors.[1][2][3]
-
CP-122,288: A potent agonist for 5-HT1B, 5-HT1D, and 5-HT1F receptors.[4]
Understanding the differential effects of these compounds provides valuable insights into the specific receptor subtypes involved in the inhibition of dural plasma extravasation and informs the development of novel anti-migraine therapies.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a pivotal study comparing the effects of this compound and CP-122,288 on dural plasma extravasation induced by electrical stimulation of the trigeminal ganglion in guinea pigs.
| Compound | Mechanism of Action | Effect on Dural Plasma Extravasation | Interaction with Sumatriptan's Effect | Antagonism of CP-122,288's Effect |
| This compound | 5-HT1B/1D Receptor Antagonist | Showed partial agonist activity, inhibiting plasma extravasation on its own. | Reversed the inhibitory effect of sumatriptan (B127528). | Did not affect the inhibitory action of CP-122,288. |
| CP-122,288 | 5-HT1B/1D/1F Receptor Agonist | Dose-dependently inhibited plasma protein extravasation. | - | - |
Data sourced from a study by Goadsby and Knight (1997) in guinea pigs.[5]
Experimental Protocols
The primary experimental model used to evaluate the effects of this compound and CP-122,288 on dural plasma extravasation is the electrical stimulation of the trigeminal ganglion in anesthetized animals, typically rats or guinea pigs.[5][6]
Protocol: Induction and Quantification of Dural Plasma Extravasation
-
Animal Preparation:
-
Male Sprague-Dawley rats or Dunkin-Hartley guinea pigs are anesthetized (e.g., with sodium pentobarbital).
-
The trachea is cannulated to ensure a clear airway, and a jugular vein is cannulated for intravenous administration of compounds and a tracer.
-
The animal is placed in a stereotaxic frame.
-
-
Induction of Dural Plasma Extravasation:
-
A craniotomy is performed to expose the trigeminal ganglion.
-
A stimulating electrode is lowered into the trigeminal ganglion.
-
Electrical stimulation is applied with specific parameters (e.g., 5 Hz, 5 ms (B15284909) pulse width, 1.2 mA for 5 minutes) to induce neurogenic inflammation.[5]
-
-
Quantification of Plasma Extravasation using Evans Blue Dye:
-
Evans blue dye (e.g., 50 mg/kg), which binds to plasma albumin, is injected intravenously before the trigeminal stimulation.
-
Following stimulation, the animal is perfused with saline to remove intravascular dye.
-
The dura mater is carefully dissected.
-
The extravasated Evans blue dye in the dural tissue is extracted using a solvent (e.g., formamide).
-
The concentration of the extracted dye is quantified by measuring its absorbance using a spectrophotometer at a specific wavelength (e.g., 620 nm).
-
The amount of extravasated dye is expressed as nanograms of Evans blue per milligram of tissue.
-
-
Drug Administration:
-
Test compounds (this compound, CP-122,288) or vehicle are administered intravenously at various doses prior to the trigeminal stimulation to assess their inhibitory effects.
-
To study antagonist effects, the antagonist (this compound) is administered before the agonist (e.g., sumatriptan or CP-122,288).
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the experimental workflow and the proposed signaling pathways involved in dural plasma extravasation and its modulation by this compound and CP-122,288.
Discussion and Conclusion
The experimental evidence demonstrates that both this compound and CP-122,288 modulate dural plasma extravasation, albeit through opposing mechanisms of action on the 5-HT1B/1D receptors.
CP-122,288 is a potent agonist that effectively inhibits neurogenic plasma extravasation.[5] Its high potency suggests that activation of 5-HT1B, 5-HT1D, and/or 5-HT1F receptors on trigeminal nerve endings is a powerful mechanism for suppressing the release of inflammatory neuropeptides. The finding that this compound, a 5-HT1B/1D antagonist, does not block the inhibitory effect of CP-122,288 suggests that CP-122,288 may exert its effects through a receptor subtype other than the 5-HT1B or 5-HT1D receptors, or that the antagonism by this compound is surmountable by the high potency of CP-122,288.[5] The involvement of the 5-HT1F receptor is a likely explanation for this observation.
Conversely, this compound acts as an antagonist at 5-HT1B/1D receptors, reversing the inhibitory effect of the established anti-migraine drug sumatriptan.[5] Interestingly, in some experimental settings, this compound exhibits partial agonist activity, leading to a degree of inhibition of plasma extravasation when administered alone.[5] This highlights the complex pharmacology of this compound.
References
- 1. Serotonin Increases the Functional Activity of Capsaicin-Sensitive Rat Trigeminal Nociceptors via Peripheral Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of 5-HT1B and 5-HT1D receptors in the selective inhibitory effect of naratriptan on trigeminovascular neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1F receptor agonists inhibit neurogenic dural inflammation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin inhibits trigeminal nucleus activity evoked by craniovascular stimulation through a 5HT1B/1D receptor: a central action in migraine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT1D receptor antagonist GR-127,935 prevents inhibitory effects of sumatriptan but not CP-122,288 and 5-CT on neurogenic plasma extravasation within guinea pig dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Reversal of Agonist-Induced Effects by GR127935: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GR127935's performance in reversing agonist-induced effects, supported by experimental data and detailed protocols. This compound is a potent and selective antagonist of the 5-HT1B and 5-HT1D receptors, crucial targets in understanding and potentially treating various neurological and psychiatric disorders.
This guide summarizes quantitative data, outlines experimental methodologies for key assays, and visualizes the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.
Comparative Efficacy of this compound and Alternative Antagonists
The potency of this compound in antagonizing the effects of 5-HT1B/1D receptor agonists has been quantified in various functional assays. The following tables summarize the binding affinities (pKi) and antagonist potencies (pA2 or pKB) of this compound and compares them with other notable 5-HT1B and 5-HT1D receptor antagonists. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, providing a measure of competitive antagonist potency.
| Antagonist | Receptor Subtype | Agonist | Tissue/System | pKi | Apparent pA2 / pKB | Citation |
| This compound | human 5-HT1Dα | 5-HT | Recombinant CHO cells | - | 8.5 - 8.6 | [1] |
| This compound | human 5-HT1Dβ | 5-HT | Recombinant CHO cells | - | 9.1 - 9.7 | [1] |
| SB-216641 | human 5-HT1B | 5-CT | Guinea-pig cerebral cortex | - | 8.45 | [2] |
| SB-224289 | human 5-HT1B | - | - | 8.2 | - | [1] |
| BRL-15572 | human 5-HT1D | 5-HT | Recombinant CHO cells | 7.9 | 7.1 (pKB) | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Vasoconstriction in Isolated Canine Basilar Artery
This in vitro assay assesses the ability of this compound to reverse agonist-induced contraction of cerebral arteries.
Experimental Workflow:
Methodology:
-
Tissue Preparation: Dogs are euthanized, and the basilar arteries are immediately excised and placed in cold Krebs-Henseleit solution. The arteries are cleaned of adhering tissue and cut into rings of 3-5 mm in length.[5][6]
-
Mounting: The arterial rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.
-
Agonist Concentration-Response: A cumulative concentration-response curve to an agonist, typically sumatriptan, is generated by adding the agonist in increasing concentrations to the organ bath.
-
Antagonist Incubation: After washing out the agonist, the tissue is incubated with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Reversal Assessment: The cumulative concentration-response curve to the agonist is repeated in the presence of this compound.
-
Data Analysis: The contractile responses are recorded, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined in the absence and presence of the antagonist. A Schild plot is then constructed by plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value.[7][8]
Note: In some cases, this compound has been observed to antagonize sumatriptan-induced contractions in an insurmountable manner, which may be indicative of slow dissociation from the receptor.[9][10] This can make traditional Schild analysis challenging.
Serotonin-Induced Scratching Behavior in Mice
This in vivo model is used to evaluate the anti-pruritic potential of this compound.
Experimental Workflow:
Methodology:
-
Animals: Male ICR mice are typically used. The hair on the rostral part of the back is clipped 24 hours before the experiment.[11][12]
-
Drug Administration: this compound is administered, usually via intraperitoneal (i.p.) or intradermal (i.d.) injection, at various doses. A vehicle control group is also included.
-
Induction of Itch: After a specific pretreatment time (e.g., 30 minutes for i.p. administration), a solution of serotonin (5-HT) is injected intradermally into the shaved area to induce scratching behavior.[13][14]
-
Behavioral Observation: Immediately after the 5-HT injection, the mice are placed individually in observation cages, and their behavior is recorded for a set period, typically 60 minutes.
-
Data Analysis: The number of scratching bouts directed towards the injection site is counted. A bout of scratching is defined as one or more rapid back-and-forth movements of the hind paw directed at the injection site. The data are then analyzed to compare the scratching frequency between the different treatment groups.[15]
Neurogenic Plasma Extravasation in Guinea Pig Dura Mater
This in vivo model assesses the ability of this compound to inhibit neurogenic inflammation in the dura mater, a process implicated in migraine pathophysiology.
Experimental Workflow:
Methodology:
-
Animal Preparation: Male Hartley guinea pigs are anesthetized. The femoral vein is cannulated for the administration of drugs and Evans blue dye. The trigeminal ganglion is exposed for electrical stimulation.[16][17]
-
Drug Administration: this compound or vehicle is administered intravenously.
-
Induction of Neurogenic Inflammation: Evans blue dye, which binds to plasma albumin, is injected intravenously. Subsequently, the trigeminal ganglion is electrically stimulated for a defined period (e.g., 5 minutes) to induce the release of neuropeptides and subsequent plasma protein extravasation in the dura mater.
-
Tissue Collection: Following stimulation, the animal is perfused with saline to remove the intravascular dye. The dura mater is then carefully dissected.
-
Quantification of Extravasation: The Evans blue dye is extracted from the dura mater using a solvent (e.g., formamide). The concentration of the extracted dye is then quantified by measuring its absorbance with a spectrophotometer.[18]
-
Data Analysis: The amount of dye extravasation is compared between the different treatment groups to determine the inhibitory effect of this compound.
Signaling Pathways
This compound exerts its effects by blocking the activation of 5-HT1B and 5-HT1D receptors, which are G protein-coupled receptors (GPCRs). These receptors are typically coupled to inhibitory G proteins (Gi/o).
Signaling Pathway of 5-HT1B/1D Receptor Activation and its Blockade by this compound:
Upon agonist binding, the 5-HT1B/1D receptor activates the associated Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels modulates the activity of downstream effector proteins, leading to various cellular responses such as smooth muscle contraction (vasoconstriction) and the inhibition of neurotransmitter release. This compound, by competitively binding to the receptor, prevents the agonist from initiating this signaling cascade, thereby reversing or blocking the agonist-induced effects.
This guide provides a foundational understanding of the validation and comparative analysis of this compound. For more in-depth information, researchers are encouraged to consult the full-text articles cited herein.
References
- 1. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 2. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (BRL-15572) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasoconstrictor mechanism of 5-hydroxytryptamine in isolated and perfused canine basilar arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Responses of isolated canine and simian basilar arteries to thiopentone by a newly designed pharmacological method for measuring vascular responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 9. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amplification of sumatriptan-induced contractions with phenylephrine, histamine and KCl in the isolated human mesenteric artery: in-vitro evidence for sumatriptan-induced mesenteric ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Itch-associated response induced by intradermal serotonin through 5-HT2 receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT3 receptors antagonists reduce serotonin-induced scratching in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. misterx95.myds.me [misterx95.myds.me]
- 14. Activation of Superficial Dorsal Horn Neurons in the Mouse by a PAR-2 Agonist and 5-HT: Potential Role in Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced scratching evoked by PAR-2 agonist and 5-HT but not histamine in a mouse model of chronic dry skin itch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of Rate of Extravasation of Plasma Protein in Inflammatory Responses in Guinea-pig Skin Using a Continuous Recording Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GR127935 and MDL100907 in Learning Consolidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two serotonergic receptor antagonists, GR127935 and MDL100907, and their respective roles in the consolidation of learning and memory. The information presented herein is based on a review of preclinical experimental data, focusing on their mechanisms of action, efficacy in behavioral paradigms, and the underlying signaling pathways.
Introduction to this compound and MDL100907
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and cognitive processes, including learning and memory.[1] The diverse effects of serotonin are mediated by a large family of receptor subtypes. This guide focuses on the comparative effects of antagonists for two of these receptor families: the 5-HT1B/1D and 5-HT2A receptors, represented by this compound and MDL100907, respectively.
This compound is a potent and selective antagonist of the 5-HT1B and 5-HT1D receptors.[2] These receptors are primarily known as autoreceptors located on presynaptic terminals of serotonergic neurons, where their activation inhibits serotonin release.[2]
MDL100907 (also known as Volinanserin) is a highly selective antagonist of the 5-HT2A receptor.[3] 5-HT2A receptors are G-protein coupled receptors widely distributed in the central nervous system, particularly in brain regions critical for learning and cognition such as the cortex and hippocampus.[4]
Comparative Efficacy in Learning Consolidation
A key study directly comparing the effects of this compound and MDL100907 on the consolidation of learning utilized an autoshaping task in rats. This Pavlovian conditioning paradigm is used to assess associative learning.
In this study, post-training administration of this compound (10 mg/kg) was found to increase the consolidation of learning.[5] In contrast, MDL100907 (0.1-3.0 mg/kg), when administered alone, had no effect on learning consolidation.[5] However, MDL100907 was able to abolish the learning-enhancing effects of 5-HT2A/2C receptor agonists, suggesting a modulatory role for the 5-HT2A receptor in this cognitive process.[5]
These findings suggest that the blockade of 5-HT1B/1D receptors facilitates the consolidation of learning, while the blockade of 5-HT2A receptors does not directly enhance this process but can modulate the effects of other serotonergic agents.[5]
Data Presentation: A Summary of Experimental Findings
The following tables summarize the receptor binding profiles and the effects of this compound and MDL100907 on learning consolidation based on available preclinical data.
Table 1: Receptor Binding Affinity Profile
| Compound | Primary Target(s) | Affinity (Ki) | Species | Reference |
| This compound | 5-HT1D | Nanomolar | Human | [2] |
| 5-HT1B | Nanomolar | Human | ||
| MDL100907 | 5-HT2A | 0.36 nM | Rat | |
| 5-HT2A | 0.14-0.19 nM | Human | [6] | |
| 5-HT2A | 0.16-0.19 nM | Monkey | [6] | |
| 5-HT2C | >80-fold lower than 5-HT2A | Rat | ||
| Other 5-HT receptors | Low affinity | Various | [2] |
Table 2: Effects on Learning Consolidation in the Autoshaping Task
| Compound | Dose Range (mg/kg) | Route of Administration | Effect on Consolidation | Animal Model | Reference |
| This compound | 10 | Post-training injection | Increased | Rat | [5] |
| MDL100907 | 0.1 - 3.0 | Post-training injection | No effect (alone) | Rat | [5] |
Experimental Protocols
Autoshaping Learning Task in Rats
This task is a form of Pavlovian conditioning where an animal learns to associate a neutral conditioned stimulus (CS) with a rewarding unconditioned stimulus (US), leading to the development of a conditioned response (CR).
Apparatus:
-
Standard operant conditioning chambers equipped with a retractable lever (CS) and a food dispenser that delivers food pellets (US).[7][8]
Procedure:
-
Habituation: Rats are first habituated to the experimental chambers.
-
Magazine Training: Rats are trained to retrieve food pellets from the dispenser.
-
Autoshaping Sessions:
-
Each trial begins with the presentation of the lever (CS) for a fixed duration (e.g., 10 seconds).[9]
-
Immediately following the lever retraction, a food pellet (US) is delivered to the food cup.[9]
-
The inter-trial interval (ITI) is varied (e.g., 60-120 seconds) to prevent temporal conditioning.
-
The number of trials per session and the number of sessions can vary depending on the specific experimental design.
-
-
Data Collection: The primary measure of learning is the number of lever presses or contacts (the conditioned response) during the CS presentation. Other measures can include the latency to the first lever press and head entries into the food cup.
Drug Administration:
-
For studying the effects on consolidation, drugs (this compound, MDL100907, or vehicle) are administered immediately after the training session.
Signaling Pathways in Learning Consolidation
The differential effects of this compound and MDL100907 on learning consolidation can be attributed to their distinct actions on downstream signaling pathways.
Proposed Signaling Pathway for this compound (5-HT1B/1D Receptor Antagonism)
Blockade of presynaptic 5-HT1B/1D autoreceptors by this compound is hypothesized to increase the release of serotonin. This enhanced serotonergic transmission can then act on other postsynaptic receptors that are positively coupled to memory consolidation pathways. One of the key downstream effectors in memory formation is the transcription factor cAMP response element-binding protein (CREB).[10][11] Activation of certain postsynaptic 5-HT receptors can lead to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent phosphorylation and activation of CREB.[12] Phosphorylated CREB (pCREB) then promotes the transcription of genes involved in synaptic plasticity and memory consolidation.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the 5-HT receptor antagonists this compound (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]MDL 100,907 labels 5-HT2A serotonin receptors selectively in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autoshaping in adolescence enhances sign-tracking behavior in adulthood: Impact on ethanol consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csuepress.columbusstate.edu [csuepress.columbusstate.edu]
- 9. CREB-mediated synaptogenesis and neurogenesis is crucial for the role of 5-HT1a receptors in modulating anxiety behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP [en-journal.org]
- 12. researchgate.net [researchgate.net]
A Quantitative Comparison of GR127935 and Other 5-HT1B/1D Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed quantitative analysis of GR127935, a potent 5-HT1B/1D receptor antagonist, and compares its performance with other established antagonists, namely methiothepin (B1206844) and ketanserin (B1673593). The information presented herein is supported by experimental data from various in vitro studies, offering a valuable resource for researchers investigating the pharmacology of serotonin (B10506) receptors and for professionals involved in the development of new therapeutics targeting the 5-HT1B and 5-HT1D subtypes.
At a Glance: Comparative Antagonist Potency
The following tables summarize the binding affinities and functional antagonist potencies of this compound, methiothepin, and ketanserin at human 5-HT1B and 5-HT1D receptors. It is important to note that the data are compiled from multiple studies, and direct comparisons should be made with caution, considering the variations in experimental conditions.
Table 1: Comparative Binding Affinities (pKi) of 5-HT1B/1D Antagonists
| Compound | Human 5-HT1B | Human 5-HT1Dα | Human 5-HT1Dβ | Reference |
| This compound | ~7.9 | ~8.7 | ~9.1 | [1] |
| Methiothepin | ~7.7 | 7.64 | 8.01 | [2] |
| Ketanserin | 5.79 | 7.17 | 6.0 | [2] |
Note: Higher pKi values indicate greater binding affinity.
Table 2: Functional Antagonist Potency (pA2/pKb) of 5-HT1B/1D Antagonists
| Compound | Human 5-HT1B (Functional Assay) | Human 5-HT1Dα (Functional Assay) | Human 5-HT1Dβ (Functional Assay) | Reference |
| This compound | Partial Agonist | Apparent pA2: 8.5 (cAMP) | Apparent pA2: 9.1 (cAMP) | [1] |
| Methiothepin | pKb: 7.3 (cAMP) | pKb: 7.9 (cAMP) | pKb: 8.2 (cAMP) | [1] |
| Ketanserin | - | pA2: 7.3 (cAMP) | - | [3] |
Note: pA2 and pKb are measures of antagonist potency derived from functional assays. Higher values indicate greater potency. This compound exhibits partial agonism at the 5-HT1B receptor in some systems.
In-Depth Analysis of Receptor Antagonism
This compound is a highly potent and selective antagonist at 5-HT1D receptors, possessing nanomolar affinity.[4] Its antagonism at 5-HT1D receptors has been described as insurmountable in some tissues, which may be indicative of a slow dissociation rate.[4] Interestingly, under certain experimental conditions, particularly in recombinant cell lines with high receptor expression, this compound can exhibit partial agonist activity at both human 5-HT1Dα and 5-HT1Dβ receptors.[1] This dual activity as a potent antagonist with underlying partial agonism is a key characteristic of this compound.
In comparison, methiothepin is a non-selective serotonin receptor antagonist that also displays high affinity for 5-HT1B and 5-HT1D receptors.[1][2] Unlike this compound, methiothepin generally behaves as a neutral antagonist in functional assays.[1]
Ketanserin , while primarily known as a 5-HT2A receptor antagonist, also possesses measurable affinity for 5-HT1D receptors, showing some selectivity for the 5-HT1Dα subtype over the 5-HT1Dβ subtype.[2][3] Its potency at 5-HT1B receptors is considerably lower.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for the key assays used to quantify receptor antagonism.
Radioligand Binding Assay Protocol
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
-
Membrane Preparation: Membranes from cells or tissues expressing the target receptor (e.g., CHO or HEK293 cells transfected with human 5-HT1B or 5-HT1D receptors) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [3H]5-HT) and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay Protocol
This functional assay measures the activation of G proteins coupled to the receptor of interest, providing a measure of agonist and antagonist activity.
Signaling Pathway for GTPγS Binding Assay
Caption: G-protein activation measured by [35S]GTPγS binding.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: Membranes are incubated with GDP, the agonist (e.g., 5-HT), and varying concentrations of the antagonist.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.
-
Termination and Separation: The incubation is stopped, and bound [35S]GTPγS is separated from the free form by filtration.
-
Quantification and Analysis: The amount of bound [35S]GTPγS is quantified. For antagonists, the concentration that inhibits the agonist-stimulated [35S]GTPγS binding by 50% (IC50) is determined.
cAMP Functional Assay Protocol
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of 5-HT1B/1D receptor activation.
Workflow for cAMP Functional Assay
Caption: Workflow of a cell-based cAMP functional assay.
-
Cell Culture: Cells stably expressing the 5-HT1B or 5-HT1D receptor are cultured.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin, and the cells are then challenged with an agonist (e.g., 5-HT).
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a detection kit (e.g., HTRF, ELISA).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
Schild Analysis: Quantifying Competitive Antagonism
Schild analysis is a powerful pharmacological tool used to determine the dissociation constant (KB) and the nature of antagonism (competitive vs. non-competitive) of a drug. The analysis involves measuring the dose-response curve of an agonist in the presence of various concentrations of an antagonist.
For a competitive antagonist, the dose-response curves for the agonist will exhibit a parallel rightward shift with no change in the maximum response. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration.
Logical Relationship in Schild Analysis
Caption: Logical flow of a Schild analysis.
A linear Schild plot with a slope of 1.0 is indicative of simple competitive antagonism, and the x-intercept provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB). Deviations from a slope of 1.0 may suggest non-competitive antagonism or other complex interactions. For this compound, the insurmountable antagonism observed in some functional assays suggests that a classical Schild analysis might not always be applicable, and its slow dissociation kinetics should be considered.[4]
Conclusion
This compound stands out as a highly potent 5-HT1D receptor antagonist with complex pharmacology that includes partial agonism under specific conditions. Its antagonist profile, particularly at the 5-HT1Dβ receptor, is more potent compared to methiothepin and significantly more potent than ketanserin. Methiothepin serves as a useful non-selective antagonist tool, while ketanserin's utility is more focused on distinguishing between the 5-HT1Dα and 5-HT1Dβ subtypes. The choice of antagonist for a particular study will depend on the specific research question, the receptor subtype of interest, and the desired pharmacological profile. This guide provides the quantitative data and methodological context to aid in this selection process.
References
- 1. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketanserin and ritanserin discriminate between recombinant human 5-HT1D alpha and 5-HT1D beta receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in the effects of ketanserin and this compound on 5-HT-receptor mediated responses in rabbit saphenous vein and guinea-pig jugular vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of GR127935: A Comparative Guide to Knockout Models and Alternative Approaches
For researchers, scientists, and drug development professionals, confirming the on-target effects of a pharmacological agent is a critical step in preclinical development. This guide provides a comparative overview of using knockout (KO) animal models to validate the on-target effects of GR127935, a potent 5-HT1B/1D receptor antagonist, alongside alternative in vitro and in vivo methodologies.
This compound is a widely used research tool for studying the physiological roles of 5-HT1B and 5-HT1D receptors. Its selectivity and potency make it valuable for elucidating the involvement of these receptors in various physiological processes. However, ensuring that the observed effects of this compound are indeed due to its interaction with its intended targets is paramount. This guide explores the use of 5-HT1B receptor knockout mice as a definitive method for on-target validation and compares this approach with other established techniques.
Knockout Models: The Gold Standard for On-Target Validation
The most direct method to confirm that the effects of a drug are mediated by a specific target is to administer the drug to an animal model in which the target has been genetically removed. The absence of the drug's effect in the knockout animal, in contrast to its effect in wild-type counterparts, provides strong evidence for on-target activity.
A key study by Keegan et al. provides compelling evidence for the on-target effects of this compound in a model of hypoxia-induced pulmonary hypertension.[1][2][3] In this study, the effects of this compound were compared between wild-type rats and 5-HT1B receptor knockout mice.
Experimental Data: this compound and 5-HT1B KO in Pulmonary Hypertension
| Parameter | Wild-Type (Hypoxia + Vehicle) | Wild-Type (Hypoxia + this compound) | 5-HT1B KO (Hypoxia) |
| Right Ventricular Pressure (mmHg) | 35.4 ± 2.1 | 26.9 ± 1.5 | 25.1 ± 1.2 |
| Right Ventricular Hypertrophy (RV/LV+S ratio) | 0.49 ± 0.02 | 0.38 ± 0.02 | 0.32 ± 0.01 |
| Pulmonary Vascular Remodeling (% wall thickness) | 28.1 ± 1.1 | 22.5 ± 0.9 | 21.9 ± 0.8 |
| *Data are presented as mean ± SEM. P<0.05 compared to Wild-Type (Hypoxia + Vehicle). Data extracted from Keegan et al., Circulation Research, 2001.[1][2][3] |
The data clearly demonstrates that both pharmacological blockade with this compound and genetic deletion of the 5-HT1B receptor significantly attenuated the development of hypoxia-induced pulmonary hypertension, providing strong evidence that the protective effects of this compound are mediated through the 5-HT1B receptor.
Experimental Protocol: Hypoxia-Induced Pulmonary Hypertension in Rodents
Animal Models:
-
Male Wistar rats (250-300g) for pharmacological studies.
-
Male 5-HT1B receptor knockout mice and corresponding wild-type controls (C57BL/6 background) for genetic validation studies.
Hypoxia Induction:
-
Animals are housed in a hypoxic chamber with an oxygen concentration of 10% for 14 days.
-
Normoxic control groups are kept in ambient air (21% oxygen).
-
Food and water are available ad libitum.
Drug Administration (Rats):
-
This compound is administered via osmotic mini-pumps implanted subcutaneously.
-
The pumps are set to deliver a continuous infusion of this compound (e.g., 3 mg/kg/day) or vehicle (saline) for the 14-day duration of the hypoxic exposure.
Physiological Measurements:
-
Right Ventricular Pressure: After the 14-day period, animals are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure systolic pressure.
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S is calculated as an index of hypertrophy.
-
Pulmonary Vascular Remodeling: Lungs are perfusion-fixed, and sections are stained to visualize the pulmonary arteries. The thickness of the vessel wall is measured and expressed as a percentage of the total vessel diameter.
Alternatives to Knockout Models
While knockout models provide definitive evidence, their generation can be time-consuming and costly. Several alternative methods can provide strong supporting evidence for the on-target effects of a compound.
Radioligand Binding Assays
Competitive radioligand binding assays are a fundamental in vitro technique to determine the affinity of a compound for its target receptor. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand from the receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT1B or 5-HT1D receptor.
-
Radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the affinity of this compound for the receptor.
In Vitro Functional Assays
Functional assays measure the biological response following receptor activation or blockade. For G protein-coupled receptors (GPCRs) like the 5-HT1B/1D receptors, which are coupled to Gi/o proteins, a common functional assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line stably expressing the human 5-HT1B or 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
A 5-HT1B/1D receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Stimulate the cells with a fixed concentration of the 5-HT1B/1D agonist (e.g., 5-CT) in the presence of forskolin. Forskolin is used to induce a measurable level of cAMP.
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit.
-
The ability of this compound to antagonize the agonist-induced decrease in cAMP levels is quantified.
-
The IC50 value for this compound's antagonist activity is determined.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. 5-HT1B-receptors and vascular reactivity in human isolated blood vessels: assessment of the potential craniovascular selectivity of sumatriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the literature on GR127935's comparative pharmacology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of GR127935, a potent and selective 5-HT1B/1D receptor antagonist. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate a comprehensive understanding of this compound's performance relative to other alternatives.
Data Presentation: Comparative Binding Affinities
This compound is a high-affinity ligand for the 5-HT1B and 5-HT1D serotonin (B10506) receptor subtypes. Its selectivity for these receptors over other 5-HT receptor subtypes is a key feature of its pharmacological profile. The following table summarizes the binding affinities (pKi and Ki) of this compound for various serotonin receptors, providing a quantitative comparison of its receptor interaction profile.
| Receptor Subtype | This compound pKi | This compound Ki (nM) | Alternative Antagonist | Alternative Antagonist Ki (nM) |
| 5-HT1B | ~9.7 (pEC50, partial agonist) | - | SB-224289 | - |
| 5-HT1D | ~8.6 (pEC50, partial agonist) | ~10 | BRL-15572 | - |
| 5-HT2A | 7.4 | ~40 | Ketanserin | - |
| 5-HT1A | Low Affinity | - | WAY-100635 | - |
| 5-HT3 | No significant interaction | - | Ondansetron | - |
| 5-HT4 | No significant interaction | - | GR-113808 | - |
| 5-ht7 | No significant interaction | - | SB-269970 | - |
Experimental Protocols
The pharmacological characterization of this compound involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various serotonin receptor subtypes.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target human serotonin receptor subtype (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Competitive Binding Incubation: A constant concentration of a specific radioligand (e.g., [3H]-5-CT for 5-HT1D receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays (cAMP Measurement)
Functional assays assess the effect of a compound on receptor-mediated signaling. For 5-HT1B/1D receptors, which are coupled to Gi/o proteins, this often involves measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (e.g., pA2 or pEC50) and efficacy of this compound at 5-HT1B/1D receptors.
General Protocol:
-
Cell Culture: Cells stably expressing the human 5-HT1B or 5-HT1D receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate density.
-
Agonist/Antagonist Treatment:
-
Agonist Mode: Cells are treated with increasing concentrations of this compound to determine its ability to inhibit adenylyl cyclase and decrease cAMP levels.
-
Antagonist Mode: Cells are pre-incubated with increasing concentrations of this compound before being stimulated with a known 5-HT1B/1D receptor agonist (e.g., sumatriptan).
-
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays (e.g., HTRF, AlphaScreen, or ELISA). These assays typically involve cell lysis and the use of labeled cAMP and a specific anti-cAMP antibody.
-
Data Analysis:
-
Agonist Mode: The concentration of this compound that produces 50% of its maximal effect (EC50) is determined.
-
Antagonist Mode: The antagonist potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
-
Mandatory Visualizations
Signaling Pathway of 5-HT1B/1D Receptors and the Action of this compound
The following diagram illustrates the canonical signaling pathway of 5-HT1B and 5-HT1D receptors and the inhibitory effect of this compound. These receptors are coupled to inhibitory G proteins (Gi/o).
Caption: 5-HT1B/1D receptor signaling cascade and its antagonism by this compound.
Experimental Workflow for Determining Binding Affinity (Ki)
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the Ki of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of this compound's Pharmacological Profile
This diagram illustrates the logical relationship between this compound's binding affinities and its resulting pharmacological classification.
Caption: Logical flow from binding affinity to pharmacological classification of this compound.
Safety Operating Guide
Navigating the Disposal of GR127935: A Guide for Laboratory Professionals
For Immediate Release
To ensure the safety of laboratory personnel and the protection of our environment, this document provides essential guidance on the proper disposal procedures for GR127935, a potent and selective 5-HT1B/1D receptor antagonist. Researchers, scientists, and drug development professionals are urged to adhere to these protocols to minimize risks and ensure regulatory compliance.
This compound is classified as a skin and eye irritant, a combustible solid, and is considered highly hazardous to water (Water Hazard Class 3).[1] Therefore, improper disposal can lead to significant health and environmental hazards. The following information outlines the necessary steps for the safe handling and disposal of this compound.
Summary of Key Data
A comprehensive understanding of the physicochemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes a collection of available data.
| Property | Value | Source |
| Chemical Name | N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride | Tocris Bioscience |
| Molecular Formula | C₂₉H₃₂ClN₅O₃ | MedChemExpress[1] |
| Molecular Weight | 534.05 g/mol | MedChemExpress[1] |
| Appearance | Off-white solid | Sigma-Aldrich |
| Solubility | Soluble in water | Sigma-Aldrich, Tocris Bioscience[2] |
| Hazard Class | Combustible Solid, Water Hazard Class 3 (highly hazardous to water) | Sigma-Aldrich |
| Health Hazards | Causes skin and serious eye irritation | MedChemExpress[1] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given its hazardous properties, strict adherence to safety protocols during handling is paramount.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use compatible chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.[1]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[1]
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.[1]
Proper Disposal Procedures
While a specific "Section 13" for disposal from a complete Safety Data Sheet (SDS) for this compound was not available in the public domain, the following procedures are based on its known hazards and general best practices for the disposal of hazardous chemical waste.[1][3][4][5]
It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations before proceeding with any disposal.
Step-by-Step Disposal Guidance:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. It should be collected in a dedicated, clearly labeled, and compatible waste container.
-
Containerization:
-
Use a high-density polyethylene (B3416737) (HDPE) or other compatible container with a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Indicate the known hazards on the label: "Combustible Solid," "Skin/Eye Irritant," and "Highly Hazardous to Water."
-
-
Waste Collection:
-
Solid Waste: Unused or expired this compound, as well as grossly contaminated items (e.g., weigh boats, spatulas), should be placed directly into the designated hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves, bench paper) that has come into contact with this compound should also be disposed of in the designated hazardous waste container.
-
Aqueous Solutions: Due to its high water hazard classification, aqueous solutions containing this compound must not be poured down the drain.[1] They should be collected in a separate, sealed, and clearly labeled hazardous waste container for aqueous waste.
-
-
Storage:
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and the responsible stewardship of our natural resources. For any uncertainties or specific questions, always prioritize consulting your institution's safety professionals.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. mlienvironmental.com [mlienvironmental.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. samex-env.com [samex-env.com]
- 7. a-otc.com [a-otc.com]
Essential Safety and Logistical Information for Handling GR127935
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the potent and selective 5-HT1D receptor antagonist, GR127935. Following these procedural, step-by-step guidelines will help ensure laboratory safety and proper chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| General Handling and Preparation | Chemical-resistant gloves, lab coat/protective clothing, safety glasses with side shields or goggles.[1] |
| Weighing/Handling of Powder | Use in a chemical fume hood or biological safety cabinet.[3] Wear chemical-resistant gloves, a lab coat, and eye protection. For larger quantities or where dust generation is likely, a NIOSH-approved respirator may be necessary.[4] |
| Preparing Solutions | Handle in a well-ventilated area or chemical fume hood.[1] Wear chemical-resistant gloves, a lab coat, and eye/face protection. |
| Administering to Animals | Wear gloves, a lab coat, and eye protection.[5] Take care to avoid needlestick injuries if applicable. |
| Spill Cleanup | Use full personal protective equipment, including a self-contained breathing apparatus if necessary.[1] Wear chemical-resistant gloves, disposable coveralls, and eye protection. |
| Waste Disposal | Wear chemical-resistant gloves, a lab coat, and eye protection. |
Operational Plan: Safe Handling Workflow
Following a structured workflow is critical to minimize the risk of exposure and contamination when working with this compound.
Accidental Release Measures and First Aid
In the event of an accidental release or exposure to this compound, immediate action is necessary.
| Exposure Type | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing.[1] Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
| Spill | Evacuate the area and ensure adequate ventilation.[1] Wear appropriate PPE, including respiratory protection if necessary.[1] Absorb the spill with inert material and place it in a sealed container for disposal. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential exposure to others.
All waste materials, including unused this compound, contaminated lab supplies (e.g., gloves, pipette tips, paper towels), and empty containers, should be treated as hazardous waste.
-
Segregation : Separate waste into solid, liquid, and sharps categories.
-
Containment : Collect waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Storage : Store waste containers in a designated, secure area away from general lab traffic.
-
Disposal : Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
